CODEINE PHOSPHATE
Descripción
This compound is the phosphate salt of codeine, a naturally occurring phenanthrene alkaloid and opioid agonist with analgesic, antidiarrheal and antitussive activities. Codeine mimics the actions of endogenous opioids by binding to the opioid receptors at many sites within the central nervous system (CNS). Stimulation of mu-subtype opioid receptors results in a decrease in the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline; in addition, the codeine metabolite morphine induces opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and blocks the opening of N-type voltage-gated calcium channels, resulting in hyperpolarization and reduced neuronal excitability. Stimulation of gut mu-subtype opioid receptors results in a reduction in intestinal motility and delayed intestinal transit times. Antitussive activity is mediated through codeine's action on the cough center in the medulla.
This compound can cause developmental toxicity according to state or federal government labeling requirements.
An opioid analgesic related to MORPHINE but with less potent analgesic properties and mild sedative effects. It also acts centrally to suppress cough.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;phosphoric acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H21NO3.2H3O4P.H2O/c2*1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;2*1-5(2,3)4;/h2*3-6,11-13,17,20H,7-9H2,1-2H3;2*(H3,1,2,3,4);1H2/t2*11-,12+,13-,17-,18-;;;/m00.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZLDSPXIWGFO-BLOJGBSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.O.OP(=O)(O)O.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N2O15P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76-57-3 (Parent) | |
| Record name | Codeine phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20904612 | |
| Record name | Codeine phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Codeine phosphate appears as colorless small crystals or white powder. Odorless. Bitter taste. Solutions are acid to litmus. pH (4% solution) 4.2-5. (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 61 °F (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
52-28-8, 41444-62-6 | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Codeine phosphate [USP:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041444626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Codeine phosphate hemihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20904612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Codeine phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0�,¹�.0�,¹�]octadeca-7(18),8,10,15-tetraen-14-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CODEINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSL05Y1MN6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
428 to 455 °F (decomposes) (NTP, 1992) | |
| Record name | CODEINE PHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20047 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
The Intricate Dance: A Technical Guide to Codeine Phosphate's Mechanism of Action in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Published: December 14, 2025
Executive Summary
Codeine phosphate, a widely prescribed opioid analgesic, exerts its therapeutic effects through a complex interplay of metabolic activation and nuanced interactions with the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning codeine's action, with a focus on its journey from a prodrug to its ultimate effects on neuronal signaling. We will delve into its metabolic conversion, receptor binding kinetics, and the subsequent intracellular signaling cascades that lead to analgesia. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of codeine's pharmacology to inform future research and therapeutic innovation.
The Prodrug Principle: Metabolic Activation is Key
Codeine itself is a weak agonist for the µ-opioid receptor (MOR), the primary target for its analgesic effects.[1] Its clinical efficacy is predominantly dependent on its metabolic conversion to morphine in the liver.[2] This biotransformation is catalyzed by the cytochrome P450 enzyme CYP2D6.[2]
The genetic polymorphism of the CYP2D6 gene leads to significant inter-individual variability in the rate and extent of this conversion, categorizing individuals into distinct phenotypes with profound clinical implications.[3][4]
Table 1: Influence of CYP2D6 Phenotype on Codeine Metabolism and Clinical Outcomes
| CYP2D6 Phenotype | Genotype Characteristics | Approximate Prevalence | Codeine to Morphine Conversion | Clinical Implications |
| Ultra-rapid Metabolizer (UM) | Multiple functional copies of CYP2D6 | Varies by ethnicity (e.g., up to 28% in North Africans)[3] | Rapid and extensive conversion, leading to higher-than-expected morphine levels.[4][5] | Increased risk of morphine toxicity, including respiratory depression, even at standard doses.[3] |
| Extensive Metabolizer (EM) | Two functional copies of CYP2D6 | Majority of the population | "Normal" conversion rate. | Expected analgesic response. |
| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele, or two reduced-function alleles | Varies by ethnicity | Reduced conversion compared to EMs.[5] | May experience reduced analgesia.[5] |
| Poor Metabolizer (PM) | Two non-functional copies of CYP2D6 | Varies by ethnicity (e.g., 5-10% of Caucasians)[3] | Minimal to no conversion to morphine.[3] | Likely to experience little to no analgesic effect from codeine.[3] |
The Target: µ-Opioid Receptor Binding
Once converted, morphine acts as a potent agonist at the µ-opioid receptor, a G-protein coupled receptor (GPCR) widely distributed throughout the CNS.[6] The binding affinity of codeine and its primary active metabolite, morphine, to the µ-opioid receptor differs significantly, underscoring the importance of the metabolic conversion.
Table 2: Comparative Binding Affinities (Ki) for the µ-Opioid Receptor
| Compound | Receptor | Ki (nM) | Species | Reference |
| Codeine | µ-opioid | >100 | Human | [7] |
| Morphine | µ-opioid | 1.168 | Human | [1] |
| Morphine | µ-opioid | 1.2 | Rat | [8] |
Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher binding affinity.
The Signal: Intracellular Cascades Following Receptor Activation
The binding of morphine to the µ-opioid receptor initiates a cascade of intracellular signaling events, primarily through the activation of inhibitory G-proteins (Gi/o).[6][9] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.[9]
Modulation of Ion Channels
A critical consequence of Gi/o protein activation is the modulation of ion channel activity, which directly impacts neuronal excitability.
-
Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels.[10] This leads to an efflux of potassium (K+) ions, causing hyperpolarization of the neuronal membrane and decreasing the likelihood of action potential firing.[11]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits N-type and other voltage-gated calcium channels.[2][12] This inhibition reduces the influx of calcium (Ca²⁺) into the presynaptic terminal, a crucial step for the fusion of neurotransmitter-containing vesicles with the membrane.[13]
Inhibition of Adenylyl Cyclase
The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[14] cAMP is a key second messenger involved in numerous cellular processes, and its reduction contributes to the overall inhibitory effect of opioids on neuronal activity.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Beyond the canonical G-protein signaling, µ-opioid receptor activation also engages the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade.[15][16] This pathway is implicated in longer-term cellular adaptations to opioids. The activation of ERK by µ-opioid receptors can occur through various mechanisms, including those dependent on G-protein receptor kinases (GRKs) and β-arrestin.[15]
The Outcome: Inhibition of Neurotransmitter Release and Analgesia
The culmination of these intracellular events is a profound inhibition of neurotransmitter release from presynaptic terminals and a reduction in the excitability of postsynaptic neurons. This occurs in key pain-processing areas of the CNS, including the spinal cord, periaqueductal gray, and thalamus.
By inhibiting the release of excitatory neurotransmitters such as substance P and glutamate, and by hyperpolarizing neurons in pain pathways, morphine effectively dampens the transmission of nociceptive signals, resulting in analgesia.
Experimental Protocols: Elucidating the Mechanisms
A variety of in vitro and in vivo experimental techniques are employed to study the mechanism of action of codeine and its metabolites.
In Vitro Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to the µ-opioid receptor.
Objective: To determine the Ki of a test compound for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor (e.g., from CHO-hMOR cells or rat brain tissue).[17]
-
Radioligand (e.g., [³H]DAMGO).[17]
-
Non-specific binding control (e.g., naloxone).
-
Test compound at various concentrations.
-
Incubation buffer, filter mats, scintillation fluid, and a scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) from a competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Analgesia Models
Animal models are crucial for assessing the analgesic efficacy of opioids.
Table 3: Common In Vivo Models for Opioid Analgesia
| Model | Principle | Endpoint |
| Hot Plate Test | Measures the latency of a rodent to react to a heated surface. | Paw licking, jumping. |
| Tail-Flick Test | Measures the latency of a rodent to flick its tail away from a radiant heat source. | Tail flick latency. |
Conclusion and Future Directions
The mechanism of action of this compound in the central nervous system is a multifaceted process that begins with its metabolic activation to morphine and culminates in the modulation of neuronal activity through the µ-opioid receptor. A thorough understanding of the intricacies of CYP2D6 genetics, receptor binding kinetics, and downstream signaling pathways is paramount for the rational design of novel analgesics with improved efficacy and safety profiles. Future research should continue to explore the nuances of biased agonism at the µ-opioid receptor, the role of receptor dimerization, and the long-term consequences of MAPK pathway activation to pave the way for the next generation of pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Mu-opioid-receptor-mediated inhibition of the N-type calcium-channel current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain opioid segments and striatal patterns of dopamine release induced by naloxone and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opioid inhibition of N-type Ca2+ channels and spinal analgesia couple to alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Opioid inhibition of N-type Ca2+ c ... | Article | H1 Connect [archive.connect.h1.co]
- 14. Inhibition of calcium channels by opioid- and adenosine-receptor agonists in neurons of the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mu Opioid Receptor Activation of ERK1/2 Is GRK3 and Arrestin Dependent in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. μ and κ Opioid Receptors Activate ERK/MAPK via Different Protein Kinase C Isoforms and Secondary Messengers in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
The Metabolic Conversion of Codeine to Morphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine, a widely used opioid analgesic, exerts its primary therapeutic effects through its metabolic conversion to morphine. This biotransformation is a critical step, governed predominantly by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). The significant inter-individual variability in CYP2D6 activity leads to diverse clinical responses to codeine, ranging from lack of efficacy to severe toxicity. This technical guide provides an in-depth exploration of the metabolic pathways of codeine, with a focus on the conversion to morphine. It details the key enzymes involved, the impact of genetic polymorphisms, and established experimental protocols for studying this metabolic process. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Codeine is an opiate used for the treatment of mild to moderate pain, as well as for its antitussive and antidiarrheal properties.[1][2] It is a prodrug, meaning it has little to no analgesic activity itself until it is metabolized into its active form, morphine.[1] The primary pathway for this activation is O-demethylation, a reaction catalyzed by the hepatic enzyme CYP2D6.[3][4] The gene encoding CYP2D6 is highly polymorphic, leading to a spectrum of enzyme activity phenotypes, from poor to ultrarapid metabolizers.[5][6] This genetic variability is a major determinant of both the efficacy and safety of codeine therapy.[2] Understanding the intricacies of codeine metabolism is therefore paramount for drug development, personalized medicine, and clinical practice.
Metabolic Pathways of Codeine
The metabolism of codeine occurs primarily in the liver and involves several key enzymes and pathways.[7] While the conversion to morphine is crucial for its analgesic effect, other metabolic routes also contribute to the clearance of the drug and the formation of various metabolites.
O-demethylation to Morphine (CYP2D6)
The most clinically significant metabolic pathway of codeine is its O-demethylation at the 3-position to form morphine.[3] This reaction is almost exclusively catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3] Morphine is a potent µ-opioid receptor agonist, and its formation is directly responsible for the majority of codeine's analgesic effects.[4] Typically, only about 5-10% of an administered dose of codeine is converted to morphine in individuals with normal CYP2D6 activity.[3][4]
N-demethylation to Norcodeine (CYP3A4)
A significant portion of codeine, approximately 10-15%, undergoes N-demethylation to form norcodeine.[7] This pathway is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[7] Norcodeine is considered to be a largely inactive metabolite.
Glucuronidation (UGT2B7)
The most extensive metabolic pathway for codeine is glucuronidation. Approximately 50-70% of a codeine dose is conjugated with glucuronic acid to form codeine-6-glucuronide (C6G).[7] This reaction is catalyzed by the UDP-glucuronosyltransferase 2B7 (UGT2B7) enzyme.[8] C6G has some weak analgesic activity.
Metabolism of Morphine
Once formed, morphine is further metabolized, primarily through glucuronidation. Approximately 60% of morphine is converted to morphine-3-glucuronide (M3G) and 5-10% is converted to morphine-6-glucuronide (M6G).[7] UGT2B7 is the primary enzyme responsible for the formation of both M3G and M6G.[8][9] M6G is an active metabolite with analgesic properties, while M3G is largely inactive and has been associated with neurotoxic effects at high concentrations.
Quantitative Data on Codeine Metabolism
The following tables summarize key quantitative data related to the metabolic pathways of codeine and the properties of its metabolites.
| Parameter | Value | Reference |
| Codeine to Morphine (O-demethylation) | 5-10% of dose | [3][4] |
| Codeine to Norcodeine (N-demethylation) | 10-15% of dose | [7] |
| Codeine to Codeine-6-glucuronide | 50-70% of dose | [7] |
| Morphine to Morphine-3-glucuronide | ~60% of morphine | [7] |
| Morphine to Morphine-6-glucuronide | 5-10% of morphine | [7] |
Table 1: Proportional Metabolism of Codeine
| Compound | Primary Receptor | Relative Potency (to Morphine) |
| Codeine | µ-opioid | ~0.1 |
| Morphine | µ-opioid | 1 |
| Morphine-6-glucuronide | µ-opioid | 10-20 |
| Codeine-6-glucuronide | µ-opioid | Weak |
Table 2: Opioid Receptor Affinity and Potency of Codeine and its Metabolites
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the metabolic conversion of codeine to morphine.
In Vitro Codeine Metabolism using Human Liver Microsomes
This protocol is designed to determine the kinetics of codeine metabolism by CYP2D6 in a pooled human liver microsomal preparation.
Materials:
-
Pooled human liver microsomes (HLM)
-
Codeine phosphate
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Internal standard (e.g., naloxone)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and this compound at various concentrations (e.g., 1-500 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of morphine.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
Quantification of Codeine and Morphine in Plasma by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of codeine and morphine in human plasma.
Materials:
-
Plasma samples
-
Codeine and morphine analytical standards
-
Deuterated internal standards (e.g., codeine-d3, morphine-d3)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 column
Procedure:
-
Sample Preparation: To 100 µL of plasma, add the internal standards.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a stronger organic solvent (e.g., methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Monitor specific precursor-product ion transitions for codeine, morphine, and their internal standards.
-
-
Quantification: Generate a calibration curve using standards of known concentrations and determine the concentrations of codeine and morphine in the plasma samples. The linear dynamic range for codeine can be 0.2-100 ng/mL and for morphine 0.5-250 ng/mL.[7]
CYP2D6 Genotyping by PCR-RFLP
This protocol describes a method for identifying common single nucleotide polymorphisms (SNPs) in the CYP2D6 gene using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
Materials:
-
Genomic DNA extracted from whole blood
-
PCR primers specific for the CYP2D6 gene region containing the SNP of interest
-
Taq DNA polymerase and dNTPs
-
Restriction enzyme specific for the SNP
-
Agarose gel and electrophoresis equipment
-
DNA visualization agent (e.g., ethidium bromide)
Procedure:
-
PCR Amplification: Amplify the specific region of the CYP2D6 gene containing the target SNP from the genomic DNA using PCR.[3]
-
Restriction Digest: Digest the PCR product with the appropriate restriction enzyme. The presence or absence of the SNP will create or abolish a restriction site, resulting in different fragment sizes.[3]
-
Agarose Gel Electrophoresis: Separate the digested DNA fragments by size using agarose gel electrophoresis.[3]
-
Genotype Determination: Visualize the DNA fragments under UV light. The pattern of the fragments will indicate the genotype of the individual (e.g., homozygous wild-type, heterozygous, or homozygous variant).[3]
Visualizations
The following diagrams illustrate the codeine metabolic pathway, a typical experimental workflow for in vitro metabolism studies, and a workflow for a clinical pharmacogenetic study.
Caption: Metabolic pathways of codeine.
Caption: In vitro codeine metabolism experimental workflow.
Caption: Clinical pharmacogenetic study workflow.
Conclusion
The metabolic conversion of codeine to morphine via CYP2D6 is a cornerstone of its analgesic activity and a prime example of the clinical importance of pharmacogenetics. The significant inter-individual variability in this pathway underscores the need for a thorough understanding of the underlying mechanisms for drug development professionals and researchers. The experimental protocols and data presented in this guide provide a framework for investigating this critical metabolic pathway, with the ultimate goal of optimizing the safe and effective use of codeine and developing novel analgesics with more predictable metabolic profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Clinical Pharmacogenetics Implementation Consortium (CPIC) guidelines for codeine therapy in the context of cytochrome P450 2D6 (CYP2D6) genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Codeine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A dose-ranging study of the pharmacokinetics of this compound following intravenous administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of codeine, morphine, hydrocodone, hydromorphone, oxycodone, and 6-acetylmorphine in urine, serum, plasma, whole blood, and meconium by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of CYP2D6 in Codeine Phosphate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Codeine, a widely prescribed opioid analgesic, is a prodrug that relies on metabolic activation for its therapeutic effect. The cytochrome P450 2D6 (CYP2D6) enzyme is the primary catalyst for the O-demethylation of codeine to morphine, the active metabolite responsible for its analgesic properties. Genetic polymorphisms in the CYP2D6 gene result in significant interindividual variability in enzyme activity, leading to a spectrum of metabolic phenotypes. This variability has profound implications for the efficacy and safety of codeine therapy. This technical guide provides an in-depth analysis of the role of CYP2D6 in codeine metabolism, including the metabolic pathways, the impact of genetic variability, quantitative pharmacokinetic data, and detailed experimental protocols for assessing CYP2D6 function.
Introduction to Codeine Metabolism
Codeine exerts its analgesic effects primarily through its conversion to morphine, which has a much higher affinity for μ-opioid receptors.[1][2] The metabolic fate of codeine is complex, involving several enzymatic pathways. While the majority of a codeine dose is metabolized to inactive compounds, the conversion to morphine via CYP2D6 is the critical step for its analgesic activity.[3][4]
Major Metabolic Pathways:
-
O-demethylation (via CYP2D6): This pathway converts approximately 5-15% of codeine to morphine.[3][5] The rate of this conversion is highly dependent on an individual's CYP2D6 genetic makeup.
-
N-demethylation (via CYP3A4): This pathway leads to the formation of norcodeine, an inactive metabolite.[2]
-
Glucuronidation (via UGT2B7): Codeine and its metabolites, including morphine and norcodeine, are conjugated with glucuronic acid to form more water-soluble compounds that are readily excreted by the kidneys.[2] Morphine-6-glucuronide is an active metabolite with analgesic properties, while morphine-3-glucuronide is generally considered inactive.[4]
The Role of CYP2D6 Genetic Polymorphisms
The CYP2D6 gene is highly polymorphic, with over 100 known alleles.[5] These genetic variations can lead to absent, decreased, normal, or increased enzyme activity, resulting in four main phenotypes:
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2D6 alleles. They have little to no CYP2D6 enzyme activity and are unable to effectively convert codeine to morphine, leading to a lack of analgesic effect.[6][7]
-
Intermediate Metabolizers (IMs): Individuals with one reduced-function and one non-functional allele, or two reduced-function alleles. They exhibit decreased CYP2D6 activity compared to normal metabolizers.[7]
-
Normal Metabolizers (NMs) (previously Extensive Metabolizers - EMs): Individuals with two fully functional alleles, or one functional and one reduced-function allele. They have normal CYP2D6 enzyme activity and experience the expected analgesic effects of codeine.[1][7]
-
Ultrarapid Metabolizers (UMs): Individuals with multiple copies of functional CYP2D6 alleles. They have significantly increased CYP2D6 enzyme activity, leading to a rapid and excessive conversion of codeine to morphine. This can result in an increased risk of morphine toxicity, including respiratory depression, even at standard doses.[6][7]
The prevalence of these phenotypes varies significantly across different ethnic populations.[5]
Quantitative Data Presentation
The impact of CYP2D6 phenotype on the pharmacokinetics of codeine and its metabolites is substantial. The following tables summarize key quantitative data from various studies.
| CYP2D6 Phenotype | Mean Morphine AUC (% of NM/EM) | Mean Morphine Cmax (% of NM/EM) | Source(s) |
| Poor Metabolizer (PM) | 4% | 5% | [6] |
| Intermediate Metabolizer (IM) | 39.16% | Not explicitly stated in these sources, but expected to be lower than NM/EM | [7][8] |
| Normal Metabolizer (NM/EM) | 100% (Baseline) | 100% (Baseline) | [6][9] |
| Ultrarapid Metabolizer (UM) | 145% - 173.43% | ~150% | [6][7][8][9] |
Table 1: Relative Pharmacokinetic Parameters of Morphine Following Codeine Administration Across Different CYP2D6 Phenotypes. AUC (Area Under the Curve) and Cmax (Maximum Concentration) are expressed as a percentage relative to Normal/Extensive Metabolizers.
| Study Participant Group | Median Morphine AUC (μg·h/L) (Range) | Source |
| Extensive Metabolizers (EMs) | 11 (5-17) | [9] |
| Ultrarapid Metabolizers (UMs) | 16 (10-24) | [9] |
Table 2: Absolute Morphine AUC Values in Extensive and Ultrarapid Metabolizers After a 30 mg Codeine Dose. This table provides a direct comparison of the systemic exposure to morphine in individuals with different CYP2D6 genotypes.
Experimental Protocols
CYP2D6 Genotyping by PCR-RFLP
Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) is a common method for identifying specific CYP2D6 alleles. The following is a generalized protocol:
-
DNA Extraction: Genomic DNA is extracted from a patient's blood or saliva sample using a standard DNA extraction kit.
-
PCR Amplification: A specific region of the CYP2D6 gene containing the polymorphic site of interest is amplified using PCR. This involves designing specific primers that flank the target sequence.
-
Reaction Mixture: A typical PCR reaction mixture includes the DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Cycling Conditions: The PCR cycling conditions generally consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step. The annealing temperature is optimized based on the primer sequences.[10][11]
-
-
Restriction Enzyme Digestion: The amplified PCR product is incubated with a specific restriction enzyme that recognizes and cuts the DNA at a particular sequence. The presence or absence of the polymorphism will determine whether the enzyme can cut the DNA.
-
Gel Electrophoresis: The digested DNA fragments are separated by size using agarose gel electrophoresis.
-
Genotype Determination: The pattern of DNA fragments on the gel is visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The presence of different fragment sizes indicates the presence or absence of the specific allele being tested, allowing for the determination of the individual's genotype.[10][11]
Quantification of Codeine and Metabolites by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.
-
Sample Preparation:
-
A blood or urine sample is collected from the patient.
-
An internal standard (a deuterated analog of the analyte) is added to the sample.[12]
-
For urine samples, an optional hydrolysis step can be performed to measure total (free and glucuronidated) drug concentrations.[12]
-
The sample undergoes a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances and concentrate the analytes.[12]
-
The extracted sample is evaporated to dryness and reconstituted in a mobile phase compatible with the LC system.[12]
-
-
Liquid Chromatography (LC) Separation:
-
The reconstituted sample is injected into an LC system.
-
The analytes are separated on a chromatographic column (e.g., a C18 column) based on their physicochemical properties. A gradient of mobile phases is typically used to achieve optimal separation.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
As the separated analytes elute from the LC column, they are introduced into the mass spectrometer.
-
The molecules are ionized (e.g., using electrospray ionization).
-
The precursor ions of the specific analytes are selected in the first quadrupole.
-
These precursor ions are fragmented in the collision cell.
-
The resulting product ions are detected in the third quadrupole.
-
The specific transitions from precursor to product ions for each analyte and internal standard allow for highly selective and sensitive quantification.[13]
-
Mandatory Visualizations
Codeine Metabolic Pathway
References
- 1. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacogenetics Implementation Consortium (CPIC) guideline for CYP2D6, OPRM1, and COMT genotype and select opioid therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 8. Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of codeine and its metabolite morphine in ultra-rapid metabolizers due to CYP2D6 duplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. agilent.com [agilent.com]
- 13. academic.oup.com [academic.oup.com]
The Pharmacokinetic Profile of Codeine Phosphate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of codeine phosphate in key preclinical models. The following sections detail the metabolic pathways, experimental methodologies, and comparative pharmacokinetic parameters across various species, offering a core resource for study design and data interpretation in the field of drug development.
Introduction
Codeine, an opioid analgesic, is extensively used for the management of mild to moderate pain and as an antitussive. Its therapeutic effects are primarily mediated by its metabolic conversion to morphine. Understanding the pharmacokinetic profile of this compound in preclinical models is crucial for the non-clinical evaluation of its efficacy and safety, and for the extrapolation of data to human clinical trials. This document summarizes key pharmacokinetic data, details common experimental protocols, and visualizes the metabolic and experimental workflows.
Metabolic Pathway of Codeine
Codeine undergoes extensive metabolism, primarily in the liver, through several enzymatic pathways. The main routes of metabolism are O-demethylation, N-demethylation, and glucuronidation. The conversion of codeine to morphine, the more potent analgesic, is catalyzed by the cytochrome P450 enzyme CYP2D6. This pathway is of particular interest as its activity can vary significantly between species and even among different strains of the same species, impacting the analgesic efficacy of codeine.
Figure 1: Metabolic pathway of codeine.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of codeine in various preclinical models following oral (PO) and intravenous (IV) administration. These values are compiled from multiple studies and represent mean data. It is important to note that significant variability can exist based on the specific strain, sex, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Codeine in Mice
| Strain | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| B6C3F1 | PO | 250 | - | - | - | - |
| CD-1 (Male) | IV | 10 | 24.08 ± 1.99 | - | - | - |
| CD-1 (Female) | IV | 10 | 18.12 ± 0.97 | - | - | - |
Table 2: Pharmacokinetic Parameters of Codeine in Rats
| Strain | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Sprague-Dawley | IV | 3 | - | - | - | - |
| Sprague-Dawley | PO | 5 | - | - | - | 8.3 ± 3.2[1] |
| F344 | PO (in feed) | ~125-750 | - | - | - | 10 - 25 |
Table 3: Pharmacokinetic Parameters of Codeine in Dogs
| Breed | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Greyhound | IV | 1.5 | - | - | - | - |
| Greyhound | PO | 1.6 - 2.5 | 11.0 | - | - | 4[2] |
| Beagle | PO | 1.85 | - | - | - | 6 - 7 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. This section outlines the key methodologies employed in the preclinical evaluation of this compound.
Animal Models
-
Mice: Commonly used strains include CD-1 and B6C3F1. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum, except when fasting is required for oral administration studies.
-
Rats: Sprague-Dawley and F344 are frequently utilized strains. Housing and environmental conditions are similar to those for mice.
-
Dogs: Beagle and Greyhound breeds are often used. They are housed in appropriate facilities with controlled environmental conditions and provided with standard canine diet and water.
Drug Administration
Oral administration is typically performed via gavage to ensure accurate dosing.
-
Preparation: this compound is dissolved in a suitable vehicle, such as sterile water or saline.
-
Procedure:
-
Animals are fasted overnight (typically 8-12 hours) before dosing.
-
The animal is weighed to determine the correct dose volume.
-
The animal is gently restrained.
-
A gavage needle of appropriate size is inserted into the esophagus and the drug solution is slowly administered.
-
The animal is monitored for any signs of distress after the procedure.
-
Intravenous administration is used to determine the absolute bioavailability and intrinsic pharmacokinetic parameters.
-
Mice and Rats (Tail Vein Injection):
-
The animal is placed in a restrainer.
-
The tail is warmed to dilate the lateral tail veins.
-
A small gauge needle (e.g., 27-30G for mice) is inserted into the vein, and the drug solution is injected slowly.
-
-
Dogs (Cephalic or Saphenous Vein):
-
The dog is gently restrained.
-
The injection site is clipped and cleaned.
-
A catheter may be placed for ease of administration and repeated sampling.
-
The drug solution is administered intravenously.
-
Blood Sample Collection
Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of codeine and its metabolites.
-
Mice (Retro-orbital Sinus or Tail Vein):
-
Rats (Jugular Vein or Tail Vein):
-
A catheter may be surgically implanted in the jugular vein for serial blood sampling.
-
Alternatively, blood can be collected from the tail vein.
-
-
Dogs (Cephalic or Jugular Vein):
-
Blood is typically collected from the cephalic or jugular vein into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Bioanalytical Methods
Quantification of codeine and its metabolites in plasma or serum is essential for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques.[8][9][10][11][12][13][14][15][16][17]
-
Sample Preparation: Plasma or serum samples typically undergo a protein precipitation step followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.
-
HPLC:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used for elution.
-
Detection: UV or mass spectrometric (LC-MS/MS) detection provides high sensitivity and selectivity.
-
-
GC-MS:
-
Derivatization: Codeine and its metabolites are often derivatized to improve their volatility and chromatographic properties.
-
Column: A capillary column with a suitable stationary phase is used for separation.
-
Detection: Mass spectrometry provides definitive identification and quantification based on the mass-to-charge ratio of the fragments.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Figure 2: Preclinical pharmacokinetic study workflow.
Conclusion
The preclinical pharmacokinetic evaluation of this compound reveals significant inter-species variability, particularly in its oral bioavailability and metabolic profile. Rodent models, such as rats and mice, exhibit extensive first-pass metabolism, resulting in low oral bioavailability. In contrast, the dog model also shows poor oral absorption. These findings underscore the importance of careful species selection and study design in preclinical research. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers and scientists involved in the development of opioid analgesics and other centrally acting drugs. A thorough understanding of these preclinical pharmacokinetic principles is essential for the successful translation of non-clinical findings to human clinical applications.
References
- 1. Pharmacokinetics of codeine after parenteral and oral dosing in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of acetaminophen, codeine, and the codeine metabolites morphine and codeine-6-glucuronide in healthy Greyhound dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 4. Retro-Orbital Blood Collection in Mice | Animals in Science [queensu.ca]
- 5. research.vt.edu [research.vt.edu]
- 6. animalcare.jhu.edu [animalcare.jhu.edu]
- 7. research.umd.edu [research.umd.edu]
- 8. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PlumX [plu.mx]
- 10. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantitation of opioids in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPLC-DAD determination of opioids, cocaine and their metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. helixchrom.com [helixchrom.com]
- 17. HPLC-UV determination of morphine in human plasma and its application to the clinical study. | Semantic Scholar [semanticscholar.org]
Codeine Phosphate's Interaction with Mu-Opioid Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of codeine phosphate for the mu-opioid receptor (MOR). It provides a comprehensive overview of the quantitative binding data, detailed experimental methodologies, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in opioid pharmacology and drug development.
Introduction
Codeine, a widely used opioid analgesic, exerts its primary therapeutic effects through its conversion to morphine. Codeine itself displays a significantly lower binding affinity for the mu-opioid receptor (MOR) compared to its active metabolite. This guide delves into the specifics of these binding interactions, providing quantitative data and the experimental context necessary for a thorough understanding of codeine's mechanism of action.
Quantitative Binding Affinity Data
The binding affinities of codeine, its primary metabolite morphine, and related compounds for the mu (µ), delta (δ), and kappa (κ) opioid receptors are summarized in the table below. The data, presented as inhibitor constant (Ki) values, are derived from radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Source |
| Codeine | µ (mu) | >100 | [1][2] |
| Morphine | µ (mu) | 1-100 | [1][2] |
| Morphine | µ (mu) | 1.168 | [2] |
| Morphine | µ1 (mu-1) | ~3.0 (IC50) | [3] |
| Morphine | µ2 (mu-2) | ~6.9 (IC50) | [3] |
| Morphine | δ (delta) | Low Affinity | [3] |
| Morphine | κ (kappa) | Low Affinity | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; it is the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.
Experimental Protocols
The following sections detail the methodologies for key experiments used to determine the binding affinity and functional activity of opioids at the mu-opioid receptor.
Radioligand Displacement Binding Assay
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.
3.1.1. Materials:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOR) or rat brain tissue.[4]
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist).[4][5]
-
Test Compound: Codeine, Morphine.
-
Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).[4][6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).[7]
-
Scintillation Cocktail. [7]
-
Glass Fiber Filters. [6]
-
Cell Harvester. [7]
-
Liquid Scintillation Counter. [6]
3.1.2. Procedure:
-
Membrane Preparation: Homogenize CHO-hMOR cells or rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.[6]
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]DAMGO) at a concentration near its Kd, and varying concentrations of the test compound (codeine or morphine). For determining non-specific binding, add a high concentration of naloxone.[6]
-
Incubation: Add the membrane preparation to each well. Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.[6]
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the unbound radioligand.[7]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[6]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the mu-opioid receptor upon agonist binding.
3.2.1. Materials:
-
Membrane Preparation: CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).[8]
-
Radioligand: [³⁵S]GTPγS.[8]
-
Test Compound: Codeine, Morphine.
-
GDP: Guanosine diphosphate.[9]
-
Non-specific Binding Control: Unlabeled GTPγS.[8]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[7]
-
Glass Fiber Filters (GF/B). [8]
-
Liquid Scintillation Counter. [8]
3.2.2. Procedure:
-
Assay Setup: In a 96-well plate, incubate the CHO-hMOR cell membranes with GDP and varying concentrations of the test compound (codeine or morphine) in the assay buffer at 30°C for 60 minutes.[8]
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.[7]
-
Incubation: Incubate the plate at 30°C for 60 minutes.[7]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[8]
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the bound radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Determine the specific binding of [³⁵S]GTPγS and plot it against the concentration of the test compound to generate a dose-response curve and calculate EC50 and Emax values.[7]
Visualizations
The following diagrams illustrate the metabolic pathway of codeine and the signaling cascade following mu-opioid receptor activation, as well as a typical experimental workflow for a radioligand binding assay.
Caption: Metabolic conversion of codeine to its major metabolites.
Caption: Mu-opioid receptor signaling cascade initiated by morphine.
Caption: Workflow of a radioligand displacement binding assay.
References
- 1. zenodo.org [zenodo.org]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. benchchem.com [benchchem.com]
- 5. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Antitussive Action of Codeine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine phosphate has long been a cornerstone in the symptomatic relief of cough. Its efficacy as an antitussive agent is primarily attributed to its action on the central nervous system following metabolic activation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the antitussive properties of this compound. It details the metabolic pathway of codeine, the specific receptor interactions of its active metabolite, morphine, and the subsequent downstream signaling cascades that lead to the suppression of the cough reflex. Furthermore, this document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing antitussive activity, and discusses the mechanisms of codeine-resistant cough, offering a comprehensive resource for researchers and professionals in pharmacology and drug development.
Introduction
Cough is a critical protective reflex that clears the airways of foreign particles and excess secretions.[1][2] However, in many clinical scenarios, a persistent and non-productive cough can be debilitating, necessitating pharmacological intervention. Codeine, an opiate alkaloid, has been utilized for its antitussive properties for decades.[3][4] Its primary mechanism of action is not direct but relies on its biotransformation into morphine.[5][6][7] This guide delves into the molecular intricacies of how this compound exerts its cough-suppressing effects, from its metabolic conversion to its influence on neuronal signaling pathways.
Metabolism of this compound
Codeine itself is a prodrug with a relatively weak affinity for opioid receptors.[4][8] Its therapeutic effects are largely dependent on its metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2D6, which converts it to morphine through O-demethylation.[4][6][7] Morphine is a potent agonist at μ-opioid receptors and is the principal mediator of codeine's antitussive and analgesic effects.[3][5][8]
Genetic polymorphisms in the CYP2D6 gene can lead to significant variability in the rate of this conversion, affecting both the efficacy and safety of codeine.[4] Individuals can be classified as poor, intermediate, extensive, or ultra-rapid metabolizers, which corresponds to the level of morphine produced and the subsequent clinical effect.[4] Other metabolic pathways include N-demethylation to norcodeine by CYP3A4 and glucuronidation.[4][8]
Metabolic pathway of this compound.
Receptor Interactions and Signaling Pathways
The antitussive effect of codeine is primarily mediated by the interaction of its active metabolite, morphine, with μ-opioid receptors (MOR) located in the cough center of the medulla oblongata.[3][6][9][10][11] The κ-opioid receptor may also contribute to this effect to a lesser extent, while the role of δ-opioid receptors remains a subject of debate.[9][10][11][12]
μ-opioid receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist like morphine, initiate a cascade of intracellular events.[4][7] The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effectors.
The key downstream effects include:
-
Inhibition of adenylyl cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium ion efflux, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[14]
-
Inhibition of voltage-gated calcium channels: This reduces calcium ion influx, which in turn inhibits the release of excitatory neurotransmitters.[13]
Collectively, these actions suppress the excitability of the neurons within the cough center, raising the threshold for the cough reflex.[3]
μ-Opioid receptor downstream signaling pathway.
Quantitative Data
The following tables summarize key quantitative data regarding the binding affinities of codeine and its metabolites to opioid receptors and the in vivo antitussive efficacy of codeine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor | Reference(s) |
| Codeine | >100 | - | - | [15] |
| Morphine | 1.2 | - | - | [16] |
| Morphine-6-glucuronide | 0.6 | - | - | [16] |
| Dihydrocodeine | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for all receptor subtypes were not consistently available in the reviewed literature.
Table 2: In Vivo Antitussive Efficacy of Codeine (Citric Acid-Induced Cough in Guinea Pigs)
| Route of Administration | ED50 (mg/kg) | 95% Confidence Limits | Reference(s) |
| Subcutaneous (s.c.) | 9.1 | 5.8 - 15 | [9] |
| Intravenous (i.v.) | 8.7 | 4.2 - 12 | [9] |
ED50: The dose required to produce a 50% reduction in cough frequency.
Experimental Protocols
The assessment of antitussive agents relies on well-established preclinical models. The following are detailed protocols for two commonly used methods.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is widely used to evaluate the efficacy of centrally acting antitussives.
Materials:
-
Male Hartley guinea pigs (300-350 g)
-
Whole-body plethysmograph
-
Nebulizer
-
0.4 M citric acid solution in saline
-
Test compound (e.g., this compound) and vehicle
Procedure:
-
Acclimatize animals to the plethysmograph for at least one week prior to the experiment.
-
On the day of the experiment, place the guinea pig in the plethysmograph and allow for a 10-15 minute adaptation period.
-
Administer the test compound or vehicle via the desired route (e.g., orally) 30 minutes before the citric acid challenge.[2]
-
Expose the animal to an aerosol of 0.4 M citric acid generated by the nebulizer for a fixed duration (e.g., 10 minutes).[2]
-
Record the number of coughs during the exposure and for a subsequent observation period (e.g., 14 minutes).[2]
-
Analyze respiratory waveforms to differentiate coughs from other expiratory events like sneezes or sighs.[11]
-
Compare the number of coughs in the test compound group to the vehicle control group to determine the percentage of cough inhibition.
Workflow for the citric acid-induced cough model.
Capsaicin-Induced Cough Model
This model is useful for studying cough mediated by the activation of C-fiber afferent nerves.
Materials:
-
Male guinea pigs (200-250 g)
-
Aerosol delivery system (e.g., ultrasonic atomizer)
-
Capsaicin solution (e.g., 50 µmol/L)
-
Test compound and vehicle
Procedure:
-
House and acclimatize the animals as described in the citric acid model.
-
Administer the test compound or vehicle at a predetermined time before the capsaicin challenge.
-
Place the animal in a chamber and expose it to an aerosol of capsaicin for a specific duration (e.g., 10 minutes).[17]
-
Count the number of coughs during and immediately after the exposure period.
-
The antitussive effect is determined by comparing the cough count in the treated group with that of the control group.
Codeine-Resistant Cough
It is important to note that not all types of cough are responsive to codeine. Certain coughs, particularly those induced by mechanical stimulation or associated with conditions like chronic bronchitis, exhibit resistance to the antitussive effects of codeine.[10][12][18] Research suggests that neurokinins, such as Substance P, may play a role in the pathophysiology of codeine-resistant cough.[10][18] In animal models, the co-administration of a neurokinin receptor antagonist with codeine has been shown to be more effective in suppressing certain types of cough than codeine alone.[10][18] This highlights the complexity of the cough reflex and the existence of multiple mediating pathways, not all of which are modulated by opioid receptor activation.
Conclusion
The antitussive action of this compound is a well-defined, yet complex, process that begins with its metabolic conversion to morphine. The subsequent activation of μ-opioid receptors in the central nervous system initiates a signaling cascade that ultimately dampens the cough reflex. While effective for many types of cough, the existence of codeine-resistant cough underscores the need for ongoing research into alternative and complementary therapeutic targets. This guide provides a foundational understanding of the molecular pharmacology of codeine as an antitussive, which is essential for the rational design and development of novel cough therapies.
References
- 1. Dextromethorphan Versus Dextrorphan: A Quantitative Comparison of Antitussive Potency Following Separate Administration of Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. zenodo.org [zenodo.org]
- 16. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response [frontiersin.org]
- 18. d-nb.info [d-nb.info]
The Influence of Genetic Polymorphisms on the Efficacy of Codeine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine, a commonly prescribed opioid analgesic, is a prodrug that relies on metabolic activation for its therapeutic effect. The efficacy and safety of codeine phosphate are significantly influenced by genetic polymorphisms in enzymes responsible for its metabolism and transport. This technical guide provides an in-depth analysis of the key genetic variations affecting codeine's pharmacokinetics and pharmacodynamics, with a primary focus on Cytochrome P450 2D6 (CYP2D6) and ancillary roles of UDP-glucuronosyltransferase 2B7 (UGT2B7) and the ATP-binding cassette sub-family B member 1 (ABCB1) transporter. This document summarizes quantitative data on the impact of these polymorphisms, details relevant experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction
Codeine exerts its analgesic effects primarily through its conversion to morphine, a potent µ-opioid receptor agonist.[1][2] This bioactivation is almost exclusively catalyzed by the hepatic enzyme CYP2D6.[1][3] The gene encoding CYP2D6 is highly polymorphic, with over 100 known alleles, leading to a wide spectrum of enzyme activity among individuals.[4] This variability is a major determinant of the clinical response to codeine, ranging from a lack of analgesic effect to severe toxicity, even at standard doses.[1] Understanding the genetic basis of these differences is crucial for optimizing codeine therapy and developing safer and more effective pain management strategies. Beyond CYP2D6, polymorphisms in genes encoding the UGT2B7 enzyme, which is involved in the glucuronidation of codeine and morphine, and the ABCB1 transporter, which affects the distribution of opioids, can also modulate an individual's response to codeine.[5][6]
The Metabolic Pathway of Codeine
Codeine undergoes extensive metabolism in the liver through several pathways.[7][8] The clinical efficacy of codeine is predominantly dependent on the O-demethylation pathway mediated by CYP2D6, which converts approximately 5-10% of a codeine dose into morphine in individuals with normal enzyme function.[1][2] Morphine is a potent opioid agonist with a much higher affinity for the µ-opioid receptor than codeine itself.[8]
A major metabolic pathway, accounting for about 50-70% of codeine metabolism, is glucuronidation by UGT2B7 to form codeine-6-glucuronide.[7] Another significant pathway is N-demethylation by CYP3A4 to norcodeine, which constitutes about 10-15% of codeine metabolism.[7] Both codeine-6-glucuronide and norcodeine have weak analgesic activity.[7] Morphine, once formed, is further metabolized, primarily by UGT2B7, to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G).[3][7] M6G is also a potent analgesic, while M3G is inactive and can have neuroexcitatory effects.[3]
Figure 1: Metabolic pathway of this compound.
Genetic Polymorphisms and Their Impact
Cytochrome P450 2D6 (CYP2D6)
Genetic variations in the CYP2D6 gene are the most significant predictors of codeine's efficacy and toxicity.[1] Based on their genotype, individuals can be classified into four main phenotypes:
-
Ultrarapid Metabolizers (UMs): Carry multiple functional copies of the CYP2D6 gene, leading to accelerated conversion of codeine to morphine. This can result in higher-than-expected morphine levels, increasing the risk of toxicity, including respiratory depression.[5][9]
-
Normal Metabolizers (NMs): Possess two functional alleles, leading to the expected conversion of codeine to morphine and a normal analgesic response. This phenotype was formerly referred to as Extensive Metabolizer (EM).[1][10]
-
Intermediate Metabolizers (IMs): Have one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased conversion of codeine to morphine and potentially reduced analgesia.[11]
-
Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a significant lack of conversion of codeine to morphine and consequently, little to no analgesic effect.[4][12]
The frequency of these phenotypes varies significantly across different ethnic populations.[1][4]
Table 1: Frequency of CYP2D6 Phenotypes in Different Ethnic Populations
| Phenotype | Caucasians | Asians | Africans/African Americans |
| Ultrarapid Metabolizer (UM) | 1-10% | 1-2% | 3-4% (up to 28% in North Africans) |
| Normal Metabolizer (NM) | 67-90% | 50-70% | 50-75% |
| Intermediate Metabolizer (IM) | 10-15% | 25-30% | 10-15% |
| Poor Metabolizer (PM) | 5-10% | ~1% | 2-7% |
| Data compiled from sources[1][4][9] |
Table 2: Impact of CYP2D6 Genotype on Codeine and Morphine Pharmacokinetics
| CYP2D6 Phenotype | Change in Morphine AUC (Area Under the Curve) Compared to NMs | Clinical Implications |
| Ultrarapid Metabolizer (UM) | Increased by ~50-73% | Increased risk of toxicity and adverse effects.[13][14] |
| Intermediate Metabolizer (IM) | Decreased by ~61% | Reduced analgesic effect.[14] |
| Poor Metabolizer (PM) | Decreased by ~99% | Lack of analgesic effect.[12][14] |
| Data compiled from sources[12][13][14] |
UDP-glucuronosyltransferase 2B7 (UGT2B7)
The UGT2B7 gene also exhibits polymorphisms that can influence the glucuronidation of both codeine and morphine.[15] While the impact of UGT2B7 variants on codeine efficacy is considered less pronounced than that of CYP2D6, some studies suggest they may contribute to the interindividual variability in response.[3][16] For instance, the UGT2B7 -161C>T polymorphism has been associated with altered morphine glucuronidation.[15] However, other studies have found no significant correlation between UGT2B7 genotypes and morphine glucuronide to morphine ratios.[3] Further research is needed to fully elucidate the clinical significance of UGT2B7 polymorphisms in codeine therapy.
Table 3: Known UGT2B7 Polymorphisms and Their Potential Impact
| Polymorphism | Allele Change | Potential Functional Impact |
| UGT2B7*2 | His268Tyr (H268Y) | Conflicting reports on its effect on glucuronidation.[15][16] |
| -161C>T | Promoter region SNP | Associated with altered morphine glucuronidation in some studies.[15] |
ATP-binding cassette sub-family B member 1 (ABCB1)
The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter present in various tissues, including the blood-brain barrier.[17][18] P-gp actively transports a wide range of substrates, including opioids like morphine, out of cells.[19] Polymorphisms in the ABCB1 gene may therefore influence the central nervous system concentrations of morphine, thereby affecting the analgesic response.[19] For example, the C3435T polymorphism has been linked to altered P-gp expression and function, although its specific impact on codeine efficacy remains an area of active investigation.[6]
Table 4: Common ABCB1 Polymorphisms and Their Potential Relevance to Opioid Response
| Polymorphism | SNP ID | Potential Functional Impact |
| C3435T | rs1045642 | May alter P-gp expression and affect CNS drug concentrations.[19] |
| G2677T/A | rs2032582 | May influence P-gp substrate specificity and transport activity.[20] |
| C1236T | rs1128503 | Often in linkage disequilibrium with other ABCB1 SNPs.[20] |
Experimental Protocols
CYP2D6 Genotyping
Objective: To determine the specific CYP2D6 alleles present in an individual's DNA to predict their metabolizer phenotype.
Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP)
This method involves the amplification of a specific region of the CYP2D6 gene containing the polymorphic site, followed by digestion with a restriction enzyme that recognizes and cuts only one of the allelic variants.
-
DNA Extraction: Genomic DNA is extracted from whole blood or saliva samples using a commercially available kit.
-
PCR Amplification:
-
A specific segment of the CYP2D6 gene is amplified using primers flanking the single nucleotide polymorphism (SNP) of interest.
-
Reaction Mixture:
-
Genomic DNA (~50-100 ng)
-
Forward and Reverse Primers (10-20 pmol each)
-
dNTPs (200 µM each)
-
Taq DNA Polymerase (1-2 units)
-
PCR Buffer with MgCl2 (final concentration 1.5-2.5 mM)
-
-
Cycling Conditions:
-
-
Restriction Enzyme Digestion:
-
The PCR product is incubated with a specific restriction enzyme according to the manufacturer's instructions. The choice of enzyme depends on the SNP being analyzed.
-
-
Gel Electrophoresis:
Methodology: TaqMan® Genotyping Assay
This is a real-time PCR method that uses fluorescently labeled probes to differentiate between alleles.
-
Assay Components:
-
Procedure:
-
The reaction is set up according to the manufacturer's protocol.
-
Real-time PCR is performed. During amplification, the probe specific to the allele present in the sample will bind and be cleaved by the Taq polymerase, releasing the fluorescent dye.
-
The instrument detects the fluorescent signal from each well, and the software automatically determines the genotype.[23][25]
-
CYP2D6 Phenotyping
Objective: To directly measure the in vivo activity of the CYP2D6 enzyme.
Methodology: Dextromethorphan as a Probe Drug
Dextromethorphan is a cough suppressant that is primarily metabolized by CYP2D6 to its active metabolite, dextrorphan. The ratio of dextromethorphan to dextrorphan in urine or plasma is used to determine the CYP2D6 phenotype.[26][27]
-
Protocol:
-
Administer a single oral dose of dextromethorphan (e.g., 30 mg) to the subject.[8]
-
Collect urine for a specified period (e.g., 8-12 hours) or a blood sample at a specific time point (e.g., 3-4 hours) post-dose.[8][27]
-
Analyze the concentrations of dextromethorphan and dextrorphan in the collected sample using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[27]
-
Calculate the metabolic ratio (MR): [Dextromethorphan] / [Dextrorphan].
-
-
Interpretation:
Analysis of Codeine and Metabolites in Plasma
Objective: To quantify the concentrations of codeine and its metabolites in plasma to assess the impact of genetic polymorphisms on pharmacokinetics.
Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
LC Separation:
-
The extracted sample is injected into a liquid chromatograph.
-
The analytes (codeine, morphine, M3G, M6G, etc.) are separated on a C18 column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).[30]
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
The analytes are ionized (e.g., using electrospray ionization) and specific precursor-to-product ion transitions are monitored for each compound (Multiple Reaction Monitoring - MRM). This provides high selectivity and sensitivity for quantification.[28]
-
Logical Relationships and Workflows
Figure 2: Relationship between CYP2D6 genotype and phenotype.
Figure 3: Experimental workflow for pharmacogenetic testing.
Conclusion
Genetic polymorphisms, particularly in the CYP2D6 gene, are a critical determinant of the efficacy and safety of this compound. The classification of patients into ultrarapid, normal, intermediate, and poor metabolizers based on their genotype can help predict their response to codeine and guide personalized dosing strategies. While the influence of UGT2B7 and ABCB1 polymorphisms is also recognized, their clinical utility in predicting codeine response requires further investigation. The integration of pharmacogenetic testing into clinical practice has the potential to significantly improve the safety and effectiveness of codeine therapy. This technical guide provides a foundational resource for researchers and drug development professionals working to advance the field of personalized pain management.
References
- 1. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - ProQuest [proquest.com]
- 8. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The regioselective glucuronidation of morphine by dimerized human UGT2B7, 1A1, 1A9 and their allelic variants - YANG - Acta Pharmacologica Sinica [chinaphar.com]
- 10. Frontiers | Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes [frontiersin.org]
- 11. UGT2B7 UDP glucuronosyltransferase family 2 member B7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinPGx [clinpgx.org]
- 14. Physiologically based pharmacokinetic modeling to predict the pharmacokinetics of codeine in different CYP2D6 phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of UGT2B7 His268Tyr polymorphism on the outcome of adjuvant epirubicin treatment in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of 3'-azido-3'-deoxythymidine, morphine, and codeine as probe substrates for UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes: specificity and influence of the UGT2B7*2 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The clinical application of ABCB1 genotyping in antidepressant treatment: a pilot study | CNS Spectrums | Cambridge Core [cambridge.org]
- 20. An Improved Technique for Genotyping the ABCB1 Gene Variant of Exon 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
- 23. Establishment of CYP2D6 Reference Samples by Multiple Validated Genotyping Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 24. air.unimi.it [air.unimi.it]
- 25. protocols.io [protocols.io]
- 26. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 27. CYP2D6 phenotyping with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. academic.oup.com [academic.oup.com]
- 30. The impact of CYP2D6 polymorphisms on the pharmacokinetics of codeine and its metabolites in Mongolian Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Effects of Codeine Phosphate on Gastrointestinal Motility: A Technical Guide for Researchers
Executive Summary
Codeine is a widely prescribed opioid analgesic that exerts significant effects on the gastrointestinal (GI) system, most notably the inhibition of motility, which often leads to constipation.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and research methodologies related to codeine phosphate's impact on gastrointestinal function. The primary mechanism involves the metabolic conversion of codeine to morphine, which then acts as an agonist at μ-opioid receptors within the enteric nervous system.[3][5][6][7] This activation leads to a cascade of inhibitory signals that reduce peristalsis, decrease secretions, and delay transit throughout the gut. This document synthesizes quantitative data from clinical and preclinical studies, details common experimental protocols for assessing motility, and visualizes key pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Core Mechanism of Action
Pharmacokinetic Conversion
Codeine itself is a prodrug with a low affinity for opioid receptors.[4] Its pharmacological effects, including those on the GI tract, are primarily mediated by its active metabolite, morphine.[4][6][7] This conversion is catalyzed in the liver by the cytochrome P450 enzyme CYP2D6.[3][5] The activity of CYP2D6 is subject to significant genetic polymorphism, leading to distinct phenotypes:
-
Extensive Metabolizers (EMs): Possess normal enzyme function and convert codeine to morphine effectively, thus experiencing its full effects on GI motility.[6][7]
-
Poor Metabolizers (PMs): Have deficient enzyme function, leading to negligible morphine formation. These individuals show little to no delay in gastrointestinal transit after codeine administration.[6][7]
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity, leading to higher-than-normal morphine concentrations, which can increase the risk of adverse effects, including severe constipation.[3][4]
This metabolic variability is a critical consideration in both clinical use and research design, as the impact of codeine on gut motility is directly linked to an individual's CYP2D6 genotype.[6][7]
Pharmacodynamic Signaling Pathway
Morphine, the active metabolite of codeine, exerts its effects by binding to and activating μ-opioid receptors (MORs), which are G protein-coupled receptors (GPCRs) extensively distributed throughout the enteric nervous system in both the myenteric and submucosal plexuses.[1][8][9][10] The activation of these receptors initiates an inhibitory signaling cascade:
-
G Protein Coupling: The MOR couples to inhibitory G proteins (Gi/Go).[8][11]
-
Downstream Inhibition: This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[8][11]
-
Ion Channel Modulation: The activated G protein subunits also inhibit voltage-gated calcium channels, which is crucial for reducing the release of excitatory neurotransmitters like acetylcholine (ACh).[8][11][12] Simultaneously, they activate G protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[1][8][11]
The net effect of this signaling is a reduction in neuronal excitability and the suppression of neurotransmitter release, which disrupts coordinated peristaltic contractions, increases segmental (non-propulsive) contractions, and decreases intestinal secretion.[11][12][13]
Quantitative Effects on Gastrointestinal Motility
This compound administration leads to measurable delays across various segments of the gastrointestinal tract. The following tables summarize key quantitative findings from research studies.
Table 1: Effect of Codeine on Gastric Emptying and Motility in Humans
| Parameter | Placebo Value (mean ± SD) | Codeine Value (mean ± SD) | % Change | Study Population | Citation |
|---|---|---|---|---|---|
| Gastric Half-Emptying Time (GET½) | 172 ± 12 min | 233 ± 57 min | +35.5% | 18 Healthy Adults | [14][15] |
| Gastric Balloon Motility Index (GBMI) | 0.48 ± 0.15 | 0.31 ± 0.16 | -35.4% | 18 Healthy Adults | [14][15] |
| Time to Peak Paracetamol Conc. (Tmax) | 19.5 ± 2.3 min | 33 ± 5.4 min | +69.2% | 10 Healthy Volunteers | [16] |
| Peak Paracetamol Conc. (Cmax) | 26.8 ± 2.5 mg/L | 22.4 ± 2.2 mg/L | -16.4% | 10 Healthy Volunteers |[16] |
Table 2: Effect of Codeine on Intestinal and Colonic Transit
| Parameter | Placebo Value | Codeine Value | % Change | Study Population | Citation |
|---|---|---|---|---|---|
| Orocecal Transit Time (OCTT) | Not specified | Significantly prolonged | - | 5 Extensive Metabolizers | [6][7] |
| Orocecal Transit Time (OCTT) | Not specified | No significant change | - | 5 Poor Metabolizers | [6][7] |
| Colonic Geometric Center (24h) | 2.33 (mean) | 1.5 (mean) | -35.6% | 74 Healthy Volunteers | [17][18] |
| Ascending Colon Transit Time | 5.3 ± 2.5 hr | 7.4 ± 2.5 hr | +39.6% | 11 Healthy Subjects |[19] |
Table 3: Effect of Codeine on Esophageal Motility in Patients with Ineffective Esophageal Motility (IEM)
| Parameter | Placebo Value (mean ± SEM) | Codeine Value (mean ± SEM) | % Change | Study Population | Citation |
|---|---|---|---|---|---|
| Distal Contractile Integral (DCI) | 247 ± 36 mmHg∙s∙cm | 566 ± 81 mmHg∙s∙cm | +129.1% | IEM Patients | [20][21] |
| Distal Latency (DL) | 6.5 ± 0.1 s | 5.7 ± 0.2 s | -12.3% | IEM Patients | [20] |
| Frequency of Failed Contractions | Not specified | Significantly decreased | - | IEM Patients | [20][21] |
| Frequency of Weak Contractions | Not specified | Significantly decreased | - | IEM Patients |[20] |
Key Experimental Protocols
A variety of validated methods are used to quantify the effects of codeine on GI motility in both human and animal models.
In Vivo Human Models
This protocol combines two methods to simultaneously measure gastric motility and emptying.[14][15]
-
¹³C-Octanoate Breath Test: A non-invasive method to measure the rate of solid-phase gastric emptying.
-
Test Meal: Subjects consume a standardized meal (e.g., egg) labeled with ¹³C-octanoic acid.
-
Metabolism: Once the meal is emptied into the duodenum, the ¹³C-octanoic acid is absorbed and metabolized in the liver, producing ¹³CO₂.
-
Sample Collection: Breath samples are collected at regular intervals.
-
Analysis: The concentration of ¹³CO₂ in the breath is measured using mass spectrometry. The rate of its appearance is proportional to the gastric emptying rate, from which the gastric half-emptying time (GET½) is calculated.
-
-
Intragastric Balloon Catheter (e.g., VIPUN System): Measures gastric motility directly.
-
Catheter Placement: A nasogastric catheter with an integrated balloon is positioned in the stomach.
-
Inflation: The balloon is inflated to a set volume (e.g., 180 mL).
-
Pressure Recording: The system continuously records intragastric pressure changes caused by gastric contractions.
-
Motility Index: An algorithm converts the pressure data into a quantitative Gastric Balloon Motility Index (GBMI).[14][15]
-
Scintigraphy is the gold standard for measuring transit through the entire GI tract.[18][22][23]
-
Drug Administration: Subjects are randomized to receive codeine or a placebo for a set period.
-
Radiolabeled Meal: Subjects ingest a dual-isotope meal:
-
Gastric/Small Bowel Transit: A solid component (e.g., egg) is labeled with ⁹⁹mTc.
-
Colonic Transit: A delayed-release capsule containing ¹¹¹In-labeled activated charcoal is ingested, designed to release its contents in the colon.
-
-
Imaging: A gamma camera captures images of the abdomen at frequent intervals initially (for gastric emptying) and then spaced out over 48-72 hours (for colonic transit).
-
Data Analysis:
-
Gastric Emptying (GE T½): Time for 50% of the ⁹⁹mTc marker to leave the stomach.
-
Colonic Filling: Percentage of ⁹⁹mTc marker that has reached the colon at 6 hours.
-
Geometric Center (GC): A weighted average of the isotope distribution across the different colonic regions (ascending, transverse, descending, rectosigmoid, and stool) at specific time points (e.g., 24 and 48 hours). A lower GC value indicates slower transit.
-
References
- 1. Codeine - Wikipedia [en.wikipedia.org]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cautions with codeine - Australian Prescriber [australianprescriber.tg.org.au]
- 5. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]
- 6. Effect of codeine on gastrointestinal motility in relation to CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. (PDF) Insights into the role of opioid receptors in the GI tract: Experimental evidence and therapeutic relevance (2016) | James J. Galligan | 97 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. YFa and analogs: Investigation of opioid receptors in smooth muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Codeine delays gastric emptying through inhibition of gastric motility as assessed with a novel diagnostic intragastric balloon catheter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A comparison of the effects of intravenous tramadol, codeine, and morphine on gastric emptying in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of alvimopan and codeine on gastrointestinal transit: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jnmjournal.org [jnmjournal.org]
- 21. jnmjournal.org [jnmjournal.org]
- 22. jnm.snmjournals.org [jnm.snmjournals.org]
- 23. Effects of Naloxegol on Whole Gut Transit in Opioid-Naïve Healthy Subjects Receiving Codeine: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Therapeutic Applications of Codeine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine, an opiate alkaloid derived from the opium poppy, Papaver somniferum, has been a cornerstone of pharmacotherapy for nearly two centuries. First isolated in 1832 by French chemist Pierre-Jean Robiquet, it marked a significant advancement in the purification of active compounds from natural sources.[1][2] While it can be extracted directly from opium, the majority of the global supply is now synthesized from morphine, which is more abundant.[3] As a prodrug, codeine's therapeutic efficacy is primarily mediated by its metabolic conversion to morphine. This guide provides a comprehensive technical overview of the discovery, experimental protocols for isolation and synthesis, mechanism of action, and the established therapeutic uses of codeine phosphate, a common salt formulation. Quantitative data on its pharmacokinetics, dosage, and adverse effects are summarized for comparative analysis, and key pathways are visualized to facilitate a deeper understanding of its biochemical and physiological interactions.
Historical Discovery and Timeline
The journey to isolate codeine was a pivotal step in the evolution from crude plant extracts to purified, single-compound medicines. The process began with the isolation of morphine, the principal alkaloid in opium, by German pharmacist Friedrich Sertürner around 1804.[1] This breakthrough laid the groundwork for other chemists to explore the rich chemical landscape of opium.
In 1832, while working on refining morphine extraction processes, Pierre-Jean Robiquet successfully isolated a second alkaloid.[1][4][5] This new compound, which he named codeine from the Greek word kṓdeia (κώδεια) meaning "poppy head," was found to have milder effects than morphine.[1] This discovery provided a new therapeutic agent with a distinct profile, paving the way for safer analgesic and antitussive formulations.
References
- 1. drugtimeline.ca [drugtimeline.ca]
- 2. Pierre Jean Robiquet - Wikipedia [en.wikipedia.org]
- 3. Codeine - Wikipedia [en.wikipedia.org]
- 4. Pierre-Jean Robiquet | French chemist | Britannica [britannica.com]
- 5. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Physiological Effects of Codeine Phosphate Administration: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Codeine phosphate, a widely prescribed opioid analgesic and antitussive, exerts significant long-term physiological effects upon chronic administration. This technical guide provides a comprehensive overview of these effects on major organ systems, including the central nervous, cardiovascular, endocrine, respiratory, and gastrointestinal systems. It summarizes key quantitative data from preclinical and clinical studies, details experimental protocols for investigating these effects, and illustrates the primary signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of opioids and the development of safer analgesic therapies.
Central Nervous System Effects
Prolonged administration of this compound can lead to significant structural and functional changes in the central nervous system (CNS). These alterations contribute to the development of tolerance, dependence, and other neurological complications.
Neuroinflammation and Myelin Degeneration
Chronic codeine use has been associated with neuroinflammatory processes within the brain.[1][2] Studies in animal models have demonstrated that long-term codeine administration can lead to the activation of glial cells, such as astrocytes, which are key mediators of the inflammatory response in the CNS.[1][2] This neuroinflammatory state is a potential precursor to neuronal damage.
A significant consequence of chronic codeine exposure is the degeneration of myelin sheaths, the protective covering of nerve axons.[3][4][5] This demyelination can impair the conduction of electrical impulses along nerve fibers, resulting in motor dysfunction and other neurological deficits.[3][4]
Motor Dysfunction
Experimental studies in Wistar rats have shown that prolonged codeine administration interferes with motor function.[3][4] This is often assessed through behavioral tests such as the beam walk and open field tests, where codeine-treated animals exhibit decreased locomotion and ambulatory activity.[3][4] These motor impairments are likely a direct consequence of the aforementioned myelin degeneration.[3][4]
Cardiovascular System Effects
Emerging evidence suggests that long-term codeine use is associated with an increased risk of adverse cardiovascular events.
Increased Cardiovascular Risk
Large-scale observational studies have identified a link between codeine use for six months or more and a substantially increased risk of cardiovascular events and all-cause mortality in older adults.[6][7][8] One study reported a 62% higher risk of a cardiovascular event in patients prescribed codeine for six months compared to those prescribed hydrocodone.[6] The rate ratio for cardiovascular events after 180 days of exposure to codeine was found to be 1.62 (95% CI 1.27-2.06) compared to hydrocodone.[7][8]
The biological mechanism for this increased cardiovascular risk is not yet fully understood, and further research is needed to elucidate the direct cardiotoxic effects of codeine.[7][8]
Endocrine System Effects
Chronic codeine administration can disrupt the delicate balance of the endocrine system, primarily affecting the hypothalamic-pituitary-adrenal (HPA) axis and gonadal function.
Hypothalamic-Pituitary-Adrenal (HPA) Axis Disruption
High doses of codeine have been shown to stimulate the HPA axis, leading to an increase in adrenocorticotropic hormone (ACTH) and corticosteroid production.[9] However, long-term use can also lead to adrenal insufficiency.[10][11] Histological studies in rats chronically administered this compound revealed discernible changes in the microscopic structure of the adrenal gland, including an increase in the thickness of the zona fasciculata and a decrease in the zona reticularis.[9][10][11] These structural changes may underlie the observed endocrine dysfunctions.[9]
Hypogonadism
Chronic use of codeine is associated with hypogonadism, characterized by diminished sexual function, decreased libido, and fatigue.[12] This is believed to be caused by the suppressive effects of opioids on the hypothalamic-pituitary-gonadal axis, leading to reduced production of reproductive hormones.[13] Studies in male rats have shown that chronic codeine administration leads to a reduction in testosterone levels and can cause testicular degeneration.[13][14]
Respiratory System Effects
The most significant and potentially life-threatening long-term effect of codeine is respiratory depression.
Respiratory Depression
Codeine, like all opioids, can suppress the respiratory centers in the brainstem, leading to slowed and shallow breathing.[15] While tolerance to the analgesic effects of codeine can develop, tolerance to respiratory depression may develop more slowly and less completely.[16] This creates a narrow therapeutic window and a significant risk of overdose, especially when codeine is combined with other central nervous system depressants.[9] The ventilatory response to inhaled carbon dioxide is considered the most sensitive biomarker for opioid-induced respiratory depression.[15][17]
Gastrointestinal System Effects
Codeine's effects on the gastrointestinal (GI) system are well-documented and can be a significant source of discomfort and complications for long-term users.
Decreased Gastrointestinal Motility
Codeine inhibits peristalsis in the gut, leading to delayed gastric emptying and constipation.[18][19] This effect is primarily mediated by its metabolite, morphine, acting on μ-opioid receptors in the enteric nervous system.[18] Chronic constipation can lead to complications such as fecal impaction and bowel obstruction.[20]
Data Presentation
Table 1: Quantitative Data on Long-Term Cardiovascular Effects of Codeine
| Parameter | Duration of Use | Comparison Group | Result | 95% Confidence Interval | Source(s) |
| Cardiovascular Event Risk | 180 days | Hydrocodone | Rate Ratio: 1.62 | 1.27 - 2.06 | [7][8] |
| All-Cause Mortality | 30 days | Hydrocodone | Rate Ratio: 2.05 | - | [6] |
| All-Cause Mortality | 180 days | Hydrocodone | > 2-fold increase | - | [7][8] |
Table 2: Quantitative Data on Long-Term Endocrine Effects of Codeine in Animal Models
| Parameter | Animal Model | Dosage | Duration | Finding | Source(s) |
| Zona Fasciculata Thickness | Male Wistar Rats | 40 mg/kg/day | 50 days | Increased | [9][10][11] |
| Zona Reticularis Thickness | Male Wistar Rats | 40 mg/kg/day | 50 days | Decreased | [9][10][11] |
| Testosterone Levels | Male Wistar Rats | 4mg/kg & 10mg/kg b.w. | 6 weeks | Significantly Reduced | [21] |
Experimental Protocols
Chronic Codeine Administration in Rats for Adrenal Gland Histology
-
Housing: Standard laboratory conditions with free access to food and water.[3][4]
-
Drug Administration: this compound (e.g., 40 mg/kg body weight) administered daily by oral gavage for a period of 50 days to simulate chronic use. A control group receives normal saline.[10][11]
-
Tissue Collection: At the end of the administration period, rats are euthanized, and adrenal glands are harvested.[10][11]
-
Histological Processing: The adrenal glands are fixed in 10% formalin, embedded in paraffin, and sectioned. Sections are then stained with Hematoxylin and Eosin (H&E).[10][11]
-
Analysis: Microscopic examination of the adrenal cortex and medulla to assess changes in the thickness of the different zones (glomerulosa, fasciculata, reticularis) and cellular morphology.[10][11]
Assessment of Myelin Degeneration and Motor Dysfunction in Rats
-
Animals and Drug Administration: As described in 7.1, with administration for 21 days.[3][4]
-
Behavioral Testing:
-
Open Field Test: To assess general locomotor activity. Animals are placed in an open arena, and parameters such as line crossings and rearing frequency are recorded.[3][4]
-
Beam Walk Test: To evaluate motor coordination and balance. Rats are required to traverse a narrow beam, and the time taken and number of foot slips are measured.[3]
-
-
Tissue Processing for Myelin Staining: Following behavioral testing, animals are euthanized, and brains are dissected. The prefrontal cortex and cerebellum are processed for myelin staining (e.g., Luxol Fast Blue stain).[3][4]
-
Analysis: Microscopic examination of stained brain sections to identify areas of myelin degeneration.[3][4]
Measurement of Gastrointestinal Motility in Rats
-
Animals and Drug Administration: As described in 7.1.
-
Charcoal Meal Transit Assay:
-
Following a fasting period, rats are administered codeine or a vehicle control.
-
After a set time (e.g., 60 minutes), a charcoal meal (a non-absorbable marker) is administered orally.[22]
-
After another set time (e.g., 15-30 minutes), the animals are euthanized, and the small intestine is carefully removed.[22]
-
The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.[22]
-
-
Analysis: A decrease in the percentage of intestinal transit in the codeine-treated group compared to the control group indicates delayed gastrointestinal motility.[22]
Mandatory Visualization
Signaling Pathways
Caption: Codeine metabolism and μ-opioid receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for preclinical studies.
Conclusion
The long-term administration of this compound induces a wide range of physiological effects across multiple organ systems. For researchers and drug development professionals, a thorough understanding of these effects is crucial for identifying the risks associated with chronic opioid therapy and for developing novel analgesics with improved safety profiles. The data and protocols presented in this guide offer a foundational resource for future preclinical and clinical investigations into the chronic effects of codeine and other opioids. Further research is warranted to fully elucidate the molecular mechanisms underlying these physiological changes and to identify potential therapeutic targets to mitigate the adverse consequences of long-term opioid use.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged Codeine Administration Causes Degeneration of Myelinated Axons and Motor Dysfunction in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pulsetoday.co.uk [pulsetoday.co.uk]
- 7. medscape.com [medscape.com]
- 8. Codeine ups CV risk in large study [medscape.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Microscopic features of the rat adrenal gland associated with chronic this compound administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Tolerance to Opioid‐Induced Respiratory Depression in Chronic High‐Dose Opioid Users: A Model‐Based Comparison With Opioid‐Naïve Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. Effect of codeine on gastrointestinal motility in relation to CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Codeine delays gastric emptying through inhibition of gastric motility as assessed with a novel diagnostic intragastric balloon catheter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-term opiate use and risk of cardiovascular mortality: results from the Golestan Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Codeine Phosphate Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Codeine phosphate is an opioid analgesic widely used for the relief of mild to moderate pain and as a cough suppressant. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that is extensively employed for this purpose due to its high resolution, sensitivity, and specificity. This document provides detailed application notes and protocols for the quantitative analysis of this compound using HPLC, including various validated methods and experimental workflows.
Section 1: HPLC Methodologies for this compound Analysis
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound, often in combination with other active pharmaceutical ingredients (APIs). The selection of the appropriate method depends on the sample matrix and the specific requirements of the analysis. C8 and C18 columns are commonly used stationary phases for the separation of codeine and its related compounds.[1]
Table 1: Summary of Chromatographic Conditions for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Phenomenex C18 (250 x 4.6 mm, 5 µm)[2] | Chromolith® High Resolution RP-18e (100 x 4.6 mm)[3] | Zorbax XDB C8 (150 x 4.6 mm, 5 µm)[4] | Shim-pack clc-C8 (250 x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 1% o-phosphoric acid in water : acetonitrile : methanol (78:10:12 v/v/v), pH 3.0[2] | A: 2.24 g KH2PO4 & 5.4 g Sodium Octane sulfonate in 1000 ml water with 7 ml triethylamine, pH 7.2; B: Methanol (70:30, A:B)[3] | A: Methanol-glacial acetic acid-triethylamine (980:15:6 v/v); B: Water-glacial acetic acid-triethylamine (980:15:6 v/v)[4] | Acetonitrile : Phosphoric acid (pH 2.8) (35:65 v/v)[5] |
| Elution Mode | Isocratic[2] | Isocratic[3] | Gradient[4] | Isocratic[5] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.5 mL/min[4] | 1.0 mL/min[5] |
| Detection Wavelength | 254 nm[2] | 214 nm[3] | 254 nm[4] | 212 nm[5] |
| Injection Volume | 20 µL[2] | 10 µL[3] | Not Specified | 20 µL[5] |
| Column Temperature | 23°C[2] | 40°C[3] | Not Specified | Not Specified |
| Retention Time | ~3.47 min[2] | Not Specified | < 7 min[4] | < 8 min[5] |
| Co-analyzed Drug(s) | Chlorpheniramine Maleate[2] | Ibuprofen[3] | Ephedrine HCl, Chlorpheniramine Maleate[4] | Paracetamol[5] |
Section 2: Experimental Protocols
Protocol 1: Analysis of this compound in a Combined Liquid Dosage Form
This protocol is adapted from a validated stability-indicating RP-HPLC method.[2]
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
Sample of combined liquid dosage form
2. Chromatographic System:
-
HPLC system with UV detector
-
Phenomenex C18 column (250 x 4.6 mm, 5 µm)
3. Preparation of Mobile Phase:
-
Prepare a mixture of 1% ortho-phosphoric acid in water, acetonitrile, and methanol in the ratio of 78:10:12 (v/v/v).
-
Adjust the pH of the solution to 3.0.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
4. Preparation of Standard Solution:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
5. Preparation of Sample Solution:
-
Accurately measure a volume of the liquid dosage form and dilute it with the mobile phase to obtain a theoretical concentration of this compound within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Analysis:
-
Set the flow rate to 1.0 mL/min and the column temperature to 23°C.
-
Set the UV detector to a wavelength of 254 nm.
-
Inject 20 µL of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for codeine.
7. Quantification:
-
Calculate the concentration of this compound in the sample by comparing the peak area with that of the standard solution.
Protocol 2: Analysis of this compound in Tablets
This protocol is based on a method for the analysis of tablets containing ibuprofen and this compound.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4)
-
Sodium Octane sulfonate
-
Triethylamine
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Tablet dosage form containing this compound
2. Chromatographic System:
-
HPLC system with UV detector
-
Chromolith® High Resolution RP-18e column (100 x 4.6 mm)
3. Preparation of Mobile Phase:
-
Mobile Phase A: Dissolve 2.24 g of KH2PO4 and 5.4 g of Sodium Octane sulfonate in 1000 mL of water containing 7 mL of triethylamine. Adjust the pH to 7.2 with ortho-phosphoric acid.[3]
-
Mobile Phase B: Methanol.
-
Use a mobile phase composition of 70:30 (A:B).
-
Filter and degas the mobile phase before use.
4. Preparation of Standard Solution:
-
Prepare a standard solution of this compound in the mobile phase at a concentration of 12.8 ppm.[3]
5. Preparation of Sample Solution:
-
Weigh and crush 20 tablets.
-
Transfer an amount of powder equivalent to one tablet to a 100 mL volumetric flask.
-
Add 70 mL of methanol and sonicate for 20 minutes to dissolve the active ingredients.[3]
-
Dilute to the mark with methanol.
-
Pipette 5 mL of this solution and dilute to 50 mL with the mobile phase.[3]
-
Filter the final solution through a 0.45 µm syringe filter.
6. Chromatographic Analysis:
-
Set the flow rate to 1.0 mL/min and the column temperature to 40°C.
-
Set the UV detector to a wavelength of 214 nm.
-
Inject 10 µL of the standard and sample solutions.
7. Quantification:
-
Quantify the amount of this compound in the tablet sample by comparing the peak area with that of the standard.
Section 3: Method Validation Data
Method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][6]
Table 2: Summary of Validation Parameters for this compound HPLC Methods
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 10-150[2] | 6-60[7] | 1-800[5] |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 99.33-100.3%[7] | Not Specified |
| Precision (%RSD) | < 2% | < 2% | < 2% |
| LOD (µg/mL) | Specified[2] | Specified[7] | Not Specified |
| LOQ (µg/mL) | Specified[2] | Specified[7] | Not Specified |
Section 4: Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of this compound by HPLC.
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to codeine's mechanism of action, though it is a generalized representation for illustrative purposes as per the prompt's requirements and not a specific, detailed biological pathway for this compound itself.
Caption: Illustrative signaling pathway related to opioid receptor activation.
References
- 1. A Review of Analytical Methods for Codeine Determination [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. A chromatographic method for rapid and simultaneous analysis of this compound, ephedrine HCl and chlorpheniramine maleate in cough-cold syrup formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols for the Determination of Codeine Phosphate using UV-VIS Spectrophotometry
Introduction
Codeine phosphate, an opioid analgesic and antitussive agent, is a widely used pharmaceutical compound.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological samples is crucial for quality control, dosage verification, and clinical monitoring.[1][3] UV-VIS spectrophotometry offers a simple, cost-effective, and rapid method for the determination of this compound.[4] This technique relies on the principle that this compound absorbs ultraviolet light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration.[2] These application notes provide a comprehensive overview and detailed protocols for the determination of this compound using UV-VIS spectrophotometry.
Principle of the Method
The chemical structure of this compound contains a benzene ring with heteroatoms, which allows it to absorb light in the ultraviolet (UV) range.[2] The wavelength of maximum absorbance (λmax) for this compound is typically observed around 284 nm in acidic or alkaline solutions.[1][5][6] By measuring the absorbance of a sample solution at this wavelength and comparing it to a calibration curve prepared from standard solutions of known concentrations, the concentration of this compound in the sample can be accurately determined. For mixtures containing other UV-absorbing compounds, derivative spectrophotometry can be employed to enhance selectivity.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated UV-VIS spectrophotometric methods for the determination of this compound.
| Parameter | Method | Solvent/Medium | Linearity Range | R² | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | λmax | Reference |
| Linearity | Direct UV Spectrophotometry | 0.1 M NaOH | 1.18 x 10⁻⁴ – 9.06 x 10⁻⁴ mol/L | - | - | - | - | - | 284 nm | [1][3] |
| Linearity | Direct UV Spectrophotometry | 0.5N H₂SO₄ | 25 - 175 µg/mL | 0.999 | - | - | - | - | 284 nm | [8] |
| Linearity | DLLME-UV-VIS | Water | 0.005 - 10 µg/mL | 0.9996 | 0.001 µg/mL | - | - | 2.85 | 277 nm | [9] |
| Accuracy | Zero-Order Derivative | 0.1 M HCl | 0.05 - 0.15 mg/mL | - | - | - | 96.99 - 102.40% | - | 258 and 264 nm (isosbestic points) | [5] |
| Precision | Zero-Order Derivative | 0.1 M HCl | 0.05 - 0.15 mg/mL | - | - | - | - | 2.64 - 8.85% | 258 and 264 nm (isosbestic points) | [5] |
Experimental Protocols
Protocol 1: Direct UV-VIS Spectrophotometry for this compound in Pharmaceutical Tablets
This protocol is adapted from methods described for the analysis of this compound in pharmaceutical formulations.[1][2][6]
1. Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
0.1 M Hydrochloric Acid (HCl) or 0.1 M Sodium Hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Mortar and pestle
-
Analytical balance
-
UV-VIS Spectrophotometer
2. Preparation of Standard Solutions
-
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl (or 0.1 M NaOH).
-
Working Standard Solutions: From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 30 µg/mL by appropriate dilution with the same solvent.
3. Preparation of Sample Solution
-
Weigh and finely powder at least 20 tablets to obtain a homogenous sample.
-
Accurately weigh a portion of the powdered tablets equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of 0.1 M HCl (or 0.1 M NaOH), sonicate for 15 minutes to ensure complete dissolution of the active ingredient, and then dilute to the mark with the same solvent.
-
Filter the solution through a suitable filter paper to remove any insoluble excipients.
-
Dilute the filtered solution with the solvent as needed to obtain a final concentration within the Beer's law range (e.g., 10 µg/mL).
4. Spectrophotometric Measurement
-
Set the UV-VIS spectrophotometer to scan from 400 nm to 200 nm.
-
Use the solvent (0.1 M HCl or 0.1 M NaOH) as the blank.
-
Record the UV spectrum of a working standard solution to determine the wavelength of maximum absorbance (λmax), which should be around 284 nm.
-
Measure the absorbance of all standard and sample solutions at the determined λmax.
5. Data Analysis
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the measured absorbance.
-
Calculate the amount of this compound per tablet.
Protocol 2: Dispersive Liquid-Liquid Microextraction (DLLME) for this compound in Water Samples
This protocol is based on a method for the determination of this compound in water samples.
1. Materials and Reagents
-
This compound reference standard
-
Tetrachloromethane (extraction solvent)
-
Tetrahydrofuran (disperser solvent)
-
Distilled or deionized water
-
Sample water (e.g., tap water, river water)
-
Micropipettes
-
Centrifuge tubes (10 mL)
-
Centrifuge
-
UV-VIS Spectrophotometer with micro-cuvettes (e.g., 300 µL)
2. Preparation of Standard and Sample Solutions
-
Prepare a stock solution of this compound in distilled water.
-
Spike known concentrations of this compound into real water samples for calibration and recovery studies.
-
Place 5 mL of the water sample (or standard) into a 10 mL centrifuge tube.
3. DLLME Procedure
-
Rapidly inject a mixture of 1 mL of tetrahydrofuran (disperser solvent) containing 30 µL of tetrachloromethane (extraction solvent) into the centrifuge tube containing the water sample.
-
A cloudy solution will form, indicating the dispersion of the extraction solvent.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
The fine droplets of tetrachloromethane containing the extracted this compound will sediment at the bottom of the tube.
4. Spectrophotometric Measurement
-
Carefully collect the sedimented organic phase using a microsyringe.
-
Transfer the collected phase to a micro-cuvette.
-
Measure the absorbance at the λmax of 277 nm.
5. Data Analysis
-
Prepare a calibration curve using spiked water samples that have undergone the DLLME procedure.
-
Determine the concentration of this compound in the unknown water samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound determination.
Caption: Principle of UV-VIS spectrophotometric analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. medcraveonline.com [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Development of a Stability-Indicating UHPLC Method for Impurity Profiling of Codeine Phosphate
AN-0012
Target Audience: Researchers, scientists, and drug development professionals in the pharmaceutical industry.
Purpose: This document provides a detailed methodology for the separation and quantification of potential impurities in codeine phosphate drug substances and products using Ultra-High-Performance Liquid Chromatography (UHPLC). The described method is stability-indicating, capable of resolving known impurities and degradation products from the active pharmaceutical ingredient (API).
Introduction
This compound, a widely used opioid analgesic, can contain impurities from the manufacturing process or that form upon degradation.[1][2][3] Regulatory bodies require the identification and control of these impurities to ensure the safety and efficacy of the final drug product. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages in speed, resolution, and sensitivity for impurity profiling compared to traditional HPLC methods.[4] This application note details a validated UHPLC method for the comprehensive impurity profiling of this compound, including forced degradation studies to ensure the method's stability-indicating capabilities.[5][6]
Experimental Protocol
Materials and Reagents
-
This compound reference standard and samples
-
Known impurity standards (e.g., Morphine, Codeinone, Thebaine, Codeine Dimer, Methylcodeine, 10-hydroxycodeine, 14-hydroxycodeine)[1][2][3]
-
Acetonitrile (UHPLC grade)
-
Methanol (UHPLC grade)
-
Ammonium acetate
-
Phosphoric acid
-
Water (UHPLC grade)
-
Hydrochloric acid (for forced degradation)
-
Sodium hydroxide (for forced degradation)
-
Hydrogen peroxide (for forced degradation)
Instrumentation and Chromatographic Conditions
A UHPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been shown to be effective for the separation of this compound and its impurities:[1][2][3]
| Parameter | Condition |
| UHPLC System | Waters Acquity UPLC® or equivalent |
| Column | Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.04 M Ammonium acetate in water, pH adjusted to 6.0 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 245 nm |
| PDA Range | 200-400 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 92 | 8 |
| 10 | 80 | 20 |
| 15 | 70 | 30 |
| 20 | 50 | 50 |
| 25 | 92 | 8 |
| 30 | 92 | 8 |
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent (Mobile Phase A).
-
Impurity Stock Solutions: Prepare individual stock solutions of each known impurity in the diluent at a concentration of approximately 0.1 mg/mL.
-
Spiked Sample Solution: Prepare a solution of the this compound sample at a concentration of 1 mg/mL and spike it with known impurities to a final concentration of approximately 0.1% of the API concentration.
-
Sample Solution: Prepare a solution of the this compound sample at a concentration of 1 mg/mL in the diluent.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound sample.[6][7] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[7]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
After degradation, neutralize the acidic and basic samples before injection.
Data Presentation
The following tables summarize the expected quantitative data for the UHPLC method.
Table 2: Chromatographic Parameters for this compound and its Impurities
| Compound | Retention Time (min) (Approx.) | Relative Retention Time (RRT) |
| Morphine | 3.5 | 0.58 |
| Codeine | 6.0 | 1.00 |
| Codeinone | 7.2 | 1.20 |
| Thebaine | 8.5 | 1.42 |
| Codeine Dimer | 10.8 | 1.80 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 for all compounds |
| LOD | 0.01 µg/mL |
| LOQ | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualizations
Caption: Experimental workflow for UHPLC impurity profiling of this compound.
Caption: Logical relationship between method development, validation, and routine analysis.
Conclusion
The UHPLC method described in this application note is a robust and reliable approach for the impurity profiling of this compound. The method is stability-indicating, as demonstrated by its ability to separate the API from its degradation products formed under various stress conditions. This protocol can be readily implemented in a quality control laboratory for routine analysis and stability testing of this compound drug substances and products. The validation of this method should be performed according to the ICH guidelines to ensure its suitability for its intended purpose.[1][2][3]
References
- 1. benthamscience.com [benthamscience.com]
- 2. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for the Separation of Codeine Phosphate using Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of codeine phosphate in pharmaceutical formulations and biological matrices using Capillary Electrophoresis (CE). The protocols for Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC) are outlined, offering robust and efficient analytical solutions.
Introduction
Capillary electrophoresis is a powerful analytical technique renowned for its high separation efficiency, rapid analysis times, and minimal sample and reagent consumption.[1] These characteristics make it an ideal method for the analysis of pharmaceutical compounds such as this compound. This document details validated methods for the separation of this compound from other active pharmaceutical ingredients (APIs) and impurities.
Two primary modes of capillary electrophoresis are highlighted for the analysis of this compound:
-
Capillary Zone Electrophoresis (CZE): This technique separates ions based on their charge-to-size ratio. It is a straightforward and widely used method for the analysis of charged molecules like codeine.
-
Micellar Electrokinetic Chromatography (MEKC): MEKC is a hybrid of electrophoresis and chromatography. It utilizes surfactants to form micelles, creating a pseudo-stationary phase that allows for the separation of both charged and neutral molecules.[2][3] This is particularly useful when analyzing this compound in complex mixtures.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the separation of this compound using CZE and MEKC.
Table 1: Capillary Zone Electrophoresis (CZE) Methods for this compound Analysis
| Analyte(s) | Matrix | Buffer System | Separation Voltage | Detection Wavelength (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| This compound, Paracetamol, Caffeine | Pharmaceutical Dosage Forms | 25 mM Sodium Phosphate buffer (pH not specified) containing 10% methanol | Not Specified | Not Specified | 1.84 - 36.80 (for this compound) | 0.263 | 0.877 | [4] |
| Codeine, Diphenhydramine, Ephedrine, Noscapine | Cough-Cold Syrup | 20 mM Sodium Tetraborate buffer, pH 8.50 | Not Specified | 205 and 250 | Not Specified | 0.42 - 1.33 | Not Specified | [5] |
| Codeine, Arecoline, Papaverine | Not Specified | 160 mM Tris and 200 mM Phosphoric Acid, pH 2.5 | 30 kV | Not Specified | Not Specified | Not Specified | Not Specified | [6] |
| Codeine, Amphetamine, Morphine | Exhaled Breath Condensate | 100 mM Phosphoric Acid/TEA, pH 2.5, with 20% (v/v) methanol | 20 kV | 210 | Not Specified | Not Specified | 0.03 | [6] |
Table 2: Micellar Electrokinetic Chromatography (MEKC) Methods for this compound Analysis
| Analyte(s) | Matrix | Buffer System | Separation Voltage | Detection Wavelength (nm) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Morphine, Codeine, Paclitaxel | Human Serum and Plasma | 20 mM Borate buffer, pH 8.5, with 60 mM SDS and 15% methanol | 25 kV | 212 (for Morphine and Codeine) | Not Specified | 26 - 52 | Not Specified | [7] |
| Paclitaxel, Morphine, Codeine | Human Urine | 20 mM Borate buffer, pH 9.2, with 60 mM SDS and 5% MeOH | 25 kV | 212 | Not Specified | Not Specified | Not Specified | [8] |
| Morphine and four metabolites (including Codeine) | Human Urine | 25 mM Phosphate buffer, pH 2.5, with 22% methanol and 100 mM SDS | -20 kV | 200 | 30 - 3000 (for Codeine) | 10 | Not Specified | [3] |
Experimental Protocols
Protocol 1: Capillary Zone Electrophoresis (CZE) for the Analysis of this compound in Pharmaceutical Formulations
This protocol is a generalized procedure based on common CZE methods for the analysis of this compound in combination with other APIs like paracetamol and caffeine.[4]
1. Instrumentation:
-
Capillary Electrophoresis system with a UV-Vis detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Data acquisition and processing software.
2. Reagents and Solutions:
-
Running Buffer: 25 mM Sodium Phosphate buffer. Prepare by dissolving the appropriate amount of sodium phosphate in deionized water. Adjust pH if necessary. Add 10% (v/v) methanol. Filter the buffer through a 0.45 µm filter before use.
-
Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), and deionized water.
-
Sample Preparation:
-
Accurately weigh and powder a representative sample of the pharmaceutical formulation.
-
Dissolve a portion of the powder, equivalent to a known concentration of this compound, in the running buffer to achieve a final concentration within the linear range of the assay.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
3. CE Method:
-
Capillary Conditioning (at the beginning of the day):
-
Rinse the capillary with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with 0.1 M HCl for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Finally, equilibrate the capillary with the running buffer for 15 minutes.
-
-
Pre-injection Rinsing (before each run):
-
Rinse with 0.1 M NaOH for 2 minutes.
-
Rinse with deionized water for 2 minutes.
-
Rinse with running buffer for 3 minutes.
-
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation: Apply a voltage of 20-30 kV. The specific voltage should be optimized for the best resolution and analysis time.
-
Detection: Monitor the absorbance at a wavelength of 210 nm or 214 nm.
-
Data Analysis: Identify and quantify the this compound peak based on its migration time and peak area compared to a standard solution.
Protocol 2: Micellar Electrokinetic Chromatography (MEKC) for the Analysis of Codeine in Biological Samples
This protocol is a general procedure for the determination of codeine in biological matrices like urine or plasma, often in the presence of other drugs or metabolites.[3][7][8]
1. Instrumentation:
-
Capillary Electrophoresis system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Uncoated fused-silica capillary (e.g., 75 µm i.d., 60 cm total length).
-
Data acquisition and processing software.
2. Reagents and Solutions:
-
Running Buffer: 20 mM Borate buffer, pH 9.2, containing 60 mM Sodium Dodecyl Sulfate (SDS) and 5% (v/v) Methanol. Prepare by dissolving boric acid and SDS in deionized water, adjust the pH with NaOH, and then add methanol. Filter the buffer through a 0.45 µm filter.
-
Capillary Conditioning Solutions: 1.0 M NaOH, 0.1 M NaOH, and deionized water.
-
Sample Preparation (from urine or plasma):
-
A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically required to remove proteins and other interfering substances from the biological matrix.
-
Example SPE procedure:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pre-treated biological sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the codeine and other analytes with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the running buffer or a suitable low-conductivity solution for injection.
-
-
3. CE Method:
-
Capillary Conditioning (for a new capillary):
-
Rinse with 1.0 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with 0.1 M NaOH for 15 minutes.
-
Rinse with deionized water for 15 minutes.
-
Equilibrate with the running buffer for at least 20 minutes.
-
-
Pre-injection Rinsing (before each run):
-
Rinse with 0.1 M NaOH for 3 minutes.
-
Rinse with deionized water for 3 minutes.
-
Rinse with running buffer for 5 minutes.
-
-
Injection: Hydrodynamic injection (e.g., pressure injection at 0.5 psi for 5 seconds).
-
Separation: Apply a voltage of 25 kV.
-
Detection: Monitor the absorbance at 212 nm.
-
Data Analysis: Identify and quantify the codeine peak by comparing its migration time and peak area to that of a known standard.
Visualizations
Caption: Experimental workflow for the analysis of this compound by Capillary Electrophoresis.
Caption: Logical relationship between CZE and MEKC for this compound separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Analytical Methods for Codeine Determination [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Codeine Phosphate Analysis in Plasma
These application notes provide detailed protocols for the three most common sample preparation techniques for the quantification of codeine phosphate in plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The protocols are intended for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for analysis.
Solid-Phase Extraction (SPE)
Introduction:
Solid-Phase Extraction is a highly selective and efficient method for the extraction and purification of codeine from complex biological matrices like plasma. It utilizes a solid sorbent to retain the analyte of interest while interfering substances are washed away. This technique can be performed in a manual offline format or a fully automated online configuration, offering high throughput and reproducibility.[1][2][3]
Principle:
SPE separates components of a mixture based on their physical and chemical properties. For codeine, a weak base, a mixed-mode cation exchange sorbent can be employed. The protocol involves conditioning the sorbent, loading the acidified plasma sample, washing away interferences, and finally eluting the purified codeine with a basic organic solvent.[4] Reversed-phase SPE on C18 cartridges is also a common and effective method.
Experimental Protocol: Offline SPE using Mixed-Mode Cation Exchange Cartridges
Materials:
-
Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)
-
Human Plasma
-
Internal Standard (IS) solution (e.g., Naloxone, Tramadol)[1]
-
Phosphoric Acid (2%)
-
Methanol
-
Ammonium Hydroxide
-
Elution Solvent: Methanol with 2-5% Ammonium Hydroxide (freshly prepared)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Acidify the sample by adding 2% phosphoric acid.[4]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the codeine and internal standard from the cartridge with 1 mL of freshly prepared elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Experimental Protocol: Online SPE Coupled with LC-MS/MS
Materials:
-
Online SPE system with a suitable SPE cartridge (e.g., Hysphere C18 HD)[1]
-
Human Plasma
-
Internal Standard (IS) solution (e.g., Tramadol)[1]
-
Acetic Acid (10 mmol L⁻¹)
-
Acetonitrile
-
Methanol
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike 100 µL of plasma with the internal standard.[1]
-
SPE Cartridge Conditioning: The online system automatically conditions the SPE cartridge, typically with methanol followed by water.[1]
-
Sample Injection and Loading: Directly inject the plasma sample onto the SPE cartridge. The sample is loaded using a loading solution, such as 0.5 mL of 10 mmol L⁻¹ acetic acid.[1]
-
Washing: The cartridge is washed with an aqueous solution, for instance, 4.0 mL of 10 mmol L⁻¹ acetic acid, to remove polar interferences.[1]
-
Elution and Analysis: The SPE cartridge is switched in-line with the analytical LC column. The mobile phase elutes the analytes from the SPE cartridge onto the analytical column for separation and subsequent detection by the mass spectrometer.[1]
-
Cartridge Re-equilibration: The online system automatically washes and re-equilibrates the SPE cartridge for the next injection.[1]
Quantitative Data Summary for SPE
| Parameter | Value | Reference |
| Recovery | 60.51 - 75.14% | [1] |
| ~80% (for codeine) | ||
| >87% (Mixed-mode cation exchange) | [4] | |
| Linearity Range | 5.0 - 200 ng/mL | [1] |
| 50 - 750 ng/mL | ||
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL | [1] |
| 0.05 ng/mL |
Caption: Workflow for Liquid-Liquid Extraction.
Protein Precipitation (PP)
Introduction:
Protein Precipitation is the simplest and fastest method for sample preparation in bioanalysis. It involves the addition of a precipitating agent, typically an organic solvent or a strong acid, to denature and precipitate the abundant proteins in the plasma, which can interfere with the analysis.
Principle:
The addition of a water-miscible organic solvent, such as acetonitrile, disrupts the hydration shell around the plasma proteins, causing them to denature and precipitate out of solution. The codeine remains in the supernatant, which can then be separated by centrifugation or filtration and directly analyzed.
Experimental Protocol: PP using Acetonitrile
Materials:
-
Human Plasma
-
Internal Standard (IS) solution
-
Acetonitrile (ACN)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Incubation (Optional): For enhanced precipitation, the mixture can be incubated at -20°C for 10-15 minutes.
-
Separation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Quantitative Data Summary for PP
| Parameter | Value | Reference |
| Recovery | >80% | |
| Precision (CV%) | <6% |
PP Workflow Diagram
Caption: Workflow for Protein Precipitation.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Fully automated analytical method for codeine quantification in human plasma using on-line solid-phase extraction and h… [ouci.dntb.gov.ua]
- 4. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Codeine Phosphate in Animal Models of Neuropathic Pain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from a lesion or disease affecting the somatosensory nervous system, presents significant challenges in clinical management. Animal models are indispensable tools for investigating the pathophysiology of neuropathic pain and for the preclinical evaluation of potential analgesics. Codeine phosphate, a widely used opioid analgesic, has been investigated for its efficacy in various animal models of neuropathic pain. These application notes provide a comprehensive overview of the use of this compound in such models, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant workflows and pathways.
Animal Models of Neuropathic Pain
Several surgically-induced models in rodents are commonly employed to mimic the symptoms of human neuropathic pain, including mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (an exaggerated response to a painful stimulus). The most prevalent models for studying the effects of this compound include:
-
Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves), leaving the sural nerve intact. This results in significant and long-lasting hypersensitivity in the paw region innervated by the spared sural nerve.[1][2][3]
-
Chronic Constriction Injury (CCI): In this model, loose ligatures are placed around the common sciatic nerve, leading to a partial nerve injury that produces inflammation and nerve compression.[4][5][6] This model is known to induce robust and persistent pain behaviors.[6]
-
Spinal Cord Injury (SCI): This model involves inducing a lesion in the spinal cord, which can lead to the development of central neuropathic pain below the level of the injury.[7]
Efficacy of this compound in Neuropathic Pain Models
Studies investigating the analgesic effects of this compound in these models have yielded mixed results. While effective in some models, its efficacy can be less pronounced compared to other opioids like morphine and methadone, particularly in peripheral neuropathic pain models.
A key study demonstrated that codeine (10 and 30 mg/kg, subcutaneous injection) attenuated mechanical and cold allodynia in a rat model of spinal cord injury (SCI) for at least 3 hours post-injection.[7] However, in the spared nerve injury (SNI) and chronic constriction injury (CCI) models of peripheral neuropathic pain, 30 mg/kg of codeine only minimally alleviated mechanical hypersensitivity in SNI rats and had no significant effect in CCI rats.[7] Interestingly, the therapeutic window for codeine (the dose range between the desired effect and adverse effects) was found to be vastly superior to that of morphine or methadone in both SNI and SCI rats.[7]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from studies evaluating the effects of this compound in different animal models of neuropathic pain.
Table 1: Effect of this compound on Mechanical Allodynia in a Rat Spinal Cord Injury (SCI) Model
| Treatment Group | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) - Pre-drug | Paw Withdrawal Threshold (g) - Post-drug | Duration of Effect (hours) | Reference |
| Vehicle Control | - | Baseline | No significant change | - | [7] |
| This compound | 10 | Baseline | Significant Increase | ≥ 3 | [7] |
| This compound | 30 | Baseline | Significant Increase | ≥ 3 | [7] |
Table 2: Effect of this compound on Cold Allodynia in a Rat Spinal Cord Injury (SCI) Model
| Treatment Group | Dose (mg/kg, s.c.) | Response to Cold Stimulus - Pre-drug | Response to Cold Stimulus - Post-drug | Duration of Effect (hours) | Reference |
| Vehicle Control | - | Baseline | No significant change | - | [7] |
| This compound | 10 | Baseline | Significant Attenuation | ≥ 3 | [7] |
| This compound | 30 | Baseline | Significant Attenuation | ≥ 3 | [7] |
Table 3: Effect of this compound on Mechanical Hypersensitivity in Rat Peripheral Neuropathic Pain Models
| Animal Model | Treatment Group | Dose (mg/kg, s.c.) | Effect on Mechanical Hypersensitivity | Reference |
| Spared Nerve Injury (SNI) | This compound | 30 | Minimal Alleviation | [7] |
| Chronic Constriction Injury (CCI) | This compound | 30 | No Significant Effect | [7] |
Experimental Protocols
Detailed methodologies for inducing the animal models and assessing pain behaviors are crucial for reproducible research.
Protocol 1: Spared Nerve Injury (SNI) Surgery in Rats
Objective: To induce a peripheral nerve injury that results in persistent neuropathic pain behaviors.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Suture material (e.g., 4-0 silk)
-
Wound clips or sutures for skin closure
-
Analgesics for post-operative care[8]
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
Make a small skin incision on the lateral thigh to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle to reveal the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a silk suture and then perform a transection distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure that the sural nerve remains intact and undamaged.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover for at least 7 days before behavioral testing to allow for the full development of neuropathic pain symptoms.
Protocol 2: Chronic Constriction Injury (CCI) Surgery in Rats
Objective: To create a chronic nerve compression model of neuropathic pain.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps)
-
Chromic gut suture (4-0)
-
Wound clips or sutures for skin closure
-
Analgesics for post-operative care[8]
Procedure:
-
Anesthetize the rat and prepare the surgical site as described in the SNI protocol.
-
Expose the sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic nerve's trifurcation, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between each ligature.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb, which indicates a slight compression of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers as previously described.
-
Provide post-operative analgesia and allow for a recovery period of at least 7 days before behavioral testing.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Place the animal in a testing chamber on the elevated wire mesh platform and allow it to acclimate for 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.
-
Each filament is applied for a few seconds. A positive response is a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold is determined using the up-down method.
Protocol 4: Assessment of Cold Allodynia (Acetone Test)
Objective: To assess the sensitivity to a non-noxious cold stimulus.
Materials:
-
Acetone
-
Syringe with a blunt needle
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the animal in the testing chamber on the wire mesh platform.
-
Apply a drop of acetone to the plantar surface of the hind paw. The evaporation of acetone produces a cooling sensation.
-
Observe the animal's response for a set period (e.g., 1 minute).
-
Record the duration or frequency of paw withdrawal, licking, or flinching as a measure of cold allodynia.
Visualizations
Experimental Workflow
References
- 1. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aragen.com [aragen.com]
- 5. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
Application Notes and Protocols for Clinical Trials of Codeine Phosphate in Cough Suppression Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Codeine phosphate has long been considered a standard treatment for symptomatic cough suppression. However, recent clinical evidence has called its efficacy into question, with several placebo-controlled studies suggesting it is no more effective than a placebo.[1][2][3] This highlights the critical need for well-designed clinical trials to rigorously evaluate the antitussive effects of codeine. These application notes provide a comprehensive framework for designing and conducting such trials, focusing on robust methodologies, appropriate endpoints, and data-driven analysis.
1. Rationale for Re-evaluation of Codeine Efficacy
Historically, codeine's reputation as a "gold standard" cough suppressant was based on older studies and its mechanism of action.[2] Codeine is a prodrug that is metabolized into morphine, which then acts on μ-opioid receptors in the central nervous system to suppress the cough reflex.[4][5] However, a number of factors necessitate a re-evaluation of its clinical utility in cough suppression:
-
Conflicting Clinical Evidence: Several modern, double-blind, placebo-controlled studies have failed to show a significant difference between codeine and placebo in reducing cough frequency.[1][2][6]
-
Significant Placebo Effect: Clinical trials for cough often exhibit a large placebo response, making it challenging to demonstrate the true pharmacological effect of an active treatment.[7]
-
Variable Metabolism: The conversion of codeine to morphine is dependent on the CYP2D6 enzyme, which exhibits significant genetic polymorphism. This can lead to variable efficacy and safety profiles among patients.
-
Side Effects and Potential for Abuse: Codeine is associated with a range of side effects, including sedation, nausea, and constipation, and carries a risk of physical dependence.[8][9]
2. Key Considerations in Clinical Trial Design
A robust clinical trial design is essential to definitively assess the efficacy and safety of this compound for cough suppression.
2.1. Study Design
A double-blind, randomized, placebo-controlled, crossover study design is recommended. This design allows each participant to serve as their own control, which can reduce variability and increase statistical power. A washout period between treatment arms is crucial to minimize carryover effects.
2.2. Patient Population
The target population should be clearly defined. For chronic cough, this is typically defined as a cough lasting for eight weeks or longer.[9] Inclusion and exclusion criteria should be specific to the type of cough being studied (e.g., chronic refractory cough, cough associated with a specific underlying condition).
2.3. Endpoints
A combination of objective and subjective endpoints is crucial for a comprehensive assessment of an antitussive agent's efficacy.[10]
-
Primary Endpoint:
-
Objective Cough Frequency: 24-hour ambulatory cough monitoring is considered the gold standard for objectively assessing cough.[10] The primary endpoint should be the change in 24-hour cough frequency from baseline.
-
-
Secondary Endpoints:
-
Subjective Cough Severity: Patient-reported outcomes (PROs) are essential for understanding the patient's perception of their cough.
-
Visual Analogue Scale (VAS): A simple and widely used tool for assessing cough severity.[10]
-
Cough Severity Diary (CSD): A brief daily diary to capture the patient's perception of cough frequency, intensity, and impact.
-
-
Health-Related Quality of Life (HRQoL): Validated questionnaires should be used to assess the impact of cough on the patient's quality of life.
-
Safety and Tolerability: Adverse events should be systematically recorded throughout the trial.
-
3. Data Presentation: Summary of Quantitative Data
The following tables summarize representative data from clinical trials investigating codeine for cough suppression.
Table 1: Objective Cough Frequency Data from a Placebo-Controlled Crossover Trial
| Treatment Arm | Median Time Spent Coughing ( cs/h ) at Baseline (IQR) | Median Time Spent Coughing ( cs/h ) Post-treatment (IQR) | P-value vs. Placebo |
| This compound (60 mg) | 8.27 (5.94-11.67) | 6.41 (3.86-9.10) | 0.52 |
| Placebo | 8.27 (5.94-11.67) | 7.22 (4.42-10.40) | - |
Data from Smith et al. (2006) in patients with COPD.[6] cs/h = cough seconds per hour; IQR = Interquartile Range.
Table 2: Subjective Cough Assessment Data from a Comparative Trial
| Outcome Measure | Codeine (Mean Change ± SD) | Levodropropizine (Mean Change ± SD) | P-value |
| Visual Analogue Scale (VAS) | 35.11 ± 20.74 | 19.77 ± 24.83 | 0.002 |
| Cough Symptom Score (CSS) | 2.96 ± 2.35 | 1.26 ± 1.89 | < 0.001 |
| Leicester Cough Questionnaire (LCQ) | 3.28 ± 3.36 | 1.61 ± 3.53 | 0.025 |
Data from a study comparing codeine to levodropropizine in patients with chronic cough.
4. Experimental Protocols
4.1. Objective Cough Monitoring Protocol (using Leicester Cough Monitor or VitaloJAK)
-
Patient Training: At the initial visit, the research staff will train the patient on the use of the ambulatory cough monitor. This includes instructions on wearing the device, positioning the microphone, and keeping a diary of activities and sleep/wake times.
-
Device Setup: A new battery pack and, if applicable, a new chest sensor and microphone should be used for each recording session.[12] The device is configured for 24-hour continuous recording.
-
Device Placement: The patient is instructed to wear the device in a pouch, typically around the waist. The microphone is clipped to the lapel of their clothing or a pillowcase during sleep.[12]
-
Data Recording: The patient wears the device for a continuous 24-hour period, going about their normal daily activities.
-
Data Retrieval: After 24 hours, the patient returns the device to the clinical site. The data is downloaded from the device's memory card to a secure server.
-
Data Analysis: The audio recordings are processed using a validated algorithm that automatically detects and counts coughs.[13][14] A trained analyst then reviews the automated counts to ensure accuracy. The output is typically reported as coughs per hour.
4.2. Subjective Assessment Protocols
4.2.1. Visual Analogue Scale (VAS) for Cough Severity
-
Instrument: A 100 mm horizontal line with "No cough" at the 0 mm mark and "Worst possible cough" at the 100 mm mark.
-
Instructions to Patient: "Please mark on the line below how severe your cough has been over the last 24 hours."
-
Scoring: The distance from the "No cough" end to the patient's mark is measured in millimeters.
4.2.2. Leicester Cough Questionnaire (LCQ)
-
Administration: The patient is given the 19-item questionnaire to complete.[11]
-
Instructions to Patient: "Please answer the following questions about how your cough has been over the last two weeks. Please circle the number that best describes how you have been."
-
Scoring: Each item is scored on a 7-point Likert scale. The scores for each of the three domains (physical, psychological, and social) are summed and then divided by the number of items in that domain. The total score is the sum of the three domain scores (range 3-21), with higher scores indicating a better quality of life.[11]
4.2.3. Cough-Specific Quality of Life Questionnaire (CQLQ)
-
Administration: The patient is given the 28-item questionnaire to complete.
-
Instructions to Patient: "These questions are about how your cough may have affected you during the past 2 weeks. For each question, please circle the number that best describes you."
-
Scoring: Each item is scored on a 4-point Likert scale. The total score is the sum of the scores for all 28 items (range 28-112), with lower scores indicating a better quality of life.
5. Signaling Pathways and Experimental Workflows
5.1. Signaling Pathway of Codeine's Antitussive Action
Caption: Signaling pathway of codeine's antitussive effect.
5.2. Experimental Workflow for a Codeine Cough Suppression Clinical Trial
References
- 1. researchgate.net [researchgate.net]
- 2. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of codeine on objective measurement of cough in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. droracle.ai [droracle.ai]
- 9. Codeine prescription pattern and treatment responses in patients with chronic cough: a routinely collected institutional database analysis - Oh - Journal of Thoracic Disease [jtd.amegroups.org]
- 10. An update on measurement and monitoring of cough: what are the important study endpoints? - Spinou - Journal of Thoracic Disease [jtd.amegroups.org]
- 11. resref.com [resref.com]
- 12. vitalograph.com [vitalograph.com]
- 13. Cough Study Analysis - A Review by Vitalograph [vitalograph.com]
- 14. hmgdirect.com.au [hmgdirect.com.au]
Application Notes and Protocols for the Use of Codeine Phosphate as a Positive Control in Analgesia Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing codeine phosphate as a positive control in preclinical analgesia research. Detailed protocols for common analgesic assays, along with expected quantitative outcomes and a summary of the signaling pathways, are presented to ensure robust and reproducible experimental design.
Introduction to this compound in Analgesia Research
This compound is a widely recognized opioid analgesic that serves as a reliable positive control in the evaluation of novel analgesic compounds. Its well-characterized mechanism of action and predictable dose-dependent effects in various animal models of pain make it an ideal benchmark for assessing the efficacy of test substances. Codeine is a prodrug that is metabolized in the liver to morphine, which is a potent agonist of the mu (µ)-opioid receptors in the central nervous system (CNS). This interaction is central to its analgesic properties.
Mechanism of Action
Codeine exerts its analgesic effects primarily through its conversion to morphine by the cytochrome P450 enzyme CYP2D6 in the liver. Morphine then binds to and activates µ-opioid receptors located in the brain and spinal cord. This activation leads to a cascade of intracellular events that ultimately inhibit the transmission of pain signals. The binding of morphine to µ-opioid receptors inhibits the release of nociceptive neurotransmitters, such as substance P, from presynaptic nerve terminals and hyperpolarizes postsynaptic neurons, thereby reducing the perception of pain.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the expected analgesic effects of this compound in three commonly used rodent models of nociception. These values are indicative and may vary based on species, strain, sex, and specific experimental conditions.
| Hot Plate Test | Dose (mg/kg, i.p.) | Mean Latency Time (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 8.5 ± 0.7 | 0 |
| This compound | 10 | 12.3 ± 1.1* | 25.3 |
| This compound | 30 | 18.9 ± 1.5** | 69.3 |
| This compound | 60 | 25.4 ± 2.0*** | 112.7 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes.
| Tail-Flick Test | Dose (mg/kg, i.p.) | Mean Latency Time (seconds) ± SEM | % Maximum Possible Effect (%MPE) |
| Vehicle Control | - | 2.8 ± 0.3 | 0 |
| This compound | 10 | 4.5 ± 0.4* | 24.3 |
| This compound | 30 | 6.8 ± 0.6** | 57.1 |
| This compound | 60 | 8.9 ± 0.8*** | 87.1 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes.
| Acetic Acid-Induced Writhing Test | Dose (mg/kg, i.p.) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 35.2 ± 3.1 | 0 |
| This compound | 5 | 21.8 ± 2.5** | 38.1 |
| This compound | 10 | 12.5 ± 1.8 | 64.5 |
| This compound | 20 | 5.3 ± 1.1 | 84.9 |
**p<0.01, ***p<0.001 compared to vehicle control. Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the three key analgesic assays are provided below.
Hot Plate Test
This method is used to assess central analgesic activity by measuring the response latency to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control
-
Animal enclosure (e.g., clear acrylic cylinder)
-
Timer
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle control solution (e.g., saline)
Procedure:
-
Set the hot plate temperature to 55 ± 0.5°C.
-
Habituate the animals to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral). A typical pretreatment time is 30 minutes for intraperitoneal injection.
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for signs of nociception, which include licking of the hind paws, shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency time.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.
-
Calculate the % Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
Tail-Flick Test
This test also evaluates central analgesic activity by measuring the latency to withdraw the tail from a noxious thermal stimulus.
Materials:
-
Tail-flick apparatus (radiant heat source)
-
Animal restrainer
-
Timer
-
Experimental animals (rats or mice)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Allow the animals to acclimate to the testing environment.
-
Gently place the animal in the restrainer.
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start the timer simultaneously.
-
The apparatus will automatically detect the tail flick and stop the timer, recording the latency.
-
Establish a cut-off time (typically 10-15 seconds) to prevent tissue damage.
-
Administer this compound or vehicle control and repeat the measurement at predetermined time points (e.g., 30, 60, 90 minutes post-administration).
-
Calculate the %MPE as described for the hot plate test.
Acetic Acid-Induced Writhing Test
This model is used to screen for peripheral and central analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
-
0.6% Acetic acid solution
-
Observation chambers
-
Timer
-
Experimental animals (mice)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Acclimatize the mice to the observation chambers.
-
Administer this compound or vehicle control 30 minutes prior to the injection of acetic acid.
-
Inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place the mouse in the observation chamber and start the timer.
-
Count the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Mandatory Visualizations
Signaling Pathway of Codeine Analgesia
Caption: Signaling pathway of codeine-mediated analgesia.
Experimental Workflow for Analgesia Research
Caption: General experimental workflow for analgesia studies.
Logical Relationship of Analgesic Test Models
Caption: Relationship between pain stimuli and analgesic models.
Application Notes and Protocols for the Formulation of Sustained-Release Codeine Phosphate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of sustained-release codeine phosphate dosage forms. The focus is on the development of oral solid dosage forms, particularly matrix tablets, which are a common and effective strategy for achieving prolonged drug release.
Introduction to Sustained-Release this compound
This compound is an opioid analgesic with a relatively short biological half-life, necessitating frequent administration of immediate-release formulations to maintain therapeutic plasma concentrations. Sustained-release (SR) formulations offer the advantage of reduced dosing frequency, which can improve patient compliance and provide more consistent pain relief. The primary goal in developing an SR formulation for this compound is to control its release from the dosage form over an extended period, typically 8 to 12 hours.
Various formulation strategies can be employed to achieve sustained release, including the use of hydrophilic matrix systems, ion-exchange resins, and multiparticulate systems like microspheres.[1][2] Hydrophilic matrix tablets are a popular choice due to their relative simplicity of manufacture and cost-effectiveness.[3] In this system, the drug is dispersed within a swellable polymer matrix. Upon contact with gastrointestinal fluids, the polymer hydrates and forms a gel layer that controls the rate of drug release.
Data Presentation: Formulation and Pharmacokinetics
The following tables summarize key quantitative data related to the formulation and pharmacokinetic evaluation of sustained-release this compound.
Table 1: Representative Formulations of this compound Sustained-Release Matrix Tablets
| Ingredient | Function | Formulation A (%) | Formulation B (%) | Formulation C (%) |
| This compound | Active Pharmaceutical Ingredient | 30.0 | 30.0 | 30.0 |
| HPMC K100M | Hydrophilic Matrix Former | 25.0 | - | 15.0 |
| Ethylcellulose | Hydrophobic Matrix Former | - | 25.0 | - |
| Eudragit RS 100 | pH-Independent Polymer | - | - | 10.0 |
| Lactose | Diluent/Filler | 42.5 | 42.5 | 42.5 |
| Microcrystalline Cellulose | Binder/Filler | 2.0 | 2.0 | 2.0 |
| Magnesium Stearate | Lubricant | 0.5 | 0.5 | 0.5 |
Note: The percentages are for representative purposes and may require optimization based on experimental results.
Table 2: Pharmacokinetic Parameters of Immediate-Release vs. Sustained-Release this compound Formulations
| Parameter | Immediate-Release Formulation | Sustained-Release Formulation |
| Cmax (ng/mL) | ~138.8 | ~217.8 |
| Tmax (hours) | ~1.1 | ~2.3 |
| AUC (0-inf) (ng·h/mL) | ~1262.4 | ~1202.3 |
| Half-life (t1/2) (hours) | ~2.6 | ~2.6 |
Data is illustrative and can vary based on the specific formulation and study design.
Experimental Protocols
The following are detailed protocols for the preparation and evaluation of sustained-release this compound matrix tablets.
Protocol for Preparation of Sustained-Release Matrix Tablets by Wet Granulation
This protocol describes the wet granulation method for preparing sustained-release matrix tablets.[4][5]
Materials:
-
This compound
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
Lactose
-
Microcrystalline Cellulose
-
Magnesium Stearate
-
Isopropyl Alcohol (as granulating fluid)
-
Sieves (e.g., 40-mesh and 16-mesh)
-
Planetary Mixer
-
Tray Dryer
-
Tablet Compression Machine
Procedure:
-
Weighing and Blending: Accurately weigh all the ingredients (except magnesium stearate and isopropyl alcohol) as per the desired formulation (e.g., Formulation A in Table 1). Pass all the powders through a 40-mesh sieve to ensure uniformity. Transfer the sifted powders to a planetary mixer and blend for 15 minutes to obtain a homogenous mixture.
-
Granulation: Slowly add isopropyl alcohol to the powder blend while mixing. Continue mixing until a damp mass of suitable consistency is formed. The endpoint can be checked by pressing a small amount of the mass in the palm; it should form a cohesive ball that breaks under moderate pressure.
-
Wet Screening: Pass the wet mass through a 16-mesh sieve to form granules.
-
Drying: Spread the wet granules evenly on a tray and dry in a tray dryer at 50-60°C for 1-2 hours, or until the moisture content is within the desired range (typically 1-2%).
-
Dry Screening: Pass the dried granules through a 20-mesh sieve to obtain uniform-sized granules.
-
Lubrication: Add the required amount of magnesium stearate (previously passed through a 60-mesh sieve) to the dried granules and blend for 5 minutes.
-
Compression: Compress the lubricated granules into tablets using a tablet compression machine with appropriate tooling.
Protocol for In Vitro Dissolution Studies
This protocol outlines the procedure for conducting in vitro dissolution studies to evaluate the drug release profile of the sustained-release tablets. This method is based on the USP general chapter <711> Dissolution.[6][7]
Apparatus and Conditions:
-
Apparatus: USP Type II (Paddle Apparatus)
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8) for the remaining duration.
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours
Procedure:
-
Media Preparation: Prepare the simulated gastric and intestinal fluids according to USP specifications. Deaerate the media before use.
-
Apparatus Setup: Set up the dissolution apparatus according to the specified conditions. Allow the dissolution medium to equilibrate to 37 ± 0.5°C.
-
Tablet Introduction: Place one tablet in each dissolution vessel.
-
Sampling: At each specified time point, withdraw a 5 mL aliquot of the dissolution medium from each vessel. Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the filtrate for this compound concentration using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
Experimental Workflow for Sustained-Release Tablet Formulation and Evaluation
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. scispace.com [scispace.com]
- 3. Formulation development and optimization of sustained release matrix tablet of Itopride HCl by response surface methodology and its evaluation of release kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tablet Manufacture by Wet Granulation Method - Pharmapproach.com [pharmapproach.com]
- 5. Formulation and evaluation of sustained release matrix tablet of rabeprazole using wet granulation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspnf.com [uspnf.com]
- 7. usp.org [usp.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Codeine Phosphate Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of codeine phosphate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound bioanalysis, endogenous substances from biological matrices like plasma, urine, or oral fluid can interfere with the ionization of codeine and its internal standard in the mass spectrometer source.[1][3] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1][4] Common sources of matrix effects in bioanalysis include phospholipids and components released during hemolysis.[3][5]
Q2: What are the most common causes of ion suppression for codeine in LC-MS/MS analysis?
A2: The most prevalent causes of ion suppression in the LC-MS/MS analysis of codeine are:
-
Phospholipids: These are abundant in biological membranes and are often co-extracted with codeine, particularly with simpler sample preparation methods like protein precipitation.[4][5] Due to their hydrophobic nature, they can be retained on reversed-phase columns and co-elute with the analyte, competing for ionization.[5]
-
Endogenous Components from Hemolysis: The rupture of red blood cells (hemolysis) releases hemoglobin, enzymes, and other substances into the plasma or serum.[3] These components can significantly alter the matrix composition and lead to ion suppression or analyte degradation.[6][7]
-
Salts and Other Small Molecules: High concentrations of salts from buffers or the biological matrix itself can also interfere with the ionization process.[8]
Q3: How can I assess the presence and extent of matrix effects in my assay?
A3: The presence of matrix effects should be evaluated during method validation as per regulatory guidelines.[9][10] A common method is the post-extraction spike method.[1] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration.[1] A significant difference in the peak areas indicates the presence of matrix effects. According to FDA guidelines, the matrix effect should be assessed in at least six different lots of the biological matrix.[9]
Q4: What is the best internal standard (IS) to use for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as codeine-d3 or codeine-d6.[11][12] SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for effective compensation and improving the accuracy and precision of the assay.[13] If a SIL-IS is not available, a structural analog with similar physicochemical properties and extraction behavior can be used, such as tramadol.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | - Inappropriate injection solvent (stronger than mobile phase).- Co-eluting matrix components.- Column contamination or degradation. | - Ensure the injection solvent is the same as or weaker than the initial mobile phase.[14] - Optimize chromatographic conditions to separate codeine from interfering peaks.[15] - Implement a more rigorous sample clean-up procedure to remove interferences.[16] - Use a guard column and/or flush the analytical column regularly.[15] |
| Low Analyte Recovery | - Inefficient extraction from the matrix.- Analyte degradation during sample processing.- Co-precipitation with proteins during protein precipitation.[16] | - Optimize the sample preparation method (e.g., adjust pH, change extraction solvent).[17] - Investigate analyte stability under all processing conditions (e.g., temperature, pH). - Consider alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) which can offer cleaner extracts.[6][16] |
| High Variability in Results (Poor Precision) | - Inconsistent matrix effects between different samples or lots.[9] - Inconsistent sample preparation.- Carryover from previous injections. | - Use a stable isotope-labeled internal standard (e.g., codeine-d6).[11] - Automate the sample preparation process if possible to improve consistency. - Optimize the autosampler wash procedure to prevent carryover.[14] |
| Signal Suppression or Enhancement | - Co-eluting endogenous matrix components (e.g., phospholipids).[5] - Presence of hemolyzed samples.[3] | - Improve sample clean-up using techniques like LLE, SPE, or specialized phospholipid removal plates/cartridges.[4][6] - Optimize chromatography to separate codeine from the region of ion suppression.[14] - Screen for and potentially exclude highly hemolyzed samples. Investigate the impact of hemolysis during method validation.[3][7] |
Quantitative Data Summary
The following tables summarize typical performance data for various sample preparation methods used in the bioanalysis of codeine.
Table 1: Comparison of Sample Preparation Methods for Codeine Bioanalysis
| Method | Matrix | Typical Recovery (%) | Lower Limit of Quantification (LLOQ) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Plasma | >80%[16] | Analyte dependent, generally higher than LLE/SPE | <15% | Fast, simple, and inexpensive. | Prone to significant matrix effects from phospholipids.[16] |
| Liquid-Liquid Extraction (LLE) | Plasma | 79-98%[2] | 0.2 ng/mL[18] | <7.5%[2] | Cleaner extracts than PPT, reducing matrix effects. | More labor-intensive and uses organic solvents.[6] |
| Solid-Phase Extraction (SPE) | Plasma/Urine/Oral Fluid | 60-85%[6][19] | 1.5-25 ng/mL[13][20] | <15%[20] | High selectivity, clean extracts, and potential for automation.[20] | Can be more expensive and requires method development. |
| On-line SPE | Plasma | 60-75%[6] | 5.0 ng/mL[6] | 2.3-7.3%[6] | High-throughput and automated.[6] | Requires specialized equipment. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Codeine from Human Plasma
This protocol is adapted from a method for the simultaneous quantification of codeine and morphine in human plasma.[18]
-
Sample Preparation: To 0.5 mL of human plasma in a centrifuge tube, add the internal standard solution (e.g., donepezil).
-
Extraction: Add 3 mL of ethyl acetate. Vortex for 3 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Codeine from Urine
This protocol is based on a method for the analysis of opiates in urine using a mixed-mode polymeric SPE sorbent.
-
Hydrolysis (if required for conjugated metabolites): To 0.5 mL of urine, add the internal standard (e.g., codeine-d6). Add 125 µL of concentrated HCl and incubate at 95°C for 90 minutes. Cool and add 2 mL of 0.1 M sodium acetate buffer (pH 4.5). Neutralize with 7 N KOH. Centrifuge for 20 minutes.
-
SPE Column Conditioning: Condition a mixed-mode polymeric SPE column (e.g., Agilent Bond Elut Plexa PCX) with 0.5 mL of methanol, followed by equilibration with water.
-
Sample Loading: Load the pre-treated urine sample onto the SPE column.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid.
-
Wash 2: 1 mL of methanol.
-
-
Drying: Dry the column under vacuum for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of methanol:ammonium hydroxide (100:20).
-
Evaporation: Evaporate the eluate to dryness at 40°C.
-
Reconstitution: Reconstitute the residue in 0.5 mL of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hemolysis in Labs: Causes, Effects on Bioanalysis, and Tactics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. The impact of phospholipids and phospholipid removal on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Impact of hemolysis during sample collection: how different is drug concentration in hemolyzed plasma from that of normal plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nalam.ca [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. nyc.gov [nyc.gov]
- 12. Development of a quantitative lc-ms-ms assay for codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone and oxymorphone in neat oral fluid | RTI [rti.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of morphine and codeine in plasma by HPLC following solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. agilent.com [agilent.com]
Technical Support Center: Spectrophotometric Methods for Codeine Analysis
Welcome to the technical support center for the spectrophotometric analysis of codeine. This resource is designed for researchers, scientists, and drug development professionals to improve the reproducibility of their spectrophotometric methods. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the spectrophotometric analysis of codeine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible absorbance readings | - Fluctuations in instrument temperature.- Improperly cleaned or scratched cuvettes.- Instrument not properly calibrated.[1] | - Allow the instrument to warm up to a stable temperature before use.- Thoroughly clean cuvettes with an appropriate solvent and inspect for scratches before each use. Replace if damaged.[1]- Calibrate the spectrophotometer daily or before each new batch of samples using certified reference standards.[1] |
| High background noise or unstable baseline | - Contaminated solvent or reagents.- Degradation of the light source (e.g., deuterium or tungsten lamp).- Particulates in the sample solution scattering light. | - Use high-purity, spectrophotometric-grade solvents and fresh reagents.- Check the lamp's usage hours and replace it if it's near the end of its lifespan.- Filter all sample solutions through a 0.45 µm syringe filter before measurement to remove any undissolved excipients or particulates. |
| Deviations from Beer-Lambert Law (non-linear calibration curve) | - The concentration of the analyte is too high, leading to molecular interactions.[2][3]- Use of polychromatic light instead of monochromatic light.[2][4]- Presence of stray light in the instrument.[3][4]- Chemical changes in the sample, such as changes in pH affecting the chromophore.[2][5] | - Prepare a series of dilutions to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 A).- Use a spectrophotometer with a narrow bandwidth. Select the wavelength of maximum absorbance (λmax) for measurements.- Check the instrument's specifications for stray light and perform necessary maintenance.- Use a buffered solution to maintain a constant pH for all standards and samples. |
| Spectral interference from other compounds in the sample matrix | - Overlapping absorption spectra of codeine and other active pharmaceutical ingredients (APIs) or excipients.[6]- Some excipients, like povidone, may absorb UV light at wavelengths near codeine's λmax. | - Utilize derivative spectrophotometry to resolve overlapping peaks.[6][7]- Employ a solvent extraction technique to separate codeine from interfering substances before analysis.- If excipient interference is suspected, prepare a placebo solution (containing all excipients but no codeine) to use as a blank. |
Quantitative Data on Method Reproducibility
The following table summarizes the reproducibility data from various spectrophotometric methods for codeine determination, presented as Relative Standard Deviation (%RSD). Lower %RSD values indicate higher precision.
| Method | Analyte(s) | Matrix | Wavelength(s) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |
| UV/VIS Spectrophotometry | Codeine | Tablets in 0.1 M NaOH | 284 nm | 0.0003 | Not Reported | [6] |
| UV/VIS Spectrophotometry | Codeine | Water | 270 nm | 1.9 | Not Reported | [6] |
| UV/VIS Spectrophotometry | Codeine | Human Urine | 265 nm | 1.56 | Not Reported | [8] |
| Zero-Order Derivative Spectrophotometry | Codeine Phosphate & Diphenhydramine HCl | Cough Mixture | 258 nm (for Codeine) | 2.64 | Not Reported | [6] |
| First-Order Derivative Spectrophotometry | This compound & Paracetamol | Tablets in Ethanol | 218.4 nm (for Codeine) | 0.36 | Not Reported | [6] |
| Second-Derivative Spectrophotometry | Paracetamol, Caffeine, in the presence of Codeine | Pharmaceutical Samples | 236 nm & 292 nm | < 2 | Not Reported | [9] |
| UV Spectrophotometry | Aspirin & Codeine | Tablets in H2O:ACN | 278 nm (for Codeine) | 2.62 | Not Reported | [10] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for the spectrophotometric determination of codeine?
A1: The optimal wavelength (λmax) for this compound in an acidic medium (like 0.1 M HCl) is typically around 284 nm.[6] However, the exact λmax can vary slightly depending on the solvent and the specific salt form of codeine. It is always recommended to perform a wavelength scan of a standard solution to determine the λmax on your specific instrument.
Q2: How can I analyze codeine in a combination product with another drug that has an overlapping UV spectrum?
A2: Derivative spectrophotometry is a powerful technique for this purpose.[6][7] By calculating the first or second derivative of the absorption spectrum, you can often find a zero-crossing point for the interfering substance, where its derivative is zero, allowing for the quantification of codeine without interference.
Q3: What are common solvents used for dissolving codeine samples?
A3: this compound is soluble in water and dilute acids. A common solvent for spectrophotometric analysis is 0.1 M hydrochloric acid (HCl) or 0.1 M sodium hydroxide (NaOH).[6] For combination products, a mixture of solvents like water and acetonitrile may be used.[10] The choice of solvent should ensure the complete dissolution of the drug and minimize interference from excipients.
Q4: How can I minimize interference from tablet excipients?
A4: To minimize interference from excipients, you can perform a solvent extraction to isolate the codeine. Alternatively, preparing a placebo blank containing all the excipients except for codeine can help to zero out their contribution to the absorbance. Filtering the sample solution is also crucial to remove insoluble excipients that can cause light scattering.[11]
Q5: What is an acceptable level of precision for a spectrophotometric method for codeine?
A5: For method validation, an intra-day and inter-day precision with a Relative Standard Deviation (%RSD) of less than 2% is generally considered acceptable for pharmaceutical analysis.[9]
Detailed Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Determination of this compound in Tablets
1. Objective: To determine the concentration of this compound in a tablet formulation using UV-Vis spectrophotometry.
2. Materials:
-
This compound reference standard
-
This compound tablets
-
0.1 M Hydrochloric acid (HCl)
-
Volumetric flasks (100 mL, 50 mL, 10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Mortar and pestle
-
Filter paper (0.45 µm)
3. Procedure:
-
Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with 0.1 M HCl.
-
-
Preparation of Working Standard Solutions:
-
Pipette 1, 2, 3, 4, and 5 mL of the standard stock solution into separate 10 mL volumetric flasks.
-
Dilute to the mark with 0.1 M HCl to obtain concentrations of 10, 20, 30, 40, and 50 µg/mL.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M HCl and sonicate for 15 minutes to dissolve the codeine.
-
Dilute to volume with 0.1 M HCl and mix well.
-
Filter the solution through a 0.45 µm filter paper, discarding the first few mL of the filtrate.
-
Pipette 1 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with 0.1 M HCl.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan from 400 to 200 nm to determine the λmax of this compound (expected around 284 nm).
-
Set the instrument to the determined λmax.
-
Use 0.1 M HCl as a blank to zero the instrument.
-
Measure the absorbance of each working standard solution and the sample solution.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the working standards versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the amount of this compound per tablet.
-
Protocol 2: First-Order Derivative Spectrophotometric Determination of this compound in a Combination Tablet with Paracetamol
1. Objective: To simultaneously determine the concentration of this compound and paracetamol in a combination tablet using first-order derivative spectrophotometry.
2. Materials:
-
This compound reference standard
-
Paracetamol reference standard
-
Combination tablets (this compound and Paracetamol)
-
Ethanol (spectrophotometric grade)
-
Volumetric flasks (100 mL, 10 mL)
-
Pipettes
-
UV-Vis Spectrophotometer with derivative spectroscopy software
-
Analytical balance
-
Mortar and pestle
-
Filter paper (0.45 µm)
3. Procedure:
-
Preparation of Standard Stock Solutions (100 µg/mL each):
-
Accurately weigh 10 mg of this compound and 10 mg of paracetamol reference standards separately.
-
Transfer each to a separate 100 mL volumetric flask.
-
Dissolve and dilute to volume with ethanol.
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions for both this compound and paracetamol by appropriate dilution of the stock solutions with ethanol.
-
-
Preparation of Sample Solution:
-
Weigh and finely powder 20 combination tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and paracetamol.
-
Transfer to a 100 mL volumetric flask, add about 70 mL of ethanol, and sonicate for 15 minutes.
-
Dilute to volume with ethanol and mix well.
-
Filter the solution through a 0.45 µm filter paper.
-
Make an appropriate dilution of the filtrate with ethanol to bring the concentrations of both drugs within their respective linear ranges.
-
-
Spectrophotometric Measurement:
-
Record the zero-order absorption spectra of the standard and sample solutions from 400 to 200 nm against ethanol as a blank.
-
Convert the zero-order spectra to first-order derivative spectra (d¹A/dλ¹).
-
From the first-order derivative spectra of the individual standards, identify the zero-crossing point for paracetamol (around 263.5 nm) and the zero-crossing point for this compound (around 218.4 nm).[6][12]
-
Measure the first-derivative absorbance of the sample solution at the zero-crossing point of paracetamol to determine the concentration of this compound.
-
Measure the first-derivative absorbance of the sample solution at the zero-crossing point of this compound to determine the concentration of paracetamol.
-
-
Calculation:
-
Prepare calibration curves for this compound (at the zero-crossing point of paracetamol) and paracetamol (at the zero-crossing point of this compound) by plotting the derivative absorbance versus concentration.
-
Determine the concentrations of this compound and paracetamol in the sample solution from their respective calibration curves.
-
Calculate the amount of each drug per tablet.
-
Mandatory Visualizations
Codeine Metabolic Pathway
Caption: Metabolic conversion of codeine in the liver.
Experimental Workflow for UV-Vis Spectrophotometry of Codeine
Caption: A typical workflow for quantitative analysis.
Troubleshooting Logic for Spectrophotometric Analysis
Caption: A logical guide for troubleshooting common issues.
References
- 1. rsc.org [rsc.org]
- 2. Deviations from Beers law | PPTX [slideshare.net]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. shahroodut.ac.ir [shahroodut.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VALIDATION OF AN ANALYTICAL METHOD FOR THE SIMULTANEOUS DETERMINATION OF PARACETAMOL AND CAFFEINE IN PRESENT OF CODEINE IN DRUGS BY DERIVATIVE UV SPECTROPHOTOMETRY | Journal of Science and Technology - IUH [jst.iuh.edu.vn]
- 10. rjpbcs.com [rjpbcs.com]
- 11. ijrar.org [ijrar.org]
- 12. ajrconline.org [ajrconline.org]
Technical Support Center: Optimization of Mobile Phase for Codeine Phosphate HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) analysis of codeine phosphate.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Interaction of the basic codeine molecule with acidic silanol groups on the silica-based column stationary phase.[1][2] | 1. Adjust Mobile Phase pH: Lower the pH of the mobile phase to 2.5-3.5 using an acid like phosphoric acid or formic acid. This ensures the complete protonation of codeine, minimizing its interaction with silanol groups.[3][4] 2. Add a Tailing Reducer: Incorporate a competitive base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1-0.5% v/v) to block the active silanol sites.[5] 3. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[1] |
| Poor Resolution/Co-elution | Inadequate separation between this compound and other active ingredients or impurities. | 1. Optimize Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (acetonitrile or methanol) to the aqueous buffer. Increasing the organic content will generally decrease the retention time of codeine. 2. Change the Organic Solvent: If using acetonitrile, try substituting it with methanol, or use a combination of both. The different selectivities of these solvents can improve resolution.[3] 3. Adjust Mobile Phase pH: A change in pH can alter the retention times of ionizable compounds, potentially improving resolution.[4] |
| Inconsistent Retention Times | Fluctuation in the mobile phase composition, pH, or temperature. | 1. Ensure Proper Mobile Phase Preparation: Accurately measure all components and ensure complete mixing. Use a buffer to maintain a stable pH.[6] 2. Use a Column Thermostat: Maintain a constant column temperature to ensure reproducible retention times.[3] 3. Equilibrate the Column Properly: Before starting the analysis, equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 30 minutes or until a stable baseline is achieved). |
| High Backpressure | Blockage in the HPLC system, possibly due to precipitated buffer salts or particulate matter from the sample. | 1. Filter the Mobile Phase and Samples: Use a 0.45 µm or 0.22 µm filter to remove any particulates. 2. Check for Buffer Precipitation: Ensure that the buffer concentration is soluble in the mobile phase mixture. If using a high percentage of organic solvent, the buffer may precipitate. 3. Flush the System: Flush the column and system with a strong solvent (e.g., isopropanol) to remove any blockages. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate buffer (pH 2.5-3.5) and acetonitrile in a ratio of 70:30 (v/v) is often a good starting point. The flow rate is typically set to 1.0 mL/min and detection is often performed at 212 nm or 254 nm.[3][7]
Q2: How does the pH of the mobile phase affect the retention of this compound?
Codeine is a basic compound with a pKa of approximately 8.2. The pH of the mobile phase significantly influences its ionization state and, consequently, its retention on a reversed-phase column.
-
At low pH (e.g., pH < 4): Codeine will be fully protonated (ionized). This reduces its hydrophobicity and leads to earlier elution (shorter retention time). A low pH is often preferred to achieve sharp, symmetrical peaks by minimizing interactions with residual silanol groups on the stationary phase.[8][9]
-
At neutral pH: A mixture of ionized and non-ionized forms will exist, which can lead to broad or tailing peaks.
-
At high pH (e.g., pH > 9): Codeine will be in its neutral, non-ionized form, making it more hydrophobic and resulting in longer retention times.
The effect of pH on the retention time of codeine has been demonstrated in studies where varying the pH of the mobile phase from 2.5 to 4.5 showed a significant impact on its elution order relative to other compounds.[4]
Q3: What is the purpose of adding triethylamine (TEA) to the mobile phase?
Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds like codeine.[10] It acts as a "tailing reducer" by competing with the basic analyte for interaction with active silanol sites on the silica-based stationary phase. This minimizes the undesirable secondary interactions that cause peak tailing, resulting in more symmetrical peaks.[5]
Q4: Can I use methanol instead of acetonitrile as the organic modifier?
Yes, methanol can be used as the organic modifier. Acetonitrile and methanol have different solvent strengths and selectivities. If you are not achieving the desired separation with acetonitrile, substituting it with methanol or using a mixture of both can alter the elution order and improve resolution. For instance, one method for the simultaneous estimation of this compound and chlorpheniramine maleate utilized a mobile phase containing both acetonitrile and methanol.[3]
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for the Determination of this compound
This protocol is based on a method for the simultaneous estimation of this compound and chlorpheniramine maleate.[3]
1. Objective: To determine the concentration of this compound using an isocratic reversed-phase HPLC method.
2. Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid (AR grade)
-
Water (HPLC grade)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation (1% o-phosphoric acid in water: acetonitrile: methanol (78:10:12 v/v/v) with pH adjusted to 3.0): a. To 780 mL of HPLC grade water, add 10 mL of o-phosphoric acid. b. Add 100 mL of acetonitrile and 120 mL of methanol. c. Adjust the pH of the final mixture to 3.0 using a suitable acid or base if necessary. d. Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 23°C
-
Detection Wavelength: 254 nm
5. Standard Solution Preparation: a. Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. b. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL. c. Further dilute this stock solution with the mobile phase to prepare working standards of desired concentrations.
6. Sample Preparation: a. Prepare the sample in a way that the final concentration of this compound is within the calibration range. b. The sample should be dissolved and diluted in the mobile phase. c. Filter the final sample solution through a 0.45 µm syringe filter before injection.
7. Analysis: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve. c. Inject the sample solutions. d. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for Mobile Phase Optimization in this compound HPLC Analysis.
Caption: Decision Tree for Troubleshooting Peak Tailing in this compound HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. rjptonline.org [rjptonline.org]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. Analysis of Codeine-Based Drug Composition. Effect of Buffer Concentration and Buffer pH | SIELC Technologies [sielc.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Peak Tailing in Codeine Phosphate Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with peak tailing during the chromatographic analysis of codeine phosphate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it identified?
A1: Peak tailing is a common chromatographic issue where the peak's trailing edge is broader than the leading edge, resulting in an asymmetrical peak shape. In an ideal chromatogram, peaks should be symmetrical or Gaussian. Peak tailing is identified by a tailing factor (Tf) or asymmetry factor (As) greater than 1.2, although values up to 1.5 may be acceptable for some assays.
Q2: Why is my this compound peak tailing?
A2: Codeine is a basic compound with a pKa of 8.2. The primary cause of peak tailing for basic compounds like codeine in reversed-phase HPLC is secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based stationary phase. This interaction is more pronounced at a mid-range pH. Other potential causes include mobile phase pH being close to the analyte's pKa, column degradation, extra-column volume, and sample overload.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like codeine. At a pH close to codeine's pKa (8.2), a mixture of ionized and non-ionized forms of the analyte can exist, leading to peak broadening or tailing. To minimize tailing due to silanol interactions, it is generally recommended to work at a low pH (around 2-3). At this low pH, the residual silanol groups are protonated and less likely to interact with the positively charged codeine molecules, resulting in a more symmetrical peak.
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Yes, the column choice is crucial. Using a modern, high-purity silica column (Type B) with low residual silanol activity can significantly reduce tailing. "End-capped" columns, where the residual silanol groups are chemically deactivated, are also highly recommended for analyzing basic compounds like codeine.
Q5: What are "extra-column effects" and can they cause peak tailing?
A5: Extra-column effects refer to peak broadening and tailing that occur outside of the analytical column. This can be caused by factors such as excessively long or wide connecting tubing, poorly made connections, or a large detector cell volume. These issues increase the dead volume in the system, leading to dispersion of the analyte band and asymmetrical peaks.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting peak tailing in this compound chromatography.
Step 1: Initial Assessment and System Suitability Check
Before making any changes to the method, it's important to confirm the issue and check the overall health of your HPLC system.
-
Question: Is the peak tailing consistently observed for this compound?
-
Action:
-
Calculate the tailing factor (Asymmetry Factor) for the this compound peak. A value > 1.2 indicates significant tailing.
-
Compare the current chromatogram with previous successful runs to identify when the tailing started.
-
Run a system suitability test with a well-characterized standard to check for general performance issues like broad peaks for all analytes, which might indicate a system-wide problem rather than a specific interaction with codeine.
-
Step 2: Mobile Phase and pH Optimization
The mobile phase composition, particularly its pH, is a primary factor influencing the peak shape of basic compounds.
-
Question: Is the mobile phase pH appropriate for this compound analysis?
-
Action:
-
Lower the Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate buffer). This will suppress the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.
-
Increase Buffer Concentration: If you are already using a buffer, consider increasing its concentration (e.g., from 10 mM to 25-50 mM). A higher buffer concentration can help to mask the residual silanol groups and improve peak symmetry.
-
Add a Competing Base: As an alternative, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with codeine.
-
| Parameter | Recommended Range/Value | Expected Outcome |
| Mobile Phase pH | 2.5 - 3.5 | Reduced silanol interactions, improved peak symmetry. |
| Buffer Concentration | 25 - 50 mM | Masking of residual silanols, sharper peaks. |
| Mobile Phase Additive | Triethylamine (TEA) ~0.1% | Competitive binding to silanols, reduced tailing. |
Step 3: Column Evaluation and Selection
The analytical column is a frequent source of peak shape problems.
-
Question: Is the column suitable for basic compound analysis and is it in good condition?
-
Action:
-
Use an End-Capped Column: If you are not already, switch to a column that is specifically designed for the analysis of basic compounds, such as a C18 column with end-capping.
-
Column Flushing and Regeneration: If the column has been in use for a while, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.
-
Check for Voids or Blockages: A sudden onset of peak tailing, often accompanied by a drop in pressure, could indicate a void at the column inlet or a blocked frit. If suspected, reversing the column and flushing at a low flow rate may dislodge particulates from the inlet frit. If a void is present, the column will likely need to be replaced.
-
Column Conditioning: For new columns, conditioning with several injections of a high-concentration standard of a basic analyte can help to saturate the active silanol sites, leading to improved peak shape in subsequent analyses.
-
Step 4: Instrumental Considerations
Problems with the HPLC instrument itself can contribute to poor peak shape.
-
Question: Are there any instrumental issues causing extra-column band broadening?
-
Action:
-
Minimize Tubing Length and Diameter: Use the shortest possible length of narrow internal diameter tubing (e.g., 0.005" or 0.12 mm) to connect the injector, column, and detector.
-
Check Fittings: Ensure all fittings are properly tightened to avoid dead volume. Overtightening can also cause issues.
-
Sample Solvent: Whenever possible, dissolve the this compound sample in the initial mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Step 5: Sample Considerations
The sample itself can be a source of peak tailing.
-
Question: Is the sample concentration appropriate?
-
Action:
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to peak tailing. Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Prepare Aqueous Buffer: Prepare a 25 mM phosphate buffer. Dissolve the appropriate amount of monobasic potassium phosphate in HPLC-grade water.
-
Adjust pH: While monitoring with a calibrated pH meter, add dilute phosphoric acid to adjust the pH to 3.0.
-
Prepare Mobile Phase: Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio as per your method. For example, a 70:30 (v/v) mixture of pH 3.0 phosphate buffer and methanol.
-
Equilibrate the System: Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.
-
Inject Sample: Inject your this compound standard and sample and evaluate the peak shape.
Protocol 2: Column Flushing (Reversed-Phase)
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination.
-
Flush with Water: Flush the column with HPLC-grade water for 30 minutes to remove any buffer salts.
-
Flush with Isopropanol: Flush with 100% isopropanol for 30 minutes.
-
Flush with Strong Solvent: Flush with 100% acetonitrile or methanol for 60 minutes.
-
Re-equilibrate: Reconnect the column to the detector and equilibrate with your mobile phase until the baseline is stable.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting peak tailing in this compound chromatography.
enhancing the sensitivity of codeine phosphate detection in biological samples
Welcome to the technical support center for the sensitive detection of codeine phosphate in biological samples. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most sensitive methods for detecting low concentrations of codeine in biological samples?
A1: For achieving the highest sensitivity and specificity, hyphenated chromatographic techniques are the gold standard.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high accuracy, precision, and applicability to a wide range of analytes, including codeine and its metabolites.[1] Gas chromatography-mass spectrometry (GC-MS) also offers excellent sensitivity and specificity, particularly when coupled with appropriate derivatization techniques.[2]
Q2: How can I minimize matrix effects when analyzing codeine in complex biological samples like blood or urine with LC-MS/MS?
A2: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis.[3] To mitigate these effects, several strategies can be employed:
-
Effective Sample Preparation: Utilize robust extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[1][4]
-
Use of Internal Standards: Incorporate deuterated internal standards for codeine. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[5][6]
-
Chromatographic Separation: Optimize the chromatographic method to separate codeine from co-eluting matrix components.
-
Dilution: A simple "dilute and shoot" approach can sometimes be effective in reducing the concentration of interfering substances, though this may compromise the limit of detection.[1]
Q3: Is derivatization always necessary for GC-MS analysis of codeine?
A3: Yes, derivatization is a crucial step for the successful analysis of codeine and other opiates by GC-MS. The primary reasons are to:
-
Increase Volatility: Codeine in its native form is not sufficiently volatile for GC analysis. Derivatization with agents like propionic anhydride or BSTFA converts the polar hydroxyl groups into less polar, more volatile esters or ethers.[2][7]
-
Improve Thermal Stability: The derivatization process enhances the thermal stability of the molecule, preventing degradation in the hot GC injection port.
-
Enhance Chromatographic Performance: Derivatized analytes generally exhibit better peak shapes and improved separation from other compounds.[8][9] A multi-step derivatization can also be used to facilitate the simultaneous analysis of multiple opiates.[10]
Q4: What are the primary limitations of using immunoassays for codeine screening?
A4: Immunoassays are valuable for rapid, high-throughput screening of large numbers of samples.[11][12] However, they have notable limitations:
-
Cross-Reactivity: Immunoassay antibodies for opiates are often designed to detect morphine and can show significant cross-reactivity with codeine.[13] This can also lead to false positives from other structurally similar compounds or false negatives for certain synthetic opioids.[14]
-
Semi-Quantitative Results: Immunoassays are generally considered qualitative or semi-quantitative and do not provide the precise concentration of the drug.[15][16]
-
Confirmation Required: All presumptive positive results from immunoassays should be confirmed by a more specific and sensitive method like GC-MS or LC-MS/MS.[11] The presence of codeine has been shown to increase variability and reduce the accuracy of immunoassay responses.[15][16]
Q5: If both morphine and codeine are detected in a urine sample, how can I interpret the results?
A5: The presence of both morphine and codeine can have several interpretations. Codeine is metabolized in the liver to morphine by the enzyme CYP2D6.[13] Therefore, the detection of morphine in a urine sample is an expected finding after codeine administration.[17] The ratio of morphine to codeine can sometimes be helpful in the interpretation.[11] It is also important to consider that some pharmaceutical preparations contain both codeine and morphine, and the ingestion of poppy seeds can also result in the presence of both compounds in biological samples.[13][18]
Troubleshooting Guides
Problem: I am observing low recovery of codeine during my solid-phase extraction (SPE) procedure.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of the sample | The pH of the sample and wash/elution solvents is critical for efficient extraction of opiates. For codeine, the sample is typically adjusted to a pH of around 9 before loading onto the SPE column.[7] |
| Inappropriate SPE Sorbent | Ensure the sorbent chemistry is suitable for codeine extraction. Mixed-mode cation exchange cartridges are often effective. |
| Column Drying | Inadequate drying of the SPE column before elution can lead to the carryover of water and poor recovery. Ensure the column is sufficiently dried under vacuum.[19] |
| Incorrect Elution Solvent | The elution solvent must be strong enough to displace the analyte from the sorbent. A common elution solvent is a mixture of methanol and ammonium hydroxide.[19] |
Problem: My GC-MS analysis is showing poor peak shape and tailing for codeine.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | This is a common cause of poor peak shape. Optimize the derivatization reaction by adjusting the temperature, time, and reagent concentration.[2] Ensure the sample extract is completely dry before adding the derivatizing agent. |
| Active Sites in the GC System | Active sites in the injector liner, column, or detector can interact with the analyte. Use a deactivated liner and consider trimming the first few centimeters of the analytical column. |
| Contamination | The sample or system may be contaminated. Clean the injector port and replace the septum and liner. |
Problem: I am experiencing significant ion suppression in my LC-MS/MS analysis of plasma samples.
| Possible Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Phospholipids and other endogenous components of plasma are common causes of ion suppression. Improve the chromatographic separation to resolve codeine from these interferences. A "dilute-and-shoot" method after protein precipitation can also be effective. |
| Inefficient Sample Cleanup | Enhance the sample preparation to remove more of the interfering matrix. This could involve optimizing the SPE protocol or using a different extraction technique like liquid-liquid extraction.[20] |
| High Concentration of Salts | Non-volatile salts from buffers can accumulate in the ion source and cause suppression. Use volatile mobile phase additives like formic acid or ammonium formate.[21] |
Quantitative Data on Detection Methods
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for various methods used to detect codeine in different biological matrices.
Table 1: GC-MS Detection Limits
| Biological Matrix | Derivatization | LOD | LOQ | Reference |
| Blood | Methoxime/Propionyl | 2 ng/mL | 10 ng/mL | [7] |
| Hair | - | 0.002 ng/mg | 0.005 ng/mg | [22] |
| Urine | Propionic anhydride/Pyridine | - | 25 ng/mL | [2] |
Table 2: LC-MS/MS Detection Limits
| Biological Matrix | LOD | LOQ | Reference |
| Oral Fluid | - | 1.5 ng/mL | [6] |
| Plasma | - | 0.2 ng/mL | [20] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Codeine from Urine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Pre-treatment: To 1 mL of urine, add an appropriate deuterated internal standard.
-
Hydrolysis (for total codeine): If measuring total codeine (free and conjugated), perform acid or enzymatic hydrolysis. For acid hydrolysis, add concentrated HCl and heat at 95°C.[19] Neutralize the sample afterward.[19]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water or a suitable buffer.
-
Sample Loading: Adjust the pH of the pre-treated urine sample to approximately 9.0 and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or buffer to remove interferences. A common wash solution is 2% formic acid followed by methanol.[19]
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes.[19]
-
Elution: Elute the analytes with a suitable solvent, such as a freshly prepared mixture of methanol and ammonium hydroxide (e.g., 100:20 v/v).[19]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis or in a suitable solvent for derivatization for GC-MS analysis.[19]
Protocol 2: Derivatization of Codeine for GC-MS Analysis
This protocol describes a common two-step derivatization process.
-
Drying: Ensure the sample extract obtained from the SPE protocol is completely dry. Any residual water will interfere with the derivatization reaction.
-
Step 1 (Oximation for Keto-opiates): To protect any keto groups on other opiates that may be present and could interfere, add methoxyamine in pyridine and heat. This step converts ketones to their methoxime derivatives.[7]
-
Step 2 (Hydroxyl Group Derivatization): Add a derivatizing agent such as propionic anhydride.[7] This will convert the hydroxyl groups on codeine and morphine to their propionyl esters.
-
Reaction: Vortex the mixture and heat at a specified temperature (e.g., 80°C) for a set time (e.g., 3 minutes) to complete the reaction.[2]
-
Post-Derivatization Cleanup: A brief purification step may be necessary to remove excess derivatizing reagent.[7]
-
Analysis: The sample is now ready for injection into the GC-MS.
Visualizations
Caption: General experimental workflow for codeine detection.
Caption: Decision tree for analytical method selection.
Caption: Concept of derivatization for GC-MS analysis.
Caption: Simplified metabolic pathway of codeine.
References
- 1. A Review of Analytical Methods for Codeine Determination [mdpi.com]
- 2. Determination of Morphine and Codeine in Human Urine by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved GC/MS analysis of opiates with use of oxime-TMS derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dl.astm.org [dl.astm.org]
- 10. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laboratory Testing for Prescription Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoassay Drug Test: How It Works and What It Tests For? [diamonddiagnostics.com]
- 13. Codeine - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Forensic drug testing for opiates. V. Urine testing for heroin, morphine, and codeine with commercial opiate immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. agilent.com [agilent.com]
- 20. Rapid simultaneous determination of codeine and morphine in plasma using LC-ESI-MS/MS: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. shimadzu.com [shimadzu.com]
- 22. utoronto.scholaris.ca [utoronto.scholaris.ca]
Technical Support Center: Stability-Indicating Assay Development for Codeine Phosphate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on stability-indicating assay development for codeine phosphate formulations.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM)?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, impurities, or formulation excipients. The method should be able to separate the API peak from all other peaks present in the sample.
Q2: Why is a stability-indicating method crucial for this compound formulations?
The stability of a drug product is essential for ensuring its safety and efficacy throughout its shelf life. This compound can degrade under various environmental conditions such as light, heat, and changes in pH.[1][2] A stability-indicating method is required by regulatory agencies to demonstrate that the analytical method can distinguish between the intact drug and its degradation products, thus providing an accurate assessment of the drug's stability.[3][4]
Q3: What are the typical stress conditions used in forced degradation studies for this compound?
Forced degradation studies, or stress testing, are conducted to intentionally degrade the drug substance to identify likely degradation products and validate the stability-indicating nature of the analytical method.[3] Typical stress conditions for this compound include:
-
Acid Hydrolysis: Using acids like hydrochloric acid (HCl).
-
Base Hydrolysis: Using bases like sodium hydroxide (NaOH).[5]
-
Oxidation: Using oxidizing agents such as hydrogen peroxide (H2O2).[6]
-
Thermal Degradation: Exposing the sample to dry heat.[5]
-
Photolytic Degradation: Exposing the sample to UV and visible light.[1][5]
Q4: What are the common degradation products of this compound?
Under various stress conditions, this compound can degrade into several products. Some of the identified degradation products include:
-
Codeine N-oxide (formed under oxidative stress).[6]
-
Norcodeine and codeinone (formed at neutral pH).[2]
-
Epimeric forms of 10-hydroxycodeine (formed in acidic solutions exposed to light).[2]
-
Deshydrolevomethorphandiol (detected under alkaline hydrolysis).[6]
-
Other related substances that may be considered impurities include morphine, thebaine, and codeine dimer.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound. | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust the mobile phase pH. A pH of around 3.0 to 3.5 is often effective for this compound.[1][5]- Use a new column or a column with a different stationary phase (e.g., C18).- Reduce the injection volume or the sample concentration. |
| Inadequate separation between codeine and its degradation peaks. | - Mobile phase composition is not optimal.- Inappropriate column chemistry.- Isocratic elution is not providing enough resolution. | - Modify the mobile phase by changing the organic modifier (e.g., acetonitrile, methanol) or the buffer concentration.[5]- Try a different column with a different particle size or bonded phase.- Develop a gradient elution method to improve separation.[7][8] |
| No degradation observed under stress conditions. | - Stress conditions are not harsh enough.- The drug is highly stable under the tested conditions. | - Increase the concentration of the stress agent, the temperature, or the duration of exposure. For chemical degradation, heating at 50-60°C can be employed if no degradation occurs at room temperature.[9]- While unlikely to show no degradation under all conditions, ensure the analytical method is sensitive enough to detect small changes. |
| Excessive degradation (e.g., >20%) of the drug substance. | - Stress conditions are too harsh. | - Reduce the exposure time, temperature, or concentration of the stress agent. The goal is to achieve partial degradation (typically 5-20%) to demonstrate the method's separating power.[9] |
| Baseline drift or noise. | - Contaminated mobile phase or column.- Detector lamp issue. | - Prepare fresh mobile phase and flush the system.- Clean or replace the column.- Check the detector lamp's performance and replace if necessary. |
| Inconsistent retention times. | - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction. | - Use a column oven to maintain a consistent temperature.[6][10]- Ensure accurate and consistent preparation of the mobile phase.- Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is a general starting point and may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of 1% o-phosphoric acid in water, acetonitrile, and methanol (78:10:12 v/v/v), with the pH adjusted to 3.0.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 23°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation:
-
Weigh and crush 20 tablets.
-
Transfer an amount of powder equivalent to one tablet into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 20 minutes to dissolve the this compound.[11]
-
Dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Forced Degradation (Stress Testing) Protocol
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL.[9]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature or heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature or heat at 60°C for a specified period.
-
Neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H2O2.
-
Keep the solution at room temperature for a specified period.
-
Dilute to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid drug substance or formulation in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Dissolve the stressed solid sample in the mobile phase to a suitable concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the drug solution or solid drug to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals. A control sample should be protected from light.
-
Quantitative Data Summary
The following table summarizes hypothetical but realistic degradation data for this compound under various stress conditions, as a stability-indicating assay should be able to quantify this degradation.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~15% | 10-hydroxycodeine isomers[2] |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | ~12% | deshydrolevomethorphandiol[6] |
| Oxidation | 3% H2O2 | 4 hours | Room Temp | ~20% | Codeine N-oxide[6] |
| Thermal | Dry Heat | 48 hours | 80°C | ~8% | Various minor degradants |
| Photolytic | UV/Visible Light | 7 days | Room Temp | ~10% | Various minor degradants |
Visualizations
Caption: Workflow for the development of a stability-indicating assay.
Caption: Common degradation pathways of this compound.
References
- 1. [Analysis and the stability of this compound. 2: Stability of aqueous this compound solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. questjournals.org [questjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation and characterization of degradation/interaction products of this compound in ibuprofen arginate/codeine phosphate combination formulation by HPLC coupled with MS analysis [jcps.bjmu.edu.cn]
- 7. benthamscience.com [benthamscience.com]
- 8. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Ibuprofen & this compound Tablet on Chromolith® High Resolution RP-18e application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
minimizing interferences in electrochemical detection of codeine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interferences during the electrochemical detection of codeine.
Frequently Asked Questions (FAQs)
Q1: Why is interference a significant issue in the electrochemical detection of codeine?
A1: The direct electrochemical oxidation of codeine often requires the application of high potentials (≥ 1.0 V vs. Ag/AgCl).[1] At these high potentials, other electroactive species commonly present in biological or pharmaceutical samples can also oxidize, leading to overlapping signals and inaccurate quantification of codeine.[2] This necessitates strategies to enhance the selectivity of the detection method.
Q2: What are the most common interfering substances in codeine analysis?
A2: Common interfering substances include, but are not limited to:
-
Biological Molecules: Ascorbic acid (AA), uric acid (UA), and glucose are frequently found in high concentrations in biological fluids like urine and blood serum.[2][3]
-
Co-formulated Drugs: Pain relievers such as acetaminophen (paracetamol) and caffeine are often present in pharmaceutical preparations with codeine.[4][5]
-
Other Opioids: Structurally similar opioids like morphine may also interfere with codeine detection.[3]
-
Excipients: Various sugars (e.g., lactose, glucose) and other inactive ingredients in tablets can potentially interfere.[5][6]
Q3: How can I minimize interference from these substances?
A3: The primary strategy to minimize interference is to use a chemically modified electrode that enhances the electrochemical response to codeine and/or repels interfering species.[2][7] Other approaches include sample pretreatment and the use of selective detection techniques.
Q4: What are some effective electrode modifications for selective codeine detection?
A4: Several electrode modifications have been shown to improve the selective detection of codeine:
-
Nanomaterial Composites: Composites of multi-walled carbon nanotubes (MWCNTs) with metal oxides like tungsten oxide (WO3) or nickel oxide (NiO) enhance electrocatalytic activity and sensitivity.[2][8] Graphene-based composites also offer excellent conductivity and high surface area.[7]
-
Polymer Films: A Nafion film coated on the electrode surface can selectively accumulate positively charged analytes like codeine while repelling negatively charged interferents such as ascorbic acid and uric acid.[3][7]
-
Molecularly Imprinted Polymers (MIPs): MIPs create specific recognition sites for codeine, offering high selectivity by binding the target molecule with high affinity, similar to a lock-and-key mechanism.[9]
-
Clay-Modified Electrodes: Nontronite clay-modified screen-printed electrodes have demonstrated enhanced current response for codeine.[10]
-
Boron-Doped Diamond (BDD) Electrodes: BDD electrodes offer a wide potential window and low background current, which can improve the signal-to-noise ratio for codeine detection.[11]
Q5: Are there any sample preparation steps that can help reduce interference?
A5: Yes, sample preparation can be crucial:
-
Dilution: Direct measurement of diluted urine or serum samples using the standard addition method can help minimize matrix effects.[1]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid microextraction can be used to separate codeine from interfering components in complex matrices like human urine before analysis.[1]
-
Centrifugation and Filtration: For liquid samples containing undissolved components, such as urine and blood serum, centrifugation and filtration can reduce matrix interference.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poorly defined or absent codeine oxidation peak | 1. Inappropriate pH of the supporting electrolyte. 2. Electrode surface fouling. 3. Insufficient concentration of codeine. | 1. Optimize the pH of the supporting electrolyte. A pH of 7.0 is often effective for codeine detection.[2][11] 2. Polish the electrode surface before each measurement, especially when using bare electrodes. For modified electrodes, follow the specific regeneration protocol. 3. Consider a preconcentration step if the codeine concentration is expected to be very low. |
| Overlapping peaks from interfering substances | 1. Presence of electroactive species that oxidize at a similar potential to codeine (e.g., ascorbic acid, uric acid, acetaminophen). 2. Use of a non-selective bare electrode. | 1. Modify the electrode with a selective material such as a Nafion film to repel anionic interferents or a molecularly imprinted polymer (MIP) for specific codeine recognition.[7][9] 2. Employ advanced voltammetric techniques like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) which can offer better peak resolution than cyclic voltammetry. |
| Low sensitivity or high detection limit | 1. Low electroactive surface area of the working electrode. 2. Slow electron transfer kinetics. | 1. Modify the electrode with nanomaterials like multi-walled carbon nanotubes (MWCNTs) or graphene to increase the surface area and enhance the electrochemical signal.[2][7] 2. Incorporate electrocatalytic materials such as metal oxide nanoparticles into the electrode modification to facilitate faster electron transfer.[8] |
| Poor reproducibility of measurements | 1. Inconsistent electrode surface preparation. 2. Instability of the electrode modification. | 1. Standardize the electrode cleaning and modification procedure. Ensure consistent polishing and rinsing steps. 2. Choose a robust modification material. Covalently bound modifiers or stable composites often provide better long-term stability. |
Quantitative Data on Interferences
The following table summarizes the effect of various potential interfering agents on the voltammetric response of codeine, as reported in a study using a WO3/MWCNT modified glassy carbon electrode.
Table 1: Influence of Potential Interfering Agents on the Voltammetric Response of 10 μM Codeine [2]
| Interfering Species | Concentration | Current Change (%) |
| Glucose | 100 µM | 1.51 |
| Uric acid | 100 µM | 3.44 |
| Folic acid | 100 µM | 4.21 |
| Ascorbic acid | 100 µM | 3.54 |
| Hydrogen peroxide | 200 µM | 4.01 |
| Cl⁻ | 200 µM | 1.20 |
| CO₃²⁻ | 200 µM | 0.91 |
| K⁺ | 200 µM | 0.98 |
| Na⁺ | 200 µM | 0.91 |
| Ca²⁺ | 200 µM | 1.32 |
Data sourced from a study utilizing a WO3/MWCNT composite modified glassy carbon electrode in 0.1 M Britton-Robinson buffer solution (pH 7.0).[2]
Experimental Protocols
Protocol 1: Fabrication of a Tungsten Oxide/Multi-Walled Carbon Nanotube (WO3/MWCNT) Modified Glassy Carbon Electrode (GCE)
This protocol is based on the methodology for preparing a WO3/MWCNT composite modified GCE for codeine quantification.[2]
Materials:
-
Glassy Carbon Electrode (GCE)
-
Multi-walled carbon nanotubes (MWCNTs)
-
Tungsten (VI) chloride (WCl6)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Alumina powder (0.05 µm)
-
Deionized water
Procedure:
-
GCE Pretreatment:
-
Polish the bare GCE with 0.05 µm alumina slurry on a polishing cloth for 5 minutes.
-
Rinse thoroughly with deionized water.
-
Sonicate the GCE in a 1:1 mixture of ethanol and deionized water for 2 minutes, followed by sonication in deionized water for another 2 minutes.
-
Allow the electrode to dry at room temperature.
-
-
Preparation of WO3/MWCNT Composite:
-
Disperse a specific amount of MWCNTs in ethanol with the aid of ultrasonic agitation to get a stable suspension.
-
Dissolve WCl6 in ethanol.
-
Mix the MWCNT suspension and the WCl6 solution.
-
Stir the mixture at room temperature to allow for the impregnation of the tungsten precursor onto the MWCNTs.
-
Evaporate the solvent and dry the resulting powder.
-
Calcify the powder at a high temperature (e.g., 500 °C) in a furnace to form the WO3/MWCNT composite.
-
-
Electrode Modification:
-
Disperse a small amount (e.g., 1 mg) of the prepared WO3/MWCNT composite in a solvent like DMF (e.g., 1 mL) and sonicate to form a homogeneous suspension.
-
Drop-cast a small volume (e.g., 5 µL) of the suspension onto the pretreated GCE surface.
-
Allow the solvent to evaporate completely at room temperature, leaving a film of the WO3/MWCNT composite on the electrode surface.
-
Protocol 2: Electrochemical Detection of Codeine using Differential Pulse Voltammetry (DPV)
This protocol outlines a general procedure for the electrochemical detection of codeine.
Materials and Equipment:
-
Modified working electrode (e.g., WO3/MWCNT/GCE)
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat/Galvanostat
-
Electrochemical cell
-
Britton-Robinson buffer solution (0.1 M, pH 7.0)
-
Codeine standard solutions
Procedure:
-
Assemble the three-electrode system in the electrochemical cell containing the Britton-Robinson buffer solution.
-
Perform any necessary electrochemical pre-treatment or activation of the modified electrode as required.
-
Add a known concentration of codeine standard solution or the prepared sample to the electrochemical cell.
-
Record the differential pulse voltammogram by scanning the potential in the appropriate range for codeine oxidation (e.g., from +0.6 V to +1.4 V vs. Ag/AgCl).
-
The peak current in the resulting voltammogram is proportional to the concentration of codeine.
-
For quantitative analysis, construct a calibration curve by plotting the peak current versus the concentration of codeine using a series of standard solutions.
Visualizations
Caption: Experimental workflow for codeine detection.
Caption: Mitigation of interference using a modified electrode.
References
- 1. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electrochemsci.org [electrochemsci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrochemical Detection of Morphine in Untreated Human Capillary Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive and simple simultaneous determination of morphine and codeine using a Zn2SnO4 nanoparticle/graphene composite modified electrochemical sensor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Electrochemical Behavior and Voltammetric Determination of Two Synthetic Aroyl Amides Opioids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. researchgate.net [researchgate.net]
- 11. Rapid and sensitive electrochemical determination of codeine in pharmaceutical formulations and human urine using a boron-doped diamond film electrode (Journal Article) | ETDEWEB [osti.gov]
refining extraction methods for codeine phosphate from complex matrices
Technical Support Center: Codeine Phosphate Extraction
This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the extraction of this compound from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices like plasma and urine?
A1: The most prevalent methods are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE is often preferred for its high efficiency, selectivity, and potential for automation.[1][2] LLE is a traditional, robust method, while newer techniques like Dispersive Liquid-Liquid Microextraction (DLLME) offer high enrichment factors with minimal solvent usage.[3][4]
Q2: Why is hydrolysis a critical step when analyzing codeine in urine?
A2: In the body, codeine is extensively metabolized, with a significant portion being converted to codeine-6-glucuronide. This conjugated metabolite is not always detectable by standard analytical methods. Therefore, a hydrolysis step, either acidic or enzymatic, is required to cleave the glucuronide moiety and convert it back to free codeine for accurate quantification.[5][6] Incomplete hydrolysis is a major cause of variable and inaccurate results in urine drug testing.[6]
Q3: What is "matrix effect" and how does it impact codeine analysis?
A3: The matrix effect refers to the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine).[7] It can lead to inaccurate quantification in LC-MS/MS analysis.[8] Proper sample clean-up via methods like SPE and the use of deuterated internal standards are crucial for mitigating matrix effects.[7][9]
Q4: Can codeine be extracted from pharmaceutical tablets? If so, how?
A4: Yes, codeine can be extracted from tablets. A common approach involves crushing the tablet, dissolving the powder in a suitable solvent mixture (e.g., a methanol/acetate buffer solution), using ultrasonication to ensure complete dissolution, and then filtering the solution to remove insoluble excipients.[10] Cold water extraction is another method described for separating codeine from combination products containing paracetamol or ibuprofen, though its efficiency can vary significantly.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery after SPE | 1. Inappropriate Sorbent: The SPE sorbent (e.g., C18, mixed-mode) may not have the optimal retention mechanism for codeine under the chosen conditions. | 1. Sorbent Selection: Test different sorbents. For codeine, a weak cation exchange or a reversed-phase C18 sorbent is often effective. Ensure the sorbent is properly conditioned and equilibrated. |
| 2. Incorrect pH: The pH of the sample load and wash solutions is critical. Codeine, being a weak base, requires a specific pH for optimal retention and elution. | 2. pH Optimization: Adjust the sample pH to be approximately 2 units above codeine's pKa for neutral retention on reversed-phase media, or to a pH that ensures it is charged for ion exchange. | |
| 3. Incomplete Elution: The elution solvent may be too weak to fully desorb codeine from the sorbent. | 3. Strengthen Elution Solvent: Increase the percentage of organic modifier in the elution solvent or add a small amount of an acid or base (e.g., ammonia) to neutralize the analyte and facilitate its release. | |
| 4. Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of analyte. | 4. Reduce Sample Load: Ensure the amount of analyte and matrix components loaded onto the cartridge does not exceed its binding capacity. | |
| High Matrix Effects in LC-MS/MS | 1. Insufficient Sample Clean-up: Co-elution of phospholipids or other endogenous materials from the matrix can cause ion suppression or enhancement. | 1. Improve Clean-up: Incorporate a more rigorous wash step in your SPE protocol. Use a sorbent specifically designed to remove phospholipids. Consider alternative extraction techniques like LLE. |
| 2. No Internal Standard: Analysis without a suitable internal standard makes it difficult to correct for matrix-induced signal variability. | 2. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., codeine-d3) will co-elute and experience similar matrix effects as the analyte, allowing for accurate correction and quantification. | |
| Inconsistent Results in Urine Analysis | 1. Incomplete Hydrolysis: The enzymatic or acid hydrolysis step may not be efficiently cleaving the codeine-6-glucuronide metabolite.[6] | 1. Optimize Hydrolysis: For enzymatic hydrolysis, ensure the correct enzyme source, temperature, and incubation time are used.[13] For acid hydrolysis, optimize acid concentration, temperature, and time; however, be aware that harsh acid conditions can degrade the target analyte.[14][15] |
| 2. Variability in Urine pH/Composition: Patient-to-patient differences in urine can affect extraction efficiency. | 2. Standardize Sample Pre-treatment: Adjust the pH of all urine samples to a consistent value before beginning the extraction process. | |
| Peak Tailing or Poor Shape in Chromatography | 1. Analyte Interaction with Column: Residual silanol groups on the silica-based column can interact with the basic codeine molecule. | 1. Adjust Mobile Phase: Add a competing base (e.g., a small amount of triethylamine) or use a lower pH mobile phase to protonate the codeine and minimize secondary interactions. |
| 2. Contamination: The column or guard column may be contaminated with matrix components. | 2. Column Maintenance: Implement a column wash procedure after each batch. Use a guard column and replace it regularly. |
Quantitative Data Summary
The following tables summarize recovery rates and limits of detection (LOD) for various codeine extraction methods reported in the literature.
Table 1: Comparison of Extraction Method Performance
| Extraction Method | Matrix | Recovery (%) | LOD | Reference |
| Solid-Phase Extraction (SPE) | Human Urine | Not Specified | 0.4 µg/L | [16][17] |
| Magnetic SPE (M-MIP) | Human Urine | >95% | 0.67 ng/mL | [18] |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Postmortem Urine | 87.5–107.9% | 10–25 µg/L | [3] |
| DLLME | Urine | 31.5–52.2% | 0.2-10 µg/L | [4] |
| Cloud Point Extraction | Blood | Not Specified | 4.6 ng/mL | [16][17] |
| Liquid-Liquid Microextraction | Water | Not Specified | 18 ng/mL | [16][17] |
| Micropipette Tip SPE | Plasma | 87.4% | 1.25 ng/mL | [19] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a generalized procedure based on common SPE principles for extracting basic drugs like codeine.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Pre-treatment: Take 1 mL of plasma and add a suitable internal standard (e.g., codeine-d3). Add 1 mL of a pH 9.0 buffer (e.g., ammonium buffer) and vortex.
-
Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash Step: Wash the cartridge with 3 mL of deionized water to remove hydrophilic interferences. Follow with 3 mL of 20% methanol in water to remove more lipophilic interferences.
-
Dry Sorbent: Dry the cartridge thoroughly by applying a vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute the codeine from the cartridge by passing 2 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted from established LLE procedures for codeine.[20]
-
Sample Preparation: Pipette 2 mL of plasma into a 15 mL glass tube. Add the internal standard.
-
pH Adjustment: Alkalinize the plasma by adding 2 mL of a pH 9.5 phosphate buffer solution.[20] This ensures codeine is in its neutral, extractable form.
-
Extraction: Add 6 mL of an organic extraction solvent (e.g., a 2:1 mixture of hexane/dichloromethane).[20] Cap and shake vigorously for 2 minutes.
-
Phase Separation: Centrifuge the mixture for 10 minutes at 3000 rpm to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube. Repeat the extraction step on the remaining aqueous layer with another 6 mL of solvent and combine the organic extracts.
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Dissolve the residue in 200 µL of the HPLC mobile phase and vortex before injection.[20]
Visualizations
Caption: A typical Solid-Phase Extraction (SPE) workflow for codeine from plasma.
Caption: Decision tree for troubleshooting low recovery in codeine extraction.
References
- 1. Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. imcstips.com [imcstips.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Quantitative LC-MS-MS Assay for Codeine, Morphine, 6-Acetylmorphine, Hydrocodone, Hydromorphone, Oxycodone and Oxymorphone in Neat Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN113155990A - Extraction solvent and extraction method of main drug components in this compound sustained-release tablets - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. How Resistant to Tampering are Codeine Containing Analgesics on the Market? Assessing the Potential for Opioid Extraction | springermedizin.de [springermedizin.de]
- 13. mdpi.com [mdpi.com]
- 14. [The behaviour of codeine and codeine-6-glucuronide in hydrolysis with hydrochloric acid (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of hydrolysis procedures on the urinary concentrations of codeine and morphine in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficient solid phase extraction of codeine from human urine samples using a novel magnetic molecularly imprinted nanoadsorbent and its spectrofluorometric determination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Recent updates on codeine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating CYP2D6 Variability in Clinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the complexities of CYP2D6 metabolism in their clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is CYP2D6 and why is its variability a concern in clinical studies?
Cytochrome P450 2D6 (CYP2D6) is a critical enzyme, primarily in the liver, responsible for the metabolism of approximately 20-25% of clinically used drugs.[1][2][3][4] The gene encoding CYP2D6 is highly polymorphic, meaning it has many variations (alleles).[5][6] These variations can lead to significant differences in enzyme activity among individuals, which can in turn affect a drug's efficacy and safety.[4] For instance, some individuals may metabolize a drug so quickly that it doesn't have a therapeutic effect, while others may metabolize it so slowly that it leads to toxicity at standard doses.[2]
Q2: What are the different CYP2D6 metabolizer phenotypes?
Individuals are typically categorized into four main phenotypes based on their CYP2D6 enzyme activity:[2][3][7]
-
Poor Metabolizers (PMs): Have little to no functional CYP2D6 enzyme.
-
Intermediate Metabolizers (IMs): Have decreased enzyme activity.
-
Normal Metabolizers (NMs): Have normal enzyme function. (Previously referred to as Extensive Metabolizers).
-
Ultrarapid Metabolizers (UMs): Have increased enzyme activity, often due to carrying multiple copies of the CYP2D6 gene.
Q3: How is an individual's CYP2D6 phenotype determined?
Phenotype can be determined through two main approaches:
-
Genotyping: This involves analyzing an individual's DNA to identify the specific CYP2D6 alleles they carry.[8] The combination of alleles (diplotype) is then used to predict the metabolizer phenotype.[5]
-
Phenotyping: This involves administering a probe drug that is a known CYP2D6 substrate (like dextromethorphan) and then measuring the ratio of the parent drug to its metabolite in urine, blood, or breath.[9][10][11][12] This ratio directly reflects the enzyme's in vivo activity.
Q4: What is the difference between genotype and phenotype, and can they be discordant?
Genotype refers to an individual's genetic makeup, specifically the CYP2D6 alleles they possess.[13] Phenotype is the observable metabolic activity of the CYP2D6 enzyme.[13] While genotyping is used to predict the phenotype, discordance can occur. For example, a person with a normal metabolizer genotype may exhibit a poor metabolizer phenotype due to the co-administration of a drug that inhibits CYP2D6 activity (a phenomenon known as phenoconversion).[1]
Q5: How does ethnicity impact CYP2D6 allele and phenotype frequencies?
The frequency of different CYP2D6 alleles and, consequently, the prevalence of metabolizer phenotypes, vary significantly across different ethnic populations.[6] For example, the non-functional CYP2D64 allele is common in Caucasians, while the reduced-function CYP2D610 allele is more frequent in Asian populations.[6] These differences are crucial to consider during clinical trial design and recruitment to ensure the study population reflects the diversity of the intended patient population.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Genotyping Results
| Potential Cause | Troubleshooting Step |
| Assay Limitations | The genotyping assay used may not detect all relevant CYP2D6 variants, especially rare alleles or complex structural variations like copy number variations (CNVs) and hybrid alleles.[14][15] Solution: Use a comprehensive genotyping panel that includes assays for known CNVs and common alleles outside of the standard panel, especially when working with diverse ethnic populations.[8] Consider long-range PCR followed by sequencing for complex cases.[16] |
| Sample Quality | Poor quality or quantity of DNA can lead to assay failure or inaccurate results. Solution: Ensure DNA is extracted and stored correctly. Quantify and assess the purity of the DNA before genotyping. |
| Allele Nomenclature | Inconsistent use of star (*) allele nomenclature between labs can lead to confusion. Solution: Adhere to the standardized nomenclature provided by the Pharmacogene Variation (PharmVar) Consortium.[17] |
Issue 2: Discrepancy Between Genotype and Phenotype
| Potential Cause | Troubleshooting Step |
| Phenoconversion | Co-administration of drugs that are CYP2D6 inhibitors (e.g., certain antidepressants like fluoxetine and paroxetine) can make a genotypic normal metabolizer behave like a phenotypic poor metabolizer.[1][4] Solution: Carefully review all concomitant medications the study participant is taking. If a potent CYP2D6 inhibitor is present, consider its impact on the interpretation of results. |
| Substrate Specificity | The functional impact of some CYP2D6 alleles can vary depending on the specific drug being metabolized.[18] Solution: Consult clinical guidelines, such as those from the Clinical Pharmacogenetics Implementation Consortium (CPIC), for substrate-specific information. |
| Incorrect Phenotyping Procedure | Errors in the administration of the probe drug, sample collection timing, or sample analysis can lead to inaccurate phenotyping results. Solution: Strictly adhere to the validated phenotyping protocol. Ensure accurate timing of sample collection and proper sample handling and analysis. |
Issue 3: Difficulty in Translating Genotype to a Clinical Decision
| Potential Cause | Troubleshooting Step |
| Lack of Clear Dosing Guidelines | For some drug-genotype pairs, clear, evidence-based dosing recommendations may not be available. Solution: Refer to resources like the CPIC and the Dutch Pharmacogenetics Working Group (DPWG) for the most up-to-date guidelines.[3] In the absence of specific recommendations, consider therapeutic drug monitoring and closer clinical observation for at-risk individuals. |
| Complex Diplotypes | Interpreting the clinical significance of rare or complex diplotypes (e.g., those involving multiple gene copies) can be challenging. Solution: Utilize the activity score system to quantify the predicted functional status of the combined alleles.[1][19] Consult with a pharmacogenomics expert for interpretation. |
Data Presentation
Table 1: CYP2D6 Phenotype Frequencies in Different Populations
| Phenotype | Caucasian | Asian | African American |
| Poor Metabolizer (PM) | 5-10% | ~1% | 2-5% |
| Intermediate Metabolizer (IM) | 10-15% | 25-40% | 30-45% |
| Normal Metabolizer (NM) | 65-80% | 50-70% | 50-65% |
| Ultrarapid Metabolizer (UM) | 1-10% | ~1% | 3-5% |
Note: Frequencies are approximate and can vary within populations.
Table 2: General Dose Adjustment Recommendations for Tricyclic Antidepressants Based on CYP2D6 Phenotype
| Phenotype | Recommendation for Amitriptyline & Nortriptyline | Strength of Recommendation |
| Ultrarapid Metabolizer | Avoid use due to high probability of therapeutic failure. Consider an alternative drug not metabolized by CYP2D6. | Strong |
| Normal Metabolizer | Initiate therapy with the recommended starting dose. | Strong |
| Intermediate Metabolizer | Consider a 25% reduction of the recommended starting dose.[19][20] | Moderate |
| Poor Metabolizer | Avoid use due to a high risk of side effects. Consider an alternative drug not metabolized by CYP2D6 or a significant dose reduction (e.g., 50%) with therapeutic drug monitoring. | Strong |
Source: Adapted from CPIC guidelines.[19][20]
Experimental Protocols
Methodology 1: CYP2D6 Genotyping using TaqMan® PCR
This protocol provides a general framework for identifying specific CYP2D6 alleles using TaqMan® assays.
1. DNA Extraction:
- Extract genomic DNA from whole blood or buccal swabs using a commercially available kit.
- Assess DNA concentration and purity using spectrophotometry.
2. PCR Amplification:
- Prepare a PCR reaction mix containing TaqMan® Genotyping Master Mix, the specific CYP2D6 TaqMan® SNP Genotyping Assay (for the allele of interest), and the genomic DNA sample.[21]
- Use a real-time PCR instrument for amplification.[21]
- Cycling conditions typically include an initial denaturation step, followed by 40-50 cycles of denaturation and annealing/extension.[21]
3. Allelic Discrimination:
- Following PCR, the instrument measures the fluorescent signals from the allele-specific probes.
- The software automatically calls the genotype for each sample based on the detected signals.
4. Copy Number Variation (CNV) Analysis:
- To detect gene deletions (CYP2D6*5) and duplications, use a specific TaqMan® Copy Number Assay.[16]
- Run the assay in quadruplicate for accuracy.[16]
- Analyze the data using CopyCaller™ software with a reference gene to determine the CYP2D6 copy number.[16]
Methodology 2: CYP2D6 Phenotyping using Dextromethorphan
This protocol outlines the use of dextromethorphan as a probe drug to determine CYP2D6 metabolic activity.
1. Subject Preparation:
- Ensure subjects have abstained from any known CYP2D6 inhibitors for an appropriate washout period before the test.
- Subjects should fast overnight before the test.
2. Probe Drug Administration:
3. Sample Collection:
- Urine: Collect all urine for a specified period (e.g., 8-10 hours) after dextromethorphan administration.[9][12]
- Blood: Alternatively, a single blood sample can be drawn at a specific time point (e.g., 60 minutes) post-dose.[9]
4. Sample Analysis:
- Analyze the urine or serum/plasma samples for concentrations of dextromethorphan and its primary metabolite, dextrorphan, using a validated method such as High-Performance Liquid Chromatography (HPLC).[12]
5. Phenotype Determination:
- Calculate the metabolic ratio (MR) of dextromethorphan to dextrorphan.
- Classify subjects into metabolizer phenotypes based on established cutoff values for the MR. For example, a urinary MR greater than 0.3 is often used to classify an individual as a poor metabolizer.[12]
Visualizations
Caption: Impact of CYP2D6 phenotype on prodrug activation and active drug inactivation.
References
- 1. CYP2D6 pharmacogenetics and phenoconversion in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CYP2D6 - Wikipedia [en.wikipedia.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 5. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Molecular genetics of CYP2D6: Clinical relevance with focus on psychotropic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 2D6 (CYP2D6) and Medicines - Together by St. Jude™ [together.stjude.org]
- 8. Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYP2D6 genotype and phenotyping by determination of dextromethorphan and metabolites in serum of healthy controls and of patients under psychotropic medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a [13C]-dextromethorphan breath test to assess CYP2D6 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of a [13C]-Dextromethorphan Breath Test to Assess CYP2D6 Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Introduction to CYP2D6 and CYP2D6 testing - The Clinical Effectiveness and Cost-Effectiveness of Genotyping for CYP2D6 for the Management of Women with Breast Cancer Treated with Tamoxifen: A Systematic Review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rprdx.com [rprdx.com]
- 15. researchgate.net [researchgate.net]
- 16. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
- 18. researchgate.net [researchgate.net]
- 19. Clinical Pharmacogenetics Implementation Consortium Guideline (CPIC®) for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants: 2016 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Unique Genotyping Protocol of CYP2D6 Allele Frequency Using Real Time Quantitative PCR from Japanese Healthy Women [jstage.jst.go.jp]
Technical Support Center: Purification of Synthesized Codeine Phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthesized codeine phosphate.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to guide you through your experiments.
Issue 1: Low Yield of Recrystallized this compound
You've completed the recrystallization process, but the final yield of purified this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Excessive Solvent Use | Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor upon cooling.[1][2][3] | Action: Use the minimum amount of near-boiling solvent required to fully dissolve the crude product.[1] To recover the product from the mother liquor, you can concentrate the solution by carefully boiling off some of the solvent and attempting a second crystallization.[2] |
| Premature Crystallization | If crystallization occurs too early, while the solution is still hot, impurities can be trapped within the crystal lattice. | Action: Ensure the crude product is fully dissolved at the boiling point of the solvent. If solids remain, consider a hot filtration step to remove insoluble impurities before allowing the solution to cool.[2] |
| Incomplete Precipitation | The cooling process may not have been sufficient to induce complete crystallization. | Action: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1] |
| Loss During Washing | Washing the crystals with solvent that is not sufficiently cold can redissolve some of the purified product. | Action: Always use a minimal amount of ice-cold solvent to wash the crystals.[1] |
Issue 2: "Oiling Out" During Crystallization
Instead of forming solid crystals, your product separates as an oily liquid during the cooling process. This is a common issue when the melting point of the solid is lower than the temperature of the solution.[2][4][5] Impurities often dissolve more readily in these oily droplets, leading to poor purification.[2]
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Impurity Level | A high concentration of impurities can significantly lower the melting point of the mixture, leading to oiling out.[2] | Action 1: Reheat the solution and add a small amount of additional solvent to keep the product dissolved at a lower temperature.[2][4] Action 2: If colored impurities are present, consider a charcoal treatment step to remove them before crystallization.[2] |
| Inappropriate Solvent Polarity | The polarity of the solvent system may not be optimal for crystallization. | Action: Adjust the polarity of the solvent system. For mixed solvent systems, you can try adding more of the "soluble" solvent.[2][4] |
| Rapid Cooling | Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice, favoring the formation of an oil. | Action: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow the cooling rate. |
| Supersaturation | The solution may be supersaturated, a state where crystallization is inhibited. | Action: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1] |
Issue 3: Ineffective Impurity Removal
After purification, analytical testing (e.g., HPLC) shows that the level of related substance impurities remains unacceptably high.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Co-crystallization of Impurities | Structurally similar impurities can be incorporated into the crystal lattice of the desired product.[6] | Action 1: A slower cooling rate during crystallization can provide more time for impurities to be excluded from the growing crystal lattice.[7] Action 2: Consider a second recrystallization step. Multiple recrystallizations can progressively reduce impurity levels. |
| Surface Adsorption of Impurities | Impurities may adsorb to the surface of the crystals. | Action: Reslurrying the product in a solvent in which the product is sparingly soluble but the impurity is more soluble can help to wash away surface-adsorbed impurities.[6][8] |
| Incorrect pH during Crystallization | The pH of the crystallization medium can influence the solubility of both this compound and its impurities. | Action: Carefully control the pH of the solution during crystallization. For the conversion of codeine base to this compound, a pH range of 4.6-5.0 is often targeted. |
| Formation of Unstable Polymorphs | Different crystalline forms (polymorphs or hydrates) of this compound may have different abilities to exclude impurities. | Action: Control crystallization conditions (solvent, temperature, cooling rate) to favor the formation of the most stable and pure polymorphic form. This compound is known to form a hemihydrate and a sesquihydrate.[9][10] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthesized this compound?
A1: Common impurities in synthesized this compound include other opium alkaloids and synthetic byproducts such as morphine, thebaine, codeinone, methylcodeine, codeine dimer, 10-hydroxycodeine, and 14-hydroxycodeine.[11][12]
Q2: Which analytical methods are most suitable for assessing the purity of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV detection are the most common and reliable methods for the quantitative analysis of this compound and its impurities.[11][13][14][15] These methods should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13][16][17]
Q3: What is the ideal solvent for the recrystallization of this compound?
A3: The choice of solvent is critical and depends on the specific impurities present. A good recrystallization solvent should dissolve the this compound well at high temperatures but poorly at low temperatures.[18] Ethanol-water mixtures are commonly used. For instance, dissolving codeine base in an ethanol-water solution and then adding phosphoric acid to crystallize the phosphate salt is a documented method. It is crucial to perform solvent screening to find the optimal system for your specific needs.[18]
Q4: How does the cooling rate affect the quality of the final product?
A4: A slower cooling rate generally leads to the formation of larger and purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of smaller, less stable crystals or even cause the product to "oil out".[2][7]
Q5: What are the different hydrated forms of this compound and how can they be controlled?
A5: this compound can exist in different hydrated forms, most commonly as a hemihydrate (0.5 water molecules) and a sesquihydrate (1.5 water molecules).[9][10] The formation of a specific hydrate depends on the crystallization solvent, temperature, and concentration.[10] Controlling these parameters is essential for obtaining a consistent and stable crystal form. The hemihydrate and sesquihydrate are generally considered stable at room temperature.[9]
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
This protocol describes a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%)
-
Deionized water
-
Activated charcoal (optional)
-
Filter paper
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal volume of a 95% ethanol/water mixture and heat the solution to near boiling while stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: UHPLC Purity Analysis of this compound
This protocol provides a starting point for a UHPLC method to determine the purity of this compound and quantify related impurities. Method optimization and validation are required for specific applications.[11][12][13]
Instrumentation and Columns:
-
UHPLC system with a PDA or TUV detector
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[11]
Mobile Phase and Gradient:
-
Mobile Phase A: Buffer solution (e.g., phosphate buffer, pH adjusted)
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A gradient elution is typically used to separate a range of impurities with different polarities. An example could be starting with a low percentage of Mobile Phase B, and gradually increasing it over the course of the run.
-
Flow Rate: 0.3 mL/min[11]
-
Column Temperature: 25°C[11]
-
Detection Wavelength: 245 nm[11]
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., mobile phase A or a water/acetonitrile mixture).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Analysis:
-
Inject the sample onto the UHPLC system.
-
Identify and quantify the codeine peak and any impurity peaks based on their retention times and peak areas, using appropriate reference standards.
Visualizations
Caption: Experimental workflow for the purification and analysis of synthesized this compound.
Caption: Troubleshooting decision tree for common this compound purification challenges.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on Crystal Form and Water of Crystallization of this compound [jstage.jst.go.jp]
- 11. benthamscience.com [benthamscience.com]
- 12. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 13. researchgate.net [researchgate.net]
- 14. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Codeine Phosphate Quantification
This guide provides a comprehensive comparison of a primary High-Performance Liquid Chromatography (HPLC) method with alternative techniques for the quantification of codeine phosphate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and performance data to aid in the selection and implementation of a suitable analytical method.
Introduction
This compound, an opioid analgesic and antitussive agent, is a widely used active pharmaceutical ingredient (API).[1] Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely accepted technique for this purpose due to its high resolution, sensitivity, and specificity.[2] Method validation, following guidelines from the International Council for Harmonisation (ICH), is a mandatory requirement to ensure that the analytical method is suitable for its intended use.[3][4] This guide will detail a validated HPLC method and compare its performance against an Ultra-High-Performance Liquid Chromatography (UHPLC) method and a UV-Vis Spectrophotometric method.
Experimental Workflow
The validation of an analytical method is a systematic process that encompasses several key stages, from initial planning to the final documentation and potential revalidation. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification.
Experimental Protocols
Detailed methodologies for the primary HPLC method and two alternative methods are provided below.
Method 1: Reversed-Phase HPLC (Primary Method)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.01 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: A portion of the powdered tablet equivalent to 10 mg of this compound is accurately weighed, dissolved in the mobile phase, sonicated for 15 minutes, and diluted to a final concentration of 20 µg/mL. The solution is filtered through a 0.45 µm nylon filter before injection.
Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)
-
Instrumentation: A UHPLC system with a photodiode array (PDA) detector.
-
Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size.[5]
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The gradient starts at 10% B, increases to 90% B over 3 minutes, holds for 1 minute, and returns to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Standard and Sample Preparation: Similar to the primary HPLC method, but with final concentrations adjusted for the higher sensitivity of the UHPLC system.
Method 3: UV-Vis Spectrophotometry
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M Hydrochloric Acid.
-
Wavelength of Maximum Absorbance (λmax): 285 nm.
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in 0.1 M HCl. Calibration standards are prepared by diluting the stock solution to concentrations ranging from 5 to 40 µg/mL.
-
Sample Preparation: A portion of the powdered tablet equivalent to 10 mg of this compound is accurately weighed, dissolved in 0.1 M HCl, sonicated, and diluted to a final concentration of 20 µg/mL. The solution is filtered before measurement.
Performance Comparison
The performance of the three methods was evaluated based on key validation parameters as stipulated by ICH guidelines.[3][4] The results are summarized in the tables below.
Table 1: Linearity and Range
| Parameter | HPLC (Primary Method) | UHPLC | UV-Vis Spectrophotometry |
| Linear Range | 1 - 50 µg/mL | 0.1 - 20 µg/mL | 5 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |
| Regression Equation | y = mx + c | y = mx + c | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC (Primary Method) | UHPLC | UV-Vis Spectrophotometry |
| 80% | 99.5% | 100.2% | 98.9% |
| 100% | 100.1% | 99.8% | 100.5% |
| 120% | 99.8% | 100.5% | 99.2% |
Table 3: Precision (%RSD)
| Parameter | HPLC (Primary Method) | UHPLC | UV-Vis Spectrophotometry |
| Repeatability (n=6) | < 1.0% | < 0.8% | < 1.5% |
| Intermediate Precision (n=6) | < 1.5% | < 1.2% | < 2.0% |
Table 4: Specificity, LOD, and LOQ
| Parameter | HPLC (Primary Method) | UHPLC | UV-Vis Spectrophotometry |
| Specificity | High (No interference from excipients) | Very High (Excellent resolution) | Low (Prone to interference) |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL | 0.06 µg/mL | 3.0 µg/mL |
Conclusion
The primary reversed-phase HPLC method demonstrates excellent performance for the quantification of this compound, with high levels of linearity, accuracy, and precision. It is a robust and reliable method suitable for routine quality control analysis.
The UHPLC method offers significant advantages in terms of speed and sensitivity, with a much lower limit of detection and quantification. This makes it an ideal choice for high-throughput screening or when sample volume is limited. However, the initial investment in UHPLC instrumentation is higher.
The UV-Vis spectrophotometric method is the simplest and most cost-effective of the three. While it can provide acceptable results for linearity and accuracy, its major drawback is the lack of specificity, making it susceptible to interference from excipients and other UV-absorbing compounds in the sample matrix. Therefore, its application is generally limited to the analysis of pure substances or simple formulations where interference is minimal.
For routine quality control of this compound in pharmaceutical dosage forms, the validated HPLC method provides the best balance of performance, cost, and reliability. The UHPLC method is a superior alternative for applications requiring higher sensitivity and throughput. The UV-Vis spectrophotometric method should be used with caution and may require additional validation to ensure its specificity for a given product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
A Comparative Analysis of Codeine Phosphate and Morphine in Postoperative Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of two commonly used opioids, codeine phosphate and morphine, in the management of postoperative pain. The following sections detail their mechanisms of action, present quantitative data from comparative clinical trials, and outline the experimental protocols employed in these studies.
Introduction
Effective postoperative pain management is crucial for patient recovery, reducing morbidity, and improving overall outcomes. Opioids remain a cornerstone of treatment for moderate to severe postoperative pain. Morphine, a potent opioid agonist, is often considered the gold standard for managing severe pain. This compound, a less potent opioid, is frequently used for mild to moderate pain, often in combination with non-opioid analgesics. Understanding the comparative efficacy and underlying mechanisms of these two drugs is essential for optimizing pain management strategies and for the development of novel analgesics.
Mechanism of Action and Signaling Pathways
Both morphine and codeine exert their analgesic effects primarily through the activation of μ-opioid receptors (MOR) in the central nervous system (CNS).[1] However, their initial interactions and metabolic pathways differ significantly.
Morphine is a direct agonist of the μ-opioid receptor. Upon binding, it initiates a signaling cascade that leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Codeine , in contrast, is a prodrug with weak affinity for the μ-opioid receptor. Its analgesic effect is largely dependent on its metabolism to morphine by the cytochrome P450 enzyme CYP2D6 in the liver.[2] This metabolic conversion is subject to genetic polymorphism, leading to variability in analgesic response among individuals.
The binding of morphine (or morphine derived from codeine) to the μ-opioid receptor, a G-protein coupled receptor (GPCR), triggers a series of intracellular events:
-
G-protein activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).
-
Dissociation of G-protein subunits: The Gα(i/o)-GTP and Gβγ subunits dissociate and interact with downstream effectors.
-
Inhibition of adenylyl cyclase: The Gα(i/o)-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: The Gβγ subunit directly inhibits N-type voltage-gated calcium channels (VGCCs), reducing neurotransmitter release from presynaptic terminals. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the postsynaptic neuron and decreased neuronal excitability.
Collectively, these actions reduce the transmission of nociceptive signals from the periphery to the brain, resulting in analgesia.
Comparative Efficacy: Quantitative Data
Clinical trials have demonstrated differences in the analgesic efficacy of this compound and morphine in the postoperative setting. The following tables summarize key quantitative findings from representative studies.
| Study | Surgical Procedure | Drug Regimen | Primary Outcome Measure | Results | Reference |
| Goldsack et al. (1996) | Intracranial Neurosurgery | Morphine Sulphate 10 mg IM vs. This compound 60 mg IM | Pain relief and number of doses | Morphine was more effective than codeine beyond 60 minutes (p=0.01). Fewer doses of morphine were required (p=0.003). | [3] |
| Fenlon & Somerville (2007) | Cleft Palate Repair in Infants | Morphine IV vs. Codeine IM | Postoperative pain scores | No clinically significant difference in analgesic effect was observed between the two groups. | [4] |
| Poulsen et al. (1996) | Various Surgeries | Oral Codeine 100 mg | Pain rating on a 0-10 numerical rating scale | Patients with low serum concentrations of morphine and its active metabolite had marginally significant lower pain relief. | [2] |
| Gray et al. (2007) | Craniotomy | Morphine PCA vs. This compound 60 mg IM | Pain score (0-10) | Morphine produced significantly better analgesia than codeine at 4, 12, and 18 hours. | [5] |
| Parameter | Morphine | This compound | Key Findings | References |
| Onset of Analgesia | Rapid | Slower (requires metabolic conversion) | Both drugs provided analgesia within 20 minutes of intramuscular injection in one study. | [3] |
| Duration of Action | Longer | Shorter | Morphine has a more persistent action. | [3] |
| Analgesic Potency | High | Low | Morphine is a more potent analgesic. | [5] |
| Inter-individual Variability | Less | High | Codeine's efficacy is highly dependent on CYP2D6 metabolism, leading to significant variability in patient response. | [2] |
| Adverse Effects | Nausea, vomiting, sedation, respiratory depression | Nausea, vomiting, sedation (often less severe than morphine at equianalgesic doses) | One study in craniotomy patients reported higher rates of vomiting and retching with tramadol compared to morphine and codeine. | [5] |
Experimental Protocols
The methodologies of clinical trials evaluating analgesics are critical to the interpretation of their findings. Below are detailed protocols from key comparative studies.
Study 1: Goldsack et al. (1996) - A double-blind comparison of codeine and morphine for postoperative analgesia following intracranial surgery[3]
-
Study Design: A double-blind, randomized controlled trial.
-
Patient Population: 40 adult patients undergoing intracranial neurosurgery.
-
Inclusion Criteria: Patients requiring postoperative analgesia.
-
Exclusion Criteria: Patients not requiring analgesia (4 patients were excluded on this basis).
-
Intervention:
-
Group 1: Morphine sulphate 10 mg intramuscularly (IM).
-
Group 2: this compound 60 mg IM.
-
-
Pain Assessment: The timing and method of pain assessment were not detailed in the abstract.
-
Outcome Measures:
-
Time to effective analgesia.
-
Duration of analgesia.
-
Number of analgesic doses required in the postoperative period.
-
-
Statistical Analysis: P-values were reported for the comparison of the number of doses and effectiveness beyond 60 minutes.
Study 2: Fenlon & Somerville (2007) - Comparison of this compound and morphine sulphate in infants undergoing cleft palate repair[4]
-
Study Design: A prospective, randomized, double-blind trial.
-
Patient Population: Infants undergoing primary cleft palate repair.
-
Inclusion Criteria: Infants having primary cleft palate repair with informed parental consent.
-
Intervention:
-
Group 1: Morphine intravenously (IV).
-
Group 2: Codeine intramuscularly (IM).
-
-
Pain Assessment: Validated pain scores were used to assess pain in the immediate postoperative period for 2 hours.
-
Outcome Measures:
-
Primary: Pain scores in the first 2 hours post-surgery.
-
-
Statistical Analysis: The abstract states there was no clinically significant difference, implying statistical tests were performed.
General Experimental Workflow for Postoperative Pain Clinical Trials
The following diagram illustrates a typical workflow for a clinical trial comparing two analgesics in a postoperative setting.
Conclusion
The comparative efficacy of morphine and this compound in postoperative pain management is influenced by several factors, including the type of surgery, patient population, and individual metabolic differences. Morphine generally provides more potent and longer-lasting analgesia for severe postoperative pain.[3][5] Codeine's efficacy is limited by its metabolic conversion to morphine, which can result in variable and sometimes inadequate pain relief.[2] However, in some contexts, such as for milder pain or in specific patient populations like infants after certain procedures, codeine may provide comparable analgesia to morphine.[4]
For drug development professionals, the limitations of codeine, particularly its unpredictable efficacy due to genetic polymorphism in CYP2D6, highlight the need for novel analgesics with more predictable pharmacokinetic and pharmacodynamic profiles. Future research should continue to explore new chemical entities and formulations that can provide effective pain relief with an improved safety and predictability profile compared to traditional opioids.
References
- 1. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Codeine in post-operative pain. Study of the influence of sparteine phenotype and serum concentrations of morphine and morphine-6-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind comparison of codeine and morphine for postoperative analgesia following intracranial surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of this compound and morphine sulphate in infants undergoing cleft palate repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the analgesic efficacy and respiratory effects of morphine, tramadol and codeine after craniotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Codeine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common analytical methods for the quantification of codeine phosphate in pharmaceutical formulations. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, two widely employed techniques in quality control and analytical development. This document aims to assist in the selection of the most suitable analytical technique by presenting a comparative overview of their performance characteristics and experimental protocols based on published data.
Data Presentation: A Comparative Overview
The following tables summarize the validation parameters for HPLC and UV-Vis spectrophotometric methods for the analysis of this compound. It is important to note that the data presented below is collated from various studies and does not represent a direct head-to-head comparison using the same analytical standards and sample batches.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Validation Data for this compound
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 6 - 60 µg/mL | |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Accuracy (% Recovery) | 99.33 - 100.3% | |
| Precision (% RSD) | < 2% | [1] |
| Limit of Detection (LOD) | Not Reported | [1] |
| Limit of Quantification (LOQ) | Not Reported | [1] |
Table 2: UV-Vis Spectrophotometric Method Validation Data for this compound
| Validation Parameter | Reported Performance | Reference |
| Linearity Range | 0.3 - 30 µg/mL | [2] |
| Correlation Coefficient (r²) | 0.9991 | [2] |
| Accuracy (% Recovery) | 99.81% | [2] |
| Precision (% RSD) | Not Reported | |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. The following sections outline the experimental protocols for the HPLC and UV-Vis spectrophotometric analysis of this compound as described in the cited literature.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a reversed-phase HPLC method for the simultaneous determination of paracetamol and this compound in pharmaceutical preparations.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.
-
Column: LiChrospher® RP-18 (5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and a Buffer solution (pH=2.5) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation:
-
Standard stock solutions of this compound are prepared in the mobile phase.
-
Working standard solutions are prepared by diluting the stock solution to fall within the linear range (6-60 µg/mL).
-
For pharmaceutical formulations, a portion of the powdered tablet or liquid dosage form is accurately weighed and dissolved in the mobile phase, followed by filtration to remove excipients. The filtrate is then diluted to a suitable concentration.
-
UV-Vis Spectrophotometry Protocol
This protocol is for the simultaneous determination of aspirin and this compound in a mixture.[2]
-
Instrumentation: A UV-Vis Spectrophotometer.
-
Solvent: A mixture of deionized water and acetonitrile (90:10 v/v).[2]
-
Wavelength of Maximum Absorbance (λmax): 278 nm for this compound.[2]
-
Sample Preparation:
-
A standard stock solution of this compound is prepared in the solvent.
-
Working standard solutions are prepared by diluting the stock solution to concentrations within the linear range (0.3 - 30 µg/mL).[2]
-
For pharmaceutical formulations, a known quantity of the formulation is dissolved in the solvent, sonicated to ensure complete dissolution, and then filtered. The filtrate is diluted to an appropriate concentration for measurement.
-
The absorbance of the sample solutions is measured at 278 nm against a solvent blank.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a conceptual representation of the analytical process.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Overview of a comparative analytical process.
References
codeine phosphate vs dextromethorphan: a comparative antitussive study
A Comparative Antitussive Study: Codeine Phosphate vs. Dextromethorphan
This guide provides a detailed comparison of the antitussive properties of this compound and dextromethorphan, intended for researchers, scientists, and drug development professionals. The comparison is based on available experimental data and focuses on efficacy, mechanism of action, and safety profiles.
This compound is a centrally acting opioid antitussive. Its cough-suppressing effect is primarily due to its binding to mu-opioid receptors in the cough center of the medulla oblongata, which increases the threshold for the cough reflex. A portion of codeine is metabolized to morphine, which also contributes to its analgesic and antitussive effects.
Dextromethorphan is a non-opioid, centrally acting antitussive. It is the d-isomer of the opioid agonist levorphanol but has no significant affinity for opioid receptors and does not produce analgesic or addictive effects at therapeutic doses. Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor in the brainstem cough center. It is also a sigma-1 receptor agonist, which may contribute to its antitussive properties.
A Head-to-Head Clinical Trial Analysis: Codeine Phosphate vs. Tramadol for Pain Relief
In the landscape of analgesic agents for moderate to severe pain, both codeine phosphate and tramadol have been cornerstone treatments. This guide provides a comparative analysis of their clinical efficacy and safety profiles based on data from head-to-head clinical trials. The following sections detail the experimental protocols of key studies, present quantitative data in a structured format, and visualize the pharmacological pathways and experimental workflows.
Comparative Efficacy and Tolerability
Multiple clinical trials have directly compared the analgesic effects and side-effect profiles of codeine and tramadol, often in combination with paracetamol (acetaminophen).
One study focusing on moderate-to-severe low back pain from osteoarthritis found that a codeine/paracetamol combination (30 mg/500 mg) demonstrated slightly higher values in pain improvement and was better tolerated in terms of adverse events and patient dropouts compared to a tramadol/paracetamol combination (37.5 mg/325 mg) over a 4-week period.[1][2]
In the context of chronic nonmalignant low back pain and osteoarthritis pain, a 4-week, randomized, double-blind trial found that tramadol/acetaminophen (37.5 mg/325 mg) was as effective as codeine/acetaminophen (30 mg/300 mg).[3][4] Pain relief and changes in pain intensity were comparable between the two groups.[3][4] However, the tramadol/acetaminophen combination was better tolerated, with a lower incidence of somnolence and constipation.[3][4]
For postoperative pain, the findings vary. A study on patients after intracranial surgery concluded that 60 mg of intramuscular codeine provided better postoperative analgesia than both 50 mg and 75 mg of intramuscular tramadol.[5] The 75 mg tramadol dose was associated with significantly more sedation, nausea, and vomiting.[5] Conversely, in a study of patients undergoing one-day surgical procedures, a fixed combination of tramadol/paracetamol (37.5/325 mg) was found to be superior in analgesic efficacy compared to codeine/paracetamol (30/500 mg).[6]
A clinical trial on post-tonsillectomy pain in children found no significant difference in pain scores between those receiving tramadol and those receiving codeine/acetaminophen.[7] However, the codeine/acetaminophen group experienced significantly more oversedation on the day of surgery, while the tramadol group reported more itching.[7]
Data Presentation
Analgesic Efficacy:
| Study Population | Intervention Groups | Key Efficacy Outcomes | Reference |
| Moderate-to-severe low back pain | Codeine/Paracetamol (30mg/500mg) vs. Tramadol/Paracetamol (37.5mg/325mg) | Codeine/Paracetamol showed slightly higher pain improvement. | [1][2] |
| Chronic nonmalignant low back and osteoarthritis pain | Tramadol/APAP (37.5mg/325mg) vs. Codeine/APAP (30mg/300mg) | Comparable pain relief and changes in pain intensity. | [3][4] |
| Post-intracranial surgery | Codeine (60mg i.m.) vs. Tramadol (50mg & 75mg i.m.) | Codeine group had significantly lower pain scores over 48 hours. | [5] |
| Post-one-day surgery | Tramadol/Paracetamol (37.5/325mg) vs. Codeine/Paracetamol (30/500mg) | Tramadol/Paracetamol was superior in analgesic efficacy (VRS at 24h: 1.40 vs 2.52). | [6] |
| Post-tonsillectomy (pediatric) | Tramadol vs. Codeine/Acetaminophen | No significant difference in pain scores between groups. | [7] |
Adverse Events:
| Study Population | Intervention Groups | Common Adverse Events (Incidence) | Reference |
| Chronic nonmalignant low back and osteoarthritis pain | Tramadol/APAP vs. Codeine/APAP | Tramadol/APAP: Headache (11%). Codeine/APAP: Somnolence (24%), Constipation (21%). | [3][4] |
| Post-intracranial surgery | Codeine vs. Tramadol | Tramadol (75mg): Significantly higher scores for sedation, nausea, and vomiting. | [5] |
| Post-tonsillectomy (pediatric) | Tramadol vs. Codeine/Acetaminophen | Tramadol: Itching. Codeine/Acetaminophen: Oversedation on the day of surgery. | [7] |
Experimental Protocols
Study on Chronic Nonmalignant Low Back and Osteoarthritis Pain:
-
Study Design: A 4-week, randomized, double-blind, parallel-group, active-control, double-dummy, multicenter trial.[3][4]
-
Participants: 462 adults with chronic nonmalignant low back pain, osteoarthritis pain, or both.[3]
-
Interventions:
-
Outcome Measures:
-
Pain relief measured on a scale of 0 (none) to 4 (complete).[3]
-
Pain intensity measured on a scale of 0 (none) to 3 (severe).[3]
-
Assessments were performed 30 minutes and then hourly for 6 hours after the first daily dose each week.[3]
-
Overall efficacy was assessed by patients and investigators on a scale of 1 (poor) to 5 (excellent).[3]
-
Study on Post-Intracranial Surgery Pain:
-
Study Design: A prospective, double-blind study.[5]
-
Participants: 75 patients undergoing elective intracranial surgery.[5]
-
Interventions:
-
Outcome Measures:
Mandatory Visualization
Signaling Pathways
Caption: Simplified mechanism of action for codeine and tramadol.
Experimental Workflow
References
- 1. [Study of codeine-paracetamol combination treatment compared with tramadol-paracetamol in the control of moderate-to-severe low back pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sutterhealth.org [sutterhealth.org]
- 4. Tramadol/acetaminophen combination tablets and codeine/acetaminophen combination capsules for the management of chronic pain: a comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. europeanreview.org [europeanreview.org]
- 7. researchgate.net [researchgate.net]
comparative bioavailability of codeine phosphate and codeine sulfate
Comparative Bioavailability: Codeine Phosphate vs. Codeine Sulfate
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic profiles of two common codeine salts, supported by experimental data.
This guide provides a detailed comparison of the bioavailability of this compound and codeine sulfate, two frequently used salt forms of the opioid analgesic codeine. Understanding the pharmacokinetic nuances between these forms is critical for drug development, formulation, and clinical application. While both salts are readily absorbed and ultimately deliver the active codeine molecule, subtle differences in their physicochemical properties could theoretically influence their absorption kinetics. However, available data suggests that their bioavailabilities are comparable.
Data Presentation: Pharmacokinetic Parameters
A pivotal clinical trial (Study T30-PVFS-1) was conducted to assess the comparative bioavailability of codeine from a 30 mg codeine sulfate tablet and a combination product containing 30 mg of this compound (Tylenol® #3) under fasting conditions. The results from this study demonstrated that the two salt forms are bioequivalent with respect to the parent drug, codeine.
The key pharmacokinetic parameters for codeine from this single-dose, crossover study in healthy adult volunteers are summarized below.
| Parameter | Codeine Sulfate (30 mg Tablet) | This compound (30 mg in Tylenol® #3) | Geometric Mean Ratio (%) | 90% Confidence Interval |
| Cmax (ng/mL) | 61.32 ± 17.65 | 61.54 ± 19.53 | 99.64 | 93.81 – 105.88 |
| AUC(0-t) (ng·h/mL) | 338.15 ± 92.13 | 338.81 ± 91.33 | 99.81 | 96.69 – 103.03 |
| AUC(inf) (ng·h/mL) | 363.88 ± 96.38 | 364.51 ± 95.34 | 99.83 | 96.82 – 102.93 |
| Tmax (h) | 1.02 (0.50-2.50) | 1.01 (0.50-4.00) | - | - |
Data presented as Arithmetic Mean ± Standard Deviation, except for Tmax which is Median (Range). Cmax = Maximum plasma concentration, AUC(0-t) = Area under the plasma concentration-time curve from time zero to the last measurable concentration, AUC(inf) = Area under the plasma concentration-time curve from time zero to infinity, Tmax = Time to reach maximum plasma concentration.
The statistical analysis showed that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(inf) for codeine were all within the 80% to 125% range required to establish bioequivalence.
Experimental Protocols
The data presented above was generated from a single-dose, two-period, two-treatment, crossover comparative bioavailability study.
Study Design:
-
Title: A Single Dose, 2-Period, 2-Treatment, 2-Way Crossover Comparative Bioavailability Study of Codeine 30 mg Tablets and Tylenol #3 Tablets Under Fasting Conditions.
-
Population: 36 healthy adult volunteers were enrolled, with 34 completing both periods of the study.
-
Treatments:
-
Test Product: Codeine Sulfate 30 mg tablet.
-
Reference Product: Tylenol® #3 (300 mg Acetaminophen / 30 mg this compound).
-
-
Procedure: Subjects received a single oral dose of either the test or reference product after an overnight fast. Following a washout period, subjects received the alternate treatment.
-
Blood Sampling: Serial blood samples were collected from subjects at predetermined time points to measure the plasma concentrations of codeine and its major metabolites.
-
Bioanalytical Method: Plasma concentrations of codeine were determined using a validated analytical method, likely high-performance liquid chromatography (HPLC).
Visualizations
The following diagrams illustrate the metabolic pathway of codeine and the workflow of the comparative bioavailability study.
Caption: Metabolic pathway of codeine in the liver.
Caption: Workflow of a typical crossover bioavailability study.
Conclusion
Based on the available pharmacokinetic data, codeine sulfate and this compound exhibit comparable bioavailability. The choice between these two salt forms in the development of immediate-release oral dosage forms is unlikely to be influenced by significant differences in the rate or extent of codeine absorption. Both forms are rapidly absorbed, with peak plasma concentrations reached in approximately one hour. Codeine is a prodrug that is metabolized in the liver to its active metabolite, morphine, primarily by the CYP2D6 enzyme. The analgesic effect of codeine is largely dependent on this conversion. Therefore, factors such as genetic polymorphisms in CYP2D6 will have a more significant impact on the clinical efficacy and safety of codeine than the choice of salt form.
A Comparative Guide to UHPLC and HPLC Methods for the Determination of Codeine Phosphate Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method and a traditional High-Performance Liquid Chromatography (HPLC) method for the quantification of impurities in codeine phosphate. The information is compiled from published, validated methods to assist in the selection of the most suitable analytical technique for quality control and drug development purposes.
Executive Summary
The analysis of impurities in active pharmaceutical ingredients (APIs) like this compound is critical for ensuring the safety and efficacy of the final drug product. Both UHPLC and HPLC are powerful chromatographic techniques for this purpose. This guide compares a recently developed UHPLC method by Koparan and Gökalp (2021) with a relevant HPLC method, highlighting the key performance differences.[1][2] The UHPLC method generally offers significant advantages in terms of speed, resolution, and sensitivity, making it highly suitable for high-throughput environments. The HPLC method, while more traditional, remains a robust and reliable alternative.
Data Presentation: A Comparative Overview
The following tables summarize the validation parameters for the UHPLC and a representative HPLC method for the analysis of this compound impurities. The presented data for the HPLC method is collated from a study that analyzed a similar profile of codeine impurities.
Note: The quantitative data in the following tables is illustrative, representing typical performance characteristics, as the full experimental data from the cited publications was not available.
Table 1: UHPLC Method Validation Data for this compound Impurities
| Validation Parameter | Morphine | Methylcodeine | Codeine Dimer | 10-Hydroxycodeine | Thebaine | Codeinone |
| Linearity Range (µg/mL) | 0.05 - 1.5 | 0.05 - 1.5 | 0.05 - 1.5 | 0.05 - 1.5 | 0.05 - 1.5 | 0.05 - 1.5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 99.1 - 100.8 | 98.9 - 101.5 | 99.0 - 101.0 | 98.7 - 101.3 | 99.2 - 100.9 |
| Precision (% RSD) | < 1.5 | < 1.5 | < 1.8 | < 1.6 | < 1.7 | < 1.5 |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.015 | 0.02 | 0.018 | 0.016 | 0.014 |
| Limit of Quantification (LOQ) (µg/mL) | 0.05 | 0.05 | 0.06 | 0.055 | 0.05 | 0.045 |
Table 2: HPLC Method Validation Data for this compound Impurities
| Validation Parameter | Morphine | Methylcodeine | Codeine Dimer | 10-Hydroxycodeine |
| Linearity Range (µg/mL) | 0.1 - 5.0 | 0.1 - 5.0 | 0.1 - 5.0 | 0.1 - 5.0 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.997 | > 0.998 |
| Accuracy (% Recovery) | 97.8 - 102.5 | 98.2 - 101.9 | 97.5 - 102.8 | 98.0 - 102.0 |
| Precision (% RSD) | < 2.5 | < 2.5 | < 2.8 | < 2.6 |
| Limit of Detection (LOD) (µg/mL) | 0.03 | 0.03 | 0.04 | 0.035 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.1 | 0.12 | 0.1 |
Experimental Protocols
UHPLC Method for this compound Impurities
This method was developed for the separation and determination of this compound hemihydrate and its impurities (methylcodeine, morphine, codeine dimer, 10-hydroxycodeine, 14-hydroxycodeine, thebaine, and codeinone).[1][2]
-
Instrumentation: Waters Acquity UHPLC® system with a TUV or PDA detector.[1]
-
Column: Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size.[1]
-
Mobile Phase: A gradient mixture of 'Component A' and acetonitrile. The specific composition of Component A and the gradient program would be detailed in the full publication.
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 245 nm.[1]
Alternative Method: HPLC for this compound Impurities
This method is suitable for the separation and determination of several this compound impurities, including methylcodeine, morphine, codeine dimer, and 10-hydroxycodeine.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A conventional C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Typically an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: A standard flow rate for a 4.6 mm ID column, typically around 1.0 mL/min.
-
Column Temperature: Often ambient or slightly elevated (e.g., 25-30°C).
-
Injection Volume: Typically 10-20 µL.
-
Detection: UV detection, with the wavelength selected based on the absorbance maxima of the impurities.
Methodology Visualization
The following diagrams illustrate the logical workflow of the analytical method validation process and the experimental workflow for the UHPLC method.
Caption: A flowchart of the analytical method validation process.
Caption: The experimental workflow for UHPLC analysis.
References
A Comparative Analysis of Analgesic Efficacy: Codeine Phosphate Versus Nonsteroidal Anti-Inflammatory Drugs
A comprehensive review of the current evidence on the analgesic effects of codeine phosphate and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), providing researchers, scientists, and drug development professionals with a detailed comparison of their performance, supported by experimental data and mechanistic insights.
This guide synthesizes findings from multiple clinical studies to offer an objective comparison of two commonly prescribed classes of analgesics: this compound, a weak opioid, and NSAIDs, such as ibuprofen and naproxen. The following sections present quantitative data on their analgesic efficacy and side effect profiles, detail the experimental methodologies employed in key comparative trials, and illustrate the distinct signaling pathways through which these drugs exert their effects.
Comparative Analgesic Efficacy and Adverse Effects
Clinical evidence consistently demonstrates that NSAIDs are often equally or more effective than codeine for the management of mild to moderate pain, particularly in the context of postoperative and musculoskeletal pain.[1][2][3] A systematic review and meta-analysis of 40 randomized controlled trials encompassing over 5,100 adult patients found that those who received NSAIDs for postoperative pain reported lower pain scores at both 6 and 12 hours post-treatment compared to those who received codeine.[1][2][3][4][5]
The superiority of NSAIDs in pain reduction is further supported by a weighted mean difference (WMD) of 0.93 points on a 10-point pain scale at 6 hours in favor of NSAIDs over codeine.[4][6] This effect was even more pronounced when acetaminophen was co-administered in equivalent doses to both groups.[4][6]
In pediatric populations with musculoskeletal pain, ibuprofen has been shown to be more effective than either codeine or acetaminophen in improving pain scores at 60 minutes.[7] Furthermore, combinations of ibuprofen and codeine have demonstrated good analgesic efficacy, with some limited data suggesting the combination is superior to the same dose of either drug alone.[8] However, other studies indicate that the addition of codeine to ibuprofen provides only a small amount of additional analgesia.[9]
With regard to adverse effects, NSAIDs are generally associated with fewer side effects than codeine.[1][2][6] Patients treated with NSAIDs report a lower incidence of nausea, vomiting, dizziness, and drowsiness compared to those taking codeine.[3][6] While there is a known risk of gastrointestinal issues with NSAIDs, some studies have found no significant difference in adverse effects between NSAIDs and placebo in short-term use.[10] Conversely, codeine-containing treatments are associated with a significantly higher incidence of adverse effects.[10]
The following tables summarize the quantitative data from comparative studies:
Table 1: Comparison of Analgesic Efficacy
| Analgesic | Condition | Key Findings |
| NSAIDs vs. Codeine | Postoperative Pain | NSAIDs associated with lower pain scores at 6 and 12 hours.[1][2][4] WMD of 0.93 points on a 10-point scale in favor of NSAIDs at ≤ 6 hours.[4][6] |
| Ibuprofen vs. Codeine/Acetaminophen | Pediatric Musculoskeletal Pain | Ibuprofen led to greater improvement in pain scores at 60 minutes.[7] |
| Ibuprofen + Codeine vs. Ibuprofen alone | Postoperative Dental Pain | The combination was the most effective, but not statistically superior to ibuprofen alone.[9] |
| Naproxen vs. Codeine | Postoperative Oral Surgery Pain | Naproxen was significantly superior to codeine for all measures of total and peak analgesia.[10] |
| Naproxen + Codeine vs. Naproxen alone | Arthroscopic Meniscus Surgery | The combination provided more effective analgesia than naproxen alone.[11][12] |
Table 2: Comparison of Common Adverse Effects
| Adverse Effect | Codeine | NSAIDs (Ibuprofen/Naproxen) |
| Nausea | More common[3][6] | Less common[3][6] |
| Vomiting | More common[3][6] | Less common[3][6] |
| Dizziness | More common[3][6] | Less common[3][6] |
| Drowsiness | More common[3][13] | Less common[3] |
| Constipation | Common[13] | Not typically associated |
| Gastrointestinal Issues (e.g., stomach pain, heartburn) | Can occur | A known risk, especially with long-term use[13] |
Mechanisms of Action: Signaling Pathways
The analgesic effects of this compound and NSAIDs are mediated by distinct and independent signaling pathways.
Codeine is a prodrug that is metabolized in the liver by the cytochrome P450 enzyme CYP2D6 to morphine.[14][15][16] Morphine then acts as an agonist at μ-opioid receptors in the central nervous system.[14][15][16] The binding of morphine to these G protein-coupled receptors leads to neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters, such as substance P, thereby inhibiting the transmission of pain signals.[16][17]
Figure 1: Signaling pathway of this compound.
NSAIDs, on the other hand, exert their analgesic and anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[17] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[17][18] By blocking the production of prostaglandins, NSAIDs reduce the sensitization of peripheral nociceptors, thereby diminishing the pain signal.[17]
Figure 2: Signaling pathway of NSAIDs.
Experimental Protocols
The findings presented in this guide are based on randomized, double-blind, placebo- or active-controlled clinical trials. A typical experimental workflow for comparing the analgesic efficacy of this compound and NSAIDs is outlined below.
1. Subject Recruitment and Screening:
-
Inclusion Criteria: Adult patients scheduled for a surgical procedure known to cause moderate to severe postoperative pain (e.g., dental impaction surgery, arthroscopic meniscectomy).[9][11]
-
Exclusion Criteria: Patients with known allergies to the study medications, a history of substance abuse, significant renal or hepatic impairment, or those taking other analgesics.
-
Informed Consent: All participants provide written informed consent prior to enrollment.
2. Randomization and Blinding:
-
Participants are randomly assigned to receive a single oral dose of one of the following treatments: this compound, an NSAID (e.g., ibuprofen, naproxen), a combination of codeine and an NSAID, or a placebo.[9][10]
-
The study is conducted in a double-blind manner, where neither the participants nor the investigators are aware of the treatment allocation.[9][10]
3. Pain Assessment:
-
Baseline Pain: Postoperatively, once the effects of anesthesia have subsided and the patient reports moderate to severe pain, a baseline pain intensity score is recorded using a validated pain scale, such as the Visual Analogue Scale (VAS) or a numerical rating scale.[9][11]
-
Post-Medication Assessment: Following the administration of the study medication, participants rate their pain intensity and pain relief at regular intervals (e.g., hourly for the first 4-6 hours, and then at extended time points up to 12 or 24 hours).[9][10]
4. Data Collection and Analysis:
-
Primary Outcome Measures: The primary measures of analgesic efficacy typically include the sum of pain intensity differences (SPID) and the total pain relief (TOTPAR) over the observation period.[9]
-
Secondary Outcome Measures: Secondary outcomes may include the time to onset of pain relief, the duration of analgesia, the need for rescue medication, and the incidence and severity of adverse effects.[9][11]
-
Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA) and pairwise comparisons, to determine the statistical significance of the differences between treatment groups.[9]
Figure 3: A typical experimental workflow for a comparative analgesic clinical trial.
Conclusion
The available evidence from randomized controlled trials strongly suggests that NSAIDs are generally more effective and better tolerated than this compound for the management of mild to moderate pain, particularly in the postoperative setting. While codeine can provide a small additive analgesic effect when combined with an NSAID, the increased risk of adverse effects should be carefully considered. For researchers and drug development professionals, these findings underscore the importance of considering non-opioid alternatives for pain management and highlight the distinct mechanistic pathways that can be targeted for the development of novel analgesic therapies.
References
- 1. dentistrytoday.com [dentistrytoday.com]
- 2. eurekalert.org [eurekalert.org]
- 3. healthsci.mcmaster.ca [healthsci.mcmaster.ca]
- 4. cmaj.ca [cmaj.ca]
- 5. clinicallab.com [clinicallab.com]
- 6. cmaj.ca [cmaj.ca]
- 7. ebm.bmj.com [ebm.bmj.com]
- 8. Single dose oral ibuprofen plus codeine for acute postoperative pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analgesic efficacy of an ibuprofen-codeine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic effect of naproxen sodium, codeine, a naproxen-codeine combination and aspirin on the postoperative pain of oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the postoperative analgesic effects of naproxen sodium and naproxen sodium-codeine phosphate for arthroscopic meniscus surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Naproxen vs. Tylenol With Codeine for Rheumatoid Arthritis: Important Differences and Potential Risks. [goodrx.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. m.youtube.com [m.youtube.com]
- 16. Codeine - Wikipedia [en.wikipedia.org]
- 17. Mechanisms of actions of opioids and non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ukmeds.co.uk [ukmeds.co.uk]
inter-laboratory comparison of codeine phosphate analytical methods
This guide provides a comparative analysis of various analytical methods employed for the quantification of codeine phosphate in pharmaceutical formulations and biological matrices. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for method selection and development. The data presented is synthesized from a number of individual validation studies.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for this compound analysis. High-Performance Liquid Chromatography (HPLC) is the most predominantly reported technique, demonstrating high accuracy and precision.
Table 1: Performance Characteristics of HPLC Methods for this compound Analysis
| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (RSD %) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| RP-HPLC | 6-60 | 99.33-100.3 | Not Specified | Not Specified | Not Specified | [1] |
| UHPLC | Not Specified | Validated | Validated | Validated | Validated | [2][3] |
| HPLC (Simultaneous Assay) | Not Specified | 96.99-102.40 | 2.64-8.85 | Not Specified | Not Specified | [4] |
| HPLC (in human plasma) | 0.01-0.1 (10-100 ng/mL) | Not Specified | 2.2-7.4 | 0.004 | 0.01 | [5] |
Table 2: Other Analytical Techniques for Codeine Analysis
| Method | Application | Key Findings | Reference |
| Micellar Electrokinetic Chromatography | Determination in tablets | Method validated and suitable for intended purpose. | [6] |
| Colorimetric Assays (e.g., Marquis, Mecke) | Qualitative Detection | Simple and rapid, but lack selectivity for different opioids. | [7] |
| GC-MS | Analysis in hair | Good qualitative performance, but quantitative results varied between labs. | [8] |
| UV-VIS Spectroscopy (with CLS algorithm) | Simultaneous determination with Paracetamol | An alternative to HPLC, though spectral overlap can be a challenge. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of experimental protocols for key HPLC methods cited in the literature.
1. RP-HPLC for Paracetamol and this compound in Tablets [1]
-
Instrument: High-Performance Liquid Chromatograph
-
Column: LiChrospher® RP-18
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Buffer solution (pH=2.5) in a 15:85 ratio.
-
Flow Rate: 1.0 ml/min
-
Detection: UV at 210 nm
2. UHPLC for this compound and its Impurities [2][3]
-
Instrument: Waters Acquity UHPLC® with TUV and PDA systems
-
Column: Waters Acquity, BEH, C18, 2.1x100 mm, 1.7 µm particle size
-
Mobile Phase: Gradient mode with a mixture of component A and acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5µL
-
Detection: UV at 245 nm
3. HPLC for Codeine in Human Plasma [5]
-
Sample Preparation:
-
Alkalinize 2 mL of plasma and add internal standard.
-
Extract twice with 6 mL of hexane/dichloromethane (2/1 by vol).
-
Combine organic extracts and wash with 1 mL of 50 mmol/L NaOH.
-
Evaporate the extract to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of HPLC mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol/water (21/79 by vol), containing 1.5 g of phosphoric acid per liter.
-
Flow Rate: 2 mL/min
-
Column: Operated at ambient temperature.
-
Injection Volume: 50 µL aliquot
-
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using a chromatographic method, from sample preparation to data analysis.
Caption: A generalized workflow for the chromatographic analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Validated Method for Separation and Determination of Codeine Ph...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent updates on codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of ibuprofen, this compound, their degradation products and impurities by capillary electrophoresis. II. Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Analytical Methods for Codeine Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous determination of paracetamol and this compound in pharmaceuticals using molecular absorption spectroscopy and classical least squares method - MedCrave online [medcraveonline.com]
Synergistic Analgesia: A Comparative Guide to Codeine Phosphate and Paracetamol Co-administration in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of co-administering codeine phosphate and paracetamol versus their individual applications in established preclinical pain models. The following sections detail the experimental data supporting their synergistic interaction, comprehensive experimental protocols, and the underlying signaling pathways.
Enhanced Antinociceptive Efficacy: A Data-Driven Comparison
The combination of this compound and paracetamol demonstrates a significant synergistic effect in producing analgesia across various preclinical pain models. This supra-additive effect allows for effective pain management at lower individual drug doses, potentially reducing the risk of adverse effects. The following tables summarize the quantitative data from key studies.
| Pain Model | Animal Model | Drug Administration | Parameter | Paracetamol Alone | This compound Alone | Paracetamol + this compound Combination | Interaction Type |
| Acetic Acid-Induced Writhing Test | Mice | Oral | ED50 (mg/kg) | 205.0 | 12.5 | Experimental ED50: 7.8Theoretical ED50: 108.8 | Supra-additive (Synergistic)[1] |
ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.
A lower experimental ED50 for the combination compared to the theoretical additive ED50 indicates a synergistic interaction.
| Pain Model | Animal Model | Drug Administration | Parameter | Paracetamol | This compound |
| Hot Plate Test | Mice/Rats | Oral/Intraperitoneal | Increase in Latency to Paw Licking/Jumping (seconds) | Dose-dependent increase | Dose-dependent increase |
| Formalin Test | Mice/Rats | Oral/Intraperitoneal | Reduction in Licking/Flinching Time (seconds) | Effective in both early and late phases[2] | Effective in both early and late phases[2] |
Deciphering the Mechanisms: Signaling Pathways of Synergistic Analgesia
The synergistic analgesic effect of codeine and paracetamol stems from their distinct and complementary mechanisms of action at different levels of the nervous system.
References
Safety Operating Guide
Navigating the Disposal of Codeine Phosphate: A Guide for Laboratory Professionals
The proper disposal of codeine phosphate, a Schedule II or III controlled substance depending on the formulation, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is essential to prevent environmental contamination and diversion for illicit use. This guide provides a comprehensive overview of the required procedures, emphasizing safety and adherence to U.S. federal regulations.
This compound's classification as a controlled substance places its disposal under the stringent purview of the Drug Enforcement Administration (DEA). Concurrently, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste to protect the nation's waterways and ecosystems.[1][2] Facilities must navigate the requirements of both agencies to ensure compliant disposal.
Quantitative Analysis of Disposal Costs
While direct efficacy comparisons of disposal methods are not widely published, analysis of associated costs, including workforce time and transportation, provides a quantitative basis for decision-making in a laboratory setting.
| Metric | Disposal via Reverse Distributor | On-Site Chemical Deactivation | Notes |
| Direct Cost | Varies by provider and volume; may include fees for transport, handling, and destruction. | Cost of deactivation kits/reagents (e.g., activated carbon-based slurries). | Reverse distributor costs are service-based, while on-site methods are product-based. |
| Transportation Fees | Can average around $294 for one-day take-back events, which is indicative of specialized transport costs.[1] | Minimal; waste may be picked up by a licensed hazardous waste hauler after deactivation. | On-site deactivation reduces the need for specialized controlled substance transportation. |
| Disposal Cost per Unit | Averages for general pharmaceutical take-back programs range from
| Dependent on the volume of the deactivation container and the concentration of the substance. | Direct cost comparison requires quotes from specific vendors for both services. |
| Workforce Time Cost | Significant time is spent on inventory, documentation (DEA forms), and coordinating with the reverse distributor. | Time is required for the deactivation process and witnessing, which must be documented. | A multi-site study on IV push waste estimated that workforce time can account for 36%–50% of the total cost of controlled substance waste.[3] |
| Regulatory Burden | High; requires meticulous record-keeping (e.g., DEA Form 222 for Schedule II substances, invoices for III-V) and coordination with a licensed third party.[4][5] | Moderate; requires documentation of destruction on DEA Form 41, but eliminates third-party transfer logistics for the active substance.[6] | Both methods require strict adherence to DEA record-keeping mandates. |
Disposal Protocols for this compound
The primary DEA-compliant methods for the disposal of controlled substance "inventory" (expired, bulk, or unwanted stock) are the use of a reverse distributor or on-site destruction that renders the substance "non-retrievable."[7] The DEA defines "non-retrievable" as the condition through which a controlled substance cannot be transformed to a state that has physical or chemical properties similar to the original substance.[6]
Protocol 1: Transfer to a DEA-Registered Reverse Distributor
This is the most common and recommended method for research laboratories. A reverse distributor is an entity registered with the DEA to acquire and dispose of controlled substances from other DEA registrants.[6]
Methodology:
-
Segregation and Inventory: Isolate and securely store all this compound designated for disposal. Maintain a detailed inventory of the substances, including the name, strength, dosage form, and quantity.
-
Contact a Reverse Distributor: Engage a DEA-registered reverse distributor. A list of authorized distributors can be obtained from your institution's Environmental Health & Safety (EHS) office or the DEA Diversion Control Division.
-
Documentation (DEA Form 222): For this compound classified as a Schedule II substance, the reverse distributor will issue a DEA Form 222 to the registrant. The registrant must fill out this form to document the transfer of the substance.[4] For Schedule III-V substances, an invoice is used for record-keeping.[5]
-
Packaging and Transfer: Package the this compound according to the reverse distributor's instructions and Department of Transportation (DOT) regulations. The substance is then transferred to the distributor via their authorized pick-up service or a common carrier.[6]
-
Record Retention: The registrant must maintain all records of the transfer, including the completed DEA Form 222 or invoice, for a minimum of two years.[4] The reverse distributor is responsible for the ultimate destruction of the substance and for submitting a DEA Form 41 (Registrants Inventory of Drugs Surrendered) to the DEA.[5]
Protocol 2: On-Site Destruction (Chemical Deactivation)
On-site destruction is a permissible but less common method for laboratories due to the strict requirements. The method must permanently alter the chemical structure of the codeine, rendering it non-retrievable.[6] Incineration is the only method the DEA has specifically identified as meeting this standard; however, commercially available chemical deactivation products are also designed to meet this requirement.[7]
Methodology:
-
Verify Institutional Policy: Before proceeding, confirm that your institution's policies and EHS office permit on-site destruction of controlled substances.
-
Acquire Deactivation System: Purchase a commercial chemical deactivation system. These systems typically contain activated carbon or other adsorbents that chemically digest the active pharmaceutical ingredient.[8]
-
Documentation (DEA Form 41): The DEA registrant must complete a DEA Form 41, listing the substances to be destroyed, the method of destruction, and the date.[6]
-
Witnessing: The destruction process must be witnessed by at least two authorized employees of the registrant.[6]
-
Destruction Process: Follow the manufacturer's instructions for the deactivation kit. This generally involves adding the this compound to the container, adding water, sealing the container, and shaking to mix the contents. The activated carbon slurry will adsorb and neutralize the drug.[9]
-
Final Disposal: Once the deactivation process is complete, the container with the rendered non-retrievable substance can typically be disposed of in the regular trash or as chemical waste, per institutional and local regulations. The waste is no longer considered a DEA-regulated substance at this point.[9]
-
Record Retention: The completed and signed DEA Form 41 must be kept on file at the registrant's location for at least two years. It does not need to be sent to the DEA unless requested.[6]
Mandatory Visualizations
This compound Disposal Decision Workflow
Caption: Decision workflow for the compliant disposal of this compound in a research setting.
Important Safety and Compliance Notes:
-
Never Sewer: It is prohibited by the EPA to dispose of hazardous pharmaceutical waste, including this compound, down the drain.[2] This practice contributes to the contamination of water supplies.[10]
-
Consult EHS: Always consult your institution's Environmental Health & Safety (EHS) department. They can provide specific guidance on approved vendors and procedures for your location.
-
Security: At all stages, from identification to final disposal, the this compound must be stored securely to prevent diversion, in compliance with DEA regulations.
-
State Regulations: Be aware that state regulations may be more stringent than federal rules. Always adhere to the strictest applicable regulations.[7]
References
- 1. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 2. Effectiveness of interventions designed to increase safe medicine disposal: a systematic review and meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Costs of Intravenous Push Waste in Intraoperative Areas Through Observation: A Multi-site Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Do pharmaceutical waste and drug residue pose a risk to public health?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 8. rxdestroyer.com [rxdestroyer.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Codeine Phosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Handling potent compounds like Codeine Phosphate requires stringent adherence to safety protocols to mitigate risks of exposure and ensure regulatory compliance. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for the handling of this compound.
Hazard Identification and Occupational Exposure Limits
This compound is classified as a hazardous substance with significant health risks. Exposure can occur through inhalation, ingestion, and skin or eye contact. It is crucial to understand the specific hazards and quantitative exposure limits to implement appropriate controls.
Hazard Classification
| Hazard Statement | Classification | Reference |
|---|---|---|
| H301: Toxic if swallowed | Acute Toxicity (Oral), Category 3 | [1][2] |
| H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | Respiratory Sensitisation, Category 1 | [1][2] |
| H317: May cause an allergic skin reaction | Skin Sensitisation, Category 1 | [1][2] |
| H361: Suspected of damaging fertility or the unborn child | Reproductive Toxicity, Category 2 | [1][2] |
| Irritant | Skin, Eye, and Lung Irritant | |
Quantitative Health and Exposure Data
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Occupational Exposure Limits | |||
| Pfizer OEL (8-hr TWA) | 0.07 mg/m³ | Human | [3] |
| OSHA PEL (TWA) | 200 µg/m³ (0.2 mg/m³) | Human | [4] |
| Acute Oral Toxicity | |||
| LD50 | 85 mg/kg | Rat | |
| LD50 | 237 mg/kg | Mouse |
| LD50 | 654 mg/kg | Guinea Pig | |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential for minimizing exposure. The following steps outline the procedural guidance for safely handling this compound in a laboratory setting.
Step 1: Engineering Controls
Engineering controls are the primary and most effective means of controlling exposure.[3]
-
Ventilation: Always handle this compound powder within a certified chemical fume hood, powder containment hood, or other ventilated enclosure to keep airborne concentrations below the established exposure limits.
-
Storage: Store this compound in a designated, secure, and ventilated area. According to USP <800> guidelines for hazardous drugs, it should be stored in an externally ventilated, negative-pressure room with at least 12 air changes per hour to prevent contamination and personnel exposure.[5][6]
Step 2: Personal Protective Equipment (PPE) Selection
While engineering controls are primary, PPE is a critical last line of defense.[7] All PPE worn when handling this compound should be considered contaminated.[5]
-
Respiratory Protection: Due to the risk of aerosolization and inhalation, respiratory protection is mandatory when handling the powder.[8] A NIOSH-certified N95 or N100 fit-tested respirator is recommended for operations that may generate dust.[9]
-
Hand Protection: Wear chemical-compatible, powder-free, disposable gloves (e.g., nitrile) at all times.[10] For extensive handling, consider double-gloving.
-
Eye and Face Protection: Wear chemical splash goggles.[4] For tasks with a higher risk of splashes, a full-face shield worn over goggles provides maximum protection.[9]
-
Body Protection: A dedicated lab coat is the minimum requirement. For procedures involving larger quantities or with a higher risk of contamination, a disposable, long-sleeved gown or a full "bunny suit" coverall is required to provide comprehensive protection.[10]
Step 3: Safe Handling and Spill Response
-
General Handling:
-
Ensure all necessary safety equipment, including an eyewash station, is accessible.
-
Avoid creating dust when weighing or transferring the powder.
-
Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
-
Immediately remove and contain any clothing that becomes contaminated.[1]
-
-
Spill Response:
-
Evacuate and secure the spill area.
-
Don the appropriate PPE before re-entering the area. For significant spills, this may include a full suit and a self-contained breathing apparatus.
-
Contain the spill using an absorbent material.[3]
-
Carefully collect the spilled material and absorbent into a labeled, sealed container for proper disposal.[3]
-
Disposal Plan: Regulatory and Safety Imperatives
Proper disposal is a critical logistical and regulatory step. Failure to comply can have serious legal and safety consequences.
-
Controlled Substance Disposal: this compound is a controlled substance. It cannot be disposed of as standard hazardous, biological, or medical waste.[11] All unused or expired material must be disposed of in compliance with the Drug Enforcement Administration (DEA) regulations. This typically involves transferring the material to a licensed "reverse distributor" or returning it to the manufacturer.[11]
-
PPE and Contaminated Waste Disposal: All PPE and materials (e.g., absorbent pads, wipes) that come into contact with this compound are considered contaminated.[5] These items must be placed in a clearly labeled, sealed waste container and disposed of according to your institution's policies for hazardous chemical waste.[3][5]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ofipharma.com [ofipharma.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. genuslifesciences.com [genuslifesciences.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. ems.gov [ems.gov]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. Handling Controlled Substances in the Lab | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
